molecular formula C40H46N2O8 B1221024 Fetidine CAS No. 7072-86-8

Fetidine

Cat. No.: B1221024
CAS No.: 7072-86-8
M. Wt: 682.8 g/mol
InChI Key: IBHSRCBKJMEBQB-VMPREFPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fetidine is a chemical compound provided for research use only. Its molecular formula is C40H46N2O8, and it has a molecular weight of 682.814 g/mol . The compound features a complex structure with multiple rings, including four aromatic rings, and has a computed LogP value of 5.216, indicating relatively high lipophilicity . This profile suggests potential research applications in areas such as medicinal chemistry and drug discovery, where its physicochemical properties can be investigated for structure-activity relationship studies. Researchers are exploring its potential mechanisms and applications; please consult the current scientific literature for the latest findings. This product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7072-86-8

Molecular Formula

C40H46N2O8

Molecular Weight

682.8 g/mol

IUPAC Name

(6aS)-9-[6-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2,3-dimethoxyphenoxy]-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol

InChI

InChI=1S/C40H46N2O8/c1-41-13-11-22-17-31(45-4)32(46-5)20-26(22)28(41)15-24-9-10-30(44-3)40(49-8)39(24)50-34-19-25-16-29-36-23(12-14-42(29)2)18-35(48-7)38(43)37(36)27(25)21-33(34)47-6/h9-10,17-21,28-29,43H,11-16H2,1-8H3/t28-,29-/m0/s1

InChI Key

IBHSRCBKJMEBQB-VMPREFPWSA-N

SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=C(C=CC(=C5OC)OC)CC6C7=CC(=C(C=C7CCN6C)OC)OC)O)OC

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC5=C(C=CC(=C5OC)OC)C[C@H]6C7=CC(=C(C=C7CCN6C)OC)OC)O)OC

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=C(C=CC(=C5OC)OC)CC6C7=CC(=C(C=C7CCN6C)OC)OC)O)OC

Origin of Product

United States

Foundational & Exploratory

Fetidine: A Technical Overview of a Bisbenzylisoquinoline Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fetidine is a naturally occurring bisbenzylisoquinoline alkaloid.[1] This class of compounds is known for a wide range of pharmacological activities, making them a subject of interest in medicinal chemistry and drug discovery. This technical guide provides a detailed overview of the chemical structure of Fetidine and explores the broader biological activities, mechanisms of action, and synthesis of bisbenzylisoquinoline alkaloids as a representative framework due to the limited specific data on Fetidine itself.

Chemical Structure of Fetidine

Fetidine is a complex molecule with the chemical formula C₄₀H₄₆N₂O₈.[1] Its structure features two benzylisoquinoline moieties linked together, which is characteristic of this alkaloid subclass.

Systematic IUPAC Name: (6aS)-9-[6-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2,3-dimethoxyphenoxy]-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol[1]

CAS Number: 7072-86-8[1]

IdentifierValue
Molecular FormulaC₄₀H₄₆N₂O₈
IUPAC Name(6aS)-9-[6-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2,3-dimethoxyphenoxy]-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol
CAS Number7072-86-8
PubChem CID442233

Biological Activities and Mechanism of Action of Bisbenzylisoquinoline Alkaloids

Anti-inflammatory Activity

Many bisbenzylisoquinoline alkaloids have demonstrated potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling cascades. For instance, alkaloids such as tetrandrine, liensinine, neferine, and isoliensinine have been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This suppression is often achieved by inhibiting the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Neuroprotective Effects

Several bisbenzylisoquinoline alkaloids have been investigated for their neuroprotective potential. Their mechanisms in this context are multifaceted and include the inhibition of neuroinflammation, reduction of oxidative stress, and modulation of neurotransmitter systems. For example, some alkaloids have been shown to protect neuronal cells from damage by inhibiting microglial activation and subsequent release of inflammatory mediators. Neferine, a bisbenzylisoquinoline alkaloid, has been reported to inhibit glutamate release in cerebrocortical nerve terminals, a mechanism that could contribute to its neuroprotective effects.[2]

The following table summarizes the inhibitory activity of selected bisbenzylisoquinoline alkaloids on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common assay to assess anti-inflammatory potential.

CompoundIC₅₀ for NO Inhibition (µM)
Liensinine5.02
Isoliensinine4.36
Neferine4.13

Data sourced from a study on the anti-inflammatory activity of alkaloids from Nelumbo nucifera.

Experimental Protocols: Representative Synthesis of a Bisbenzylisoquinoline Alkaloid

A specific, detailed synthesis protocol for Fetidine is not publicly available. However, a general approach for the synthesis of bisbenzylisoquinoline alkaloids can be exemplified by the synthesis of tetrandrine. A common strategy involves the Ullmann condensation reaction to form the diaryl ether linkages.

Example Protocol: Synthesis of rac-Tetrandrine

This protocol is a generalized representation based on synthetic strategies for bisbenzylisoquinoline alkaloids.

  • Preparation of the Benzylisoquinoline Monomers: The synthesis begins with the preparation of the two substituted benzylisoquinoline units. This is typically achieved through a multi-step sequence starting from commercially available materials, often involving a Bischler-Napieralski or a Pictet-Spengler reaction to construct the isoquinoline core.

  • Ullmann Condensation: The crucial step for dimerization is the Ullmann reaction, which forms the diaryl ether bonds. This involves the coupling of a phenolic benzylisoquinoline with a halogenated benzylisoquinoline in the presence of a copper catalyst and a base at elevated temperatures.

  • Purification: The resulting bisbenzylisoquinoline alkaloid is then purified using chromatographic techniques, such as column chromatography, to isolate the desired product from the reaction mixture.

  • Characterization: The structure of the synthesized compound is confirmed using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Visualization of a Key Signaling Pathway

The anti-inflammatory effects of many bisbenzylisoquinoline alkaloids are mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway and the inhibitory action of these alkaloids.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK MyD88->IKK IkB IkB IKK->IkB Phosphorylation NF_kB NF_kB IkB->NF_kB Releases NF_kB_active NF-kB NF_kB->NF_kB_active Translocation Bisbenzylisoquinoline_Alkaloids Bisbenzylisoquinoline Alkaloids Bisbenzylisoquinoline_Alkaloids->IKK Inhibition Inflammatory_Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6) NF_kB_active->Inflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway by bisbenzylisoquinoline alkaloids.

This guide provides a comprehensive overview of the chemical nature of Fetidine and the broader pharmacological context of bisbenzylisoquinoline alkaloids. Further research is required to elucidate the specific biological activities and mechanisms of Fetidine itself.

References

An In-depth Technical Guide to the Discovery and Natural Sources of Fetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fetidine, a bisbenzylisoquinoline alkaloid, has been identified from the plant species Thalictrum foetidum. This technical guide provides a comprehensive overview of the discovery, natural sources, and available physicochemical and pharmacological data of fetidine. The document summarizes the known quantitative data in structured tables, outlines the general experimental approaches for its isolation, and presents a logical workflow for its discovery and initial characterization. This guide is intended to be a foundational resource for researchers interested in the further investigation and potential development of fetidine and related compounds.

Introduction

Fetidine is a member of the large and structurally diverse class of bisbenzylisoquinoline alkaloids, which are known for their wide range of biological activities. The discovery of fetidine is part of the broader effort to identify and characterize novel bioactive compounds from natural sources, particularly from the genus Thalictrum, which is a rich source of such alkaloids. This guide will delve into the specifics of fetidine's discovery, its natural origins, and its reported hypotensive effects.

Discovery and Natural Sources

Fetidine was first discovered as a new alkaloid isolated from the plant Thalictrum foetidum[1]. This plant, belonging to the Ranunculaceae family, is a known producer of various isoquinoline alkaloids. In addition to Thalictrum foetidum, fetidine has also been reported to be a constituent of this species in other phytochemical studies[2][3][4]. While Apis cerana (the Asiatic honeybee) has been mentioned as a potential source, the primary and well-documented natural origin of fetidine is Thalictrum foetidum.

The discovery of fetidine involved the systematic phytochemical investigation of Thalictrum foetidum. This process, common in natural product chemistry, is outlined in the workflow diagram below.

Discovery_Workflow cluster_collection Plant Material cluster_extraction Extraction & Isolation cluster_characterization Structure & Activity Plant_Collection Collection of Thalictrum foetidum Extraction Extraction of Alkaloids Plant_Collection->Extraction Fractionation Fractionation Extraction->Fractionation Purification Purification of Fetidine Fractionation->Purification Structure_Elucidation Structure Elucidation (Spectroscopy) Purification->Structure_Elucidation Pharmacological_Screening Pharmacological Screening Purification->Pharmacological_Screening Hypotensive_Activity Identification of Hypotensive Activity Pharmacological_Screening->Hypotensive_Activity

Figure 1: A logical workflow for the discovery of fetidine.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of fetidine are not widely available in the readily accessible literature. However, based on its chemical structure, some properties have been computed and are available through databases such as PubChem[5].

Table 1: Physicochemical Data for Fetidine

PropertyValueSource
Chemical Formula C40H46N2O8PubChem[5]
Molecular Weight 682.8 g/mol PubChem[5]
IUPAC Name (6aS)-9-[6-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2,3-dimethoxyphenoxy]-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-olPubChem[5]
InChI Key IBHSRCBKJMEBQB-VMPREFPWSA-NPubChem[5]
Canonical SMILES CN1CCC2=CC(=C(C3=C2C@H1CC4=CC(=C(C=C43)OC)OC5=C(C=CC(=C5OC)OC)C[C@@H]6C7=CC(=C(C=C7CCN6C)OC)OC)O)OCPubChem[5]

Note: Experimental data for properties such as melting point, optical rotation, and solubility are not available in the reviewed literature.

Experimental Protocols

General Alkaloid Extraction from Thalictrum Species

While a specific, detailed protocol for the isolation of fetidine from Thalictrum foetidum could not be retrieved from the available literature, a general methodology for the extraction and isolation of alkaloids from Thalictrum species can be outlined. This protocol is based on common practices in natural product chemistry for the isolation of bisbenzylisoquinoline alkaloids.

Isolation_Workflow Start Dried and Powdered Thalictrum foetidum Plant Material Extraction Maceration or Soxhlet Extraction with an organic solvent (e.g., Methanol, Ethanol) Start->Extraction Acid_Wash Acid-Base Partitioning: Acidification (e.g., with HCl) to form water-soluble alkaloid salts Extraction->Acid_Wash Filtration1 Filtration to remove non-alkaloidal components Acid_Wash->Filtration1 Basification Basification of the aqueous layer (e.g., with NH4OH) to precipitate crude alkaloids Filtration1->Basification Solvent_Extraction Extraction of the crude alkaloid mixture with an immiscible organic solvent (e.g., Chloroform, Dichloromethane) Basification->Solvent_Extraction Chromatography Chromatographic Separation: Column Chromatography (e.g., Silica Gel, Alumina) followed by Preparative TLC or HPLC Solvent_Extraction->Chromatography Crystallization Crystallization to obtain pure Fetidine Chromatography->Crystallization End Pure Fetidine Crystallization->End

Figure 2: A generalized experimental workflow for the isolation of fetidine.
Hypotensive Activity Screening

The hypotensive effects of fetidine have been reported, indicating that it is better tolerated and has fewer side effects than rauwolfia alkaloids[6]. A general protocol for assessing the hypotensive activity of a compound in an animal model is described below.

Table 2: General Protocol for Hypotensive Activity Assessment

StepProcedure
1. Animal Model Normotensive or hypertensive animal models (e.g., rats, rabbits) are used.
2. Anesthesia Animals are anesthetized to allow for surgical procedures and to minimize distress.
3. Cannulation The carotid artery is cannulated for direct blood pressure measurement, and the jugular vein is cannulated for drug administration.
4. Blood Pressure Monitoring Arterial blood pressure is continuously monitored using a pressure transducer connected to a data acquisition system.
5. Drug Administration Fetidine, dissolved in a suitable vehicle, is administered intravenously at various doses. A vehicle control is also administered.
6. Data Analysis The change in mean arterial pressure (MAP) from the baseline is calculated for each dose. Dose-response curves are generated to determine the potency of the compound.

Pharmacological Activity

Fetidine has been reported to exhibit a high hypotensive effect in experimental studies[1]. One study noted that it is better tolerated by patients and has fewer side effects compared to rauwolfia alkaloids, which are a class of antihypertensive drugs[6]. The hypotensive activity of fetidine is consistent with the pharmacological properties of many other bisbenzylisoquinoline alkaloids isolated from various Thalictrum species[7].

At present, the specific signaling pathways through which fetidine exerts its hypotensive effects have not been elucidated in the available literature. Further research is required to determine its mechanism of action, which could involve effects on adrenergic receptors, calcium channels, or other components of blood pressure regulation.

Conclusion

Fetidine is a bisbenzylisoquinoline alkaloid with documented hypotensive properties, naturally occurring in Thalictrum foetidum. While its discovery and primary biological activity have been reported, there is a notable lack of detailed, publicly available data regarding its specific isolation protocols, comprehensive physicochemical properties, and the molecular mechanisms underlying its pharmacological effects. This guide provides a summary of the existing knowledge and outlines the general experimental approaches that can be applied to further investigate this promising natural product. The information presented here serves as a valuable starting point for researchers in natural product chemistry and drug discovery who are interested in exploring the therapeutic potential of fetidine.

References

The Putative Biosynthesis of Fetidine in Thalictrum foetidum: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Putative Metabolic Pathway, Key Enzymatic Players, and Methodologies for Elucidation

Fetidine, a bisbenzylisoquinoline alkaloid (BIA) found in the medicinal plant Thalictrum foetidum, belongs to a large and structurally diverse class of plant secondary metabolites. While the complete biosynthetic pathway of fetidine has not been empirically elucidated, a putative pathway can be constructed based on the well-established biosynthesis of related bisbenzylisoquinoline alkaloids. This technical guide provides a comprehensive overview of the proposed biosynthetic route to fetidine, the key enzyme families likely involved, and detailed experimental protocols that can be adapted for its investigation. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of pharmacologically active plant-derived compounds.

The General Biosynthetic Framework of Bisbenzylisoquinoline Alkaloids

The biosynthesis of BIAs originates from the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). The condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS), yields (S)-norcoclaurine, the central precursor to all isoquinoline alkaloids.

Subsequent modifications of (S)-norcoclaurine, including O-methylation, N-methylation, and hydroxylation, lead to the formation of various monomeric benzylisoquinoline units. A critical branch-point intermediate in the biosynthesis of many BIAs is (S)-reticuline. Bisbenzylisoquinoline alkaloids are then formed through the oxidative coupling of two such monomeric units, a reaction often catalyzed by cytochrome P450 enzymes.

The Putative Biosynthetic Pathway of Fetidine

Based on its chemical structure, fetidine is proposed to be formed from the oxidative coupling of two distinct monomeric benzylisoquinoline units: (S)-N-methylcoclaurine and a hydroxylated derivative, likely (S)-3'-hydroxy-N-methylcoclaurine .

The proposed pathway can be outlined as follows:

  • Formation of (S)-Norcoclaurine: The pathway initiates with the conversion of L-tyrosine to dopamine and 4-HPAA, which then condense to form (S)-norcoclaurine.

  • Synthesis of (S)-Coclaurine: (S)-norcoclaurine undergoes O-methylation at the 6-hydroxyl group, catalyzed by norcoclaurine 6-O-methyltransferase (6OMT), to yield (S)-coclaurine.

  • Formation of (S)-N-methylcoclaurine: The first monomeric precursor, (S)-N-methylcoclaurine, is produced by the N-methylation of (S)-coclaurine, a reaction catalyzed by coclaurine N-methyltransferase (CNMT).

  • Hydroxylation to form the Second Monomer: It is hypothesized that a portion of the (S)-N-methylcoclaurine pool is hydroxylated at the 3'-position by a cytochrome P450 monooxygenase to yield (S)-3'-hydroxy-N-methylcoclaurine, the second monomeric precursor.

  • Oxidative Coupling: The final and key step in fetidine biosynthesis is the intermolecular C-O oxidative coupling of (S)-N-methylcoclaurine and (S)-3'-hydroxy-N-methylcoclaurine. This reaction forms the diaryl ether bridge that characterizes fetidine and is likely catalyzed by a specific cytochrome P450 enzyme belonging to the CYP80 family, which is known to be involved in the biosynthesis of other bisbenzylisoquinoline alkaloids.

The following diagram illustrates the putative biosynthetic pathway of fetidine.

Fetidine_Biosynthesis cluster_precursors Core Precursors cluster_monomers Monomer Synthesis cluster_dimerization Dimerization L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-HPAA 4-HPAA L-Tyrosine->4-HPAA S-Norcoclaurine S-Norcoclaurine Dopamine->S-Norcoclaurine NCS 4-HPAA->S-Norcoclaurine S-Coclaurine S-Coclaurine S-Norcoclaurine->S-Coclaurine 6OMT S-N-Methylcoclaurine S-N-Methylcoclaurine S-Coclaurine->S-N-Methylcoclaurine CNMT S-3'-hydroxy-N-methylcoclaurine S-3'-hydroxy-N-methylcoclaurine S-N-Methylcoclaurine->S-3'-hydroxy-N-methylcoclaurine CYP450 (Hydroxylase) Fetidine Fetidine S-N-Methylcoclaurine->Fetidine CYP450 (CYP80) (Oxidative Coupling) S-3'-hydroxy-N-methylcoclaurine->Fetidine

Caption: Putative biosynthetic pathway of fetidine from L-tyrosine.

Key Enzymes in the Putative Pathway

The biosynthesis of fetidine is a multi-enzyme process. While the specific enzymes from Thalictrum foetidum have not been characterized, their probable functions can be inferred from homologous pathways.

EnzymeAbbreviationPutative Function in Fetidine Biosynthesis
Norcoclaurine synthaseNCSCatalyzes the Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine.
Norcoclaurine 6-O-methyltransferase6OMTCatalyzes the O-methylation of the 6-hydroxyl group of (S)-norcoclaurine to yield (S)-coclaurine.
Coclaurine N-methyltransferaseCNMTCatalyzes the N-methylation of (S)-coclaurine to form (S)-N-methylcoclaurine.
Cytochrome P450 HydroxylaseCYP450Putatively catalyzes the hydroxylation of (S)-N-methylcoclaurine to form (S)-3'-hydroxy-N-methylcoclaurine.
Cytochrome P450 (CYP80 family)CYP80Catalyzes the intermolecular C-O oxidative coupling of the two monomeric units to form fetidine.[1]

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway of fetidine, a combination of tracer studies, enzyme assays, and molecular biology techniques are required. The following are detailed, adaptable protocols for key experiments.

Alkaloid Extraction from Thalictrum foetidum

This protocol is a general method for the extraction of total alkaloids from Thalictrum species and can be optimized for fetidine.

Materials:

  • Dried and powdered plant material of Thalictrum foetidum

  • Methanol

  • 10% Acetic acid in water

  • Ammonium hydroxide

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Macerate 100 g of the dried, powdered plant material in 500 mL of methanol for 24 hours at room temperature.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Acidify the residue with 100 mL of 10% acetic acid.

  • Wash the acidic solution with 3 x 50 mL of dichloromethane to remove neutral and acidic compounds.

  • Make the aqueous layer alkaline (pH 9-10) with ammonium hydroxide.

  • Extract the liberated alkaloids with 3 x 50 mL of dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness to obtain the crude alkaloid extract.

  • The crude extract can then be subjected to chromatographic techniques (e.g., column chromatography, HPLC) for the isolation and purification of fetidine.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the incorporation of precursors into the final product, thereby confirming the intermediates of a biosynthetic pathway.[2]

Materials:

  • Thalictrum foetidum plantlets or cell suspension cultures.

  • Labeled precursors (e.g., [¹³C]-L-tyrosine, [¹³C]-dopamine, [¹³C]-(S)-norcoclaurine).

  • Growth medium for the plant material.

  • Liquid chromatography-mass spectrometry (LC-MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy.

Procedure:

  • Precursor Feeding: Administer the isotopically labeled precursor to the Thalictrum foetidum plantlets or cell cultures. The concentration and duration of feeding will need to be optimized. A typical starting point is a final concentration of 0.1-1 mM for 24-72 hours.

  • Harvesting and Extraction: After the feeding period, harvest the plant material and perform an alkaloid extraction as described in section 4.1.

  • Analysis: Analyze the purified fetidine using LC-MS to detect the mass shift corresponding to the incorporation of the labeled precursor. For more detailed structural information on the position of the label, NMR spectroscopy (e.g., ¹³C-NMR) is required.

  • Interpretation: The pattern of label incorporation will provide evidence for the intermediates in the biosynthetic pathway.

Cytochrome P450 Enzyme Assays

These assays are designed to demonstrate the catalytic activity of the putative cytochrome P450 enzymes involved in the hydroxylation and oxidative coupling steps.

Materials:

  • Microsomal fraction isolated from Thalictrum foetidum.

  • Putative substrates: (S)-N-methylcoclaurine and (S)-3'-hydroxy-N-methylcoclaurine.

  • NADPH

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • HPLC for product analysis

Procedure:

  • Microsome Isolation: Homogenize fresh Thalictrum foetidum tissue in an extraction buffer and isolate the microsomal fraction by differential centrifugation.

  • Enzyme Reaction: Set up the reaction mixture containing the microsomal protein (e.g., 100 µg), the substrate (e.g., 100 µM), and NADPH (e.g., 1 mM) in the reaction buffer.

  • Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours).

  • Reaction Quenching and Extraction: Stop the reaction by adding a solvent like ethyl acetate and extract the products.

  • Product Analysis: Analyze the extracted products by HPLC, comparing the retention times with authentic standards of the expected products (hydroxylated monomer and fetidine). The identity of the products should be confirmed by LC-MS.

The following diagram illustrates a general workflow for investigating the biosynthetic pathway of fetidine.

Experimental_Workflow Plant_Material Thalictrum foetidum (Plant or Cell Culture) Extraction Alkaloid Extraction Plant_Material->Extraction Isotopic_Labeling Isotopic Labeling (Feeding Labeled Precursors) Plant_Material->Isotopic_Labeling Enzyme_Isolation Isolation of Microsomal Enzymes (CYP450s) Plant_Material->Enzyme_Isolation Isolation Isolation & Purification of Fetidine Extraction->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Analysis Analysis of Labeled Fetidine (MS, NMR) Isotopic_Labeling->Analysis Pathway_Confirmation Confirmation of Biosynthetic Intermediates Analysis->Pathway_Confirmation Enzyme_Assay Enzyme Assays with Putative Substrates Enzyme_Isolation->Enzyme_Assay Product_Identification Product Identification (HPLC, LC-MS) Enzyme_Assay->Product_Identification Enzyme_Characterization Characterization of Enzyme Function Product_Identification->Enzyme_Characterization

Caption: General experimental workflow for elucidating the biosynthetic pathway of fetidine.

Quantitative Data

Specific quantitative data on the biosynthesis of fetidine, such as enzyme kinetic parameters or precursor incorporation rates, are not currently available in the scientific literature. However, studies on the total alkaloid content of related Thalictrum species can provide a general reference for the expected yield of alkaloids.

Plant SpeciesPlant PartExtraction MethodTotal Alkaloid Yield (%)
Thalictrum delavayiWhole plantUltrasound-assisted extraction with HCl2.46
Thalictrum foliolosum---

Note: Data for Thalictrum foliolosum was mentioned but not quantified in the provided search results.

Conclusion and Future Directions

The biosynthesis of fetidine in Thalictrum foetidum is proposed to follow the general pathway of bisbenzylisoquinoline alkaloid formation, involving the oxidative coupling of two monomeric benzylisoquinoline units derived from L-tyrosine. While the putative pathway provides a strong framework for investigation, further research is necessary for its complete elucidation.

Future research should focus on:

  • Confirmation of Intermediates: Utilizing isotopic labeling studies to definitively identify the monomeric precursors of fetidine.

  • Enzyme Discovery and Characterization: Identifying and characterizing the specific cytochrome P450 enzymes responsible for the hydroxylation and oxidative coupling steps from Thalictrum foetidum. This would involve transcriptomic analysis and heterologous expression of candidate genes.

  • Quantitative Analysis: Determining the concentration of fetidine and its precursors in different tissues and developmental stages of T. foetidum to understand the regulation of the pathway.

  • Metabolic Engineering: Once the biosynthetic genes are identified, they can be utilized in metabolic engineering approaches to produce fetidine in microbial systems, offering a sustainable alternative to plant extraction.

The elucidation of the fetidine biosynthetic pathway will not only contribute to our fundamental understanding of plant secondary metabolism but also open up possibilities for the biotechnological production of this and other pharmacologically important alkaloids.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Fetidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fetidine is a naturally occurring bisbenzylisoquinoline alkaloid, a class of compounds known for their significant and diverse pharmacological activities.[1][2] Isolated from plant species such as Thalictrum foetidum, Fetidine and its chemical relatives have attracted attention within the scientific community for their potential therapeutic applications, including antihypertensive, anti-inflammatory, and anticancer effects.[1][3][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of Fetidine, detailed experimental protocols for its study, and an exploration of its potential biological activities and associated signaling pathways, primarily aimed at researchers, scientists, and professionals in drug development.

Chemical Identity
PropertyValue
IUPAC Name (6aS)-9-[6-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2,3-dimethoxyphenoxy]-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol
Chemical Formula C₄₀H₄₆N₂O₈
CAS Number 7072-86-8
Molecular Weight 682.8 g/mol
Canonical SMILES CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC4=C(C=C(C=C4)OC)OC5=C(C=C(C=C5)O)C6CCN(C6)C)OC)OC)OC
Structure
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Physical and Chemical Properties

While specific experimental data for Fetidine is limited in publicly accessible literature, the following tables summarize its computed properties and expected characteristics based on its chemical class.

Computed Physical Properties
PropertyValueSource
Molecular Weight 682.8 g/mol PubChem
XLogP3-AA 6.3PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 8PubChem
Rotatable Bond Count 8PubChem
Exact Mass 682.325416 g/mol PubChem
Monoisotopic Mass 682.325416 g/mol PubChem
Topological Polar Surface Area 91.3 ŲPubChem
Heavy Atom Count 50PubChem
Formal Charge 0PubChem
Complexity 1100PubChem
Expected Experimental Properties
  • Melting Point: Data not available. Related bisbenzylisoquinoline alkaloids exhibit a wide range of melting points.

  • Solubility: Expected to have low aqueous solubility, a common characteristic of bisbenzylisoquinoline alkaloids.[1] It is likely more soluble in organic solvents such as methanol, ethanol, chloroform, and dimethyl sulfoxide (DMSO).

  • pKa: Specific pKa values for Fetidine have not been experimentally determined. As a molecule with tertiary amine functionalities, it is expected to have pKa values in the basic range. The pKa of alkaloids can be determined experimentally using methods like NMR spectroscopy or potentiometric titration.[5][6][7]

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and analysis of Fetidine are not extensively documented. However, established methods for the extraction and purification of bisbenzylisoquinoline alkaloids from Thalictrum species can be adapted.

Extraction of Total Alkaloids from Thalictrum foetidum

This protocol is a generalized procedure for the extraction of alkaloids from plant material.

Methodology:

  • Plant Material Preparation: The dried and powdered plant material of Thalictrum foetidum is subjected to extraction.

  • Extraction:

    • Method 1: Acidified Water Extraction: The plant material is macerated with an acidic aqueous solution (e.g., 0.1-1% hydrochloric acid or sulfuric acid) to convert the alkaloids into their more water-soluble salt forms.[8]

    • Method 2: Organic Solvent Extraction: The plant material is basified with a weak base (e.g., ammonia solution) to liberate the free alkaloids, followed by extraction with an organic solvent like chloroform or methanol.[9]

    • Method 3: Ultrasound-Assisted Extraction (UAE): To enhance extraction efficiency, the plant material suspended in a suitable solvent can be subjected to ultrasonication.[9]

  • Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude alkaloid extract.

General Workflow for Alkaloid Extraction
Purification of Fetidine

The crude alkaloid extract can be purified using chromatographic techniques to isolate Fetidine.

Methodology:

  • Column Chromatography: The crude extract is subjected to column chromatography over silica gel or alumina. A gradient elution system with solvents of increasing polarity (e.g., chloroform-methanol mixtures) is typically employed.[8]

  • High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC is the method of choice. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., phosphate buffer at a controlled pH).[10][11][12] The elution of Fetidine is monitored using a UV detector.

  • Crystallization: The purified fractions containing Fetidine are pooled, the solvent is evaporated, and the residue is crystallized from a suitable solvent or solvent mixture to obtain pure Fetidine.

G Crude_Extract Crude Alkaloid Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection HPLC Preparative HPLC (C18 Column) Fraction_Collection->HPLC Pure_Fractions Collection of Pure Fetidine Fractions HPLC->Pure_Fractions Evaporation Solvent Evaporation Pure_Fractions->Evaporation Crystallization Crystallization Evaporation->Crystallization Pure_Fetidine Pure Fetidine Crystals Crystallization->Pure_Fetidine G Fetidine Fetidine Ca_Channel Voltage-Gated Ca²⁺ Channels (Vascular Smooth Muscle) Fetidine->Ca_Channel blocks Contraction Muscle Contraction Fetidine->Contraction inhibits Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx mediates Ca_Influx->Contraction induces Vasodilation Vasodilation Contraction->Vasodilation is opposed by BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction leads to G Inflammatory_Stimulus Inflammatory Stimulus NFkB_Pathway NF-κB Pathway Inflammatory_Stimulus->NFkB_Pathway MAPK_Pathway MAPK Pathway Inflammatory_Stimulus->MAPK_Pathway Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_Pathway->Proinflammatory_Genes MAPK_Pathway->Proinflammatory_Genes Inflammation Inflammation Proinflammatory_Genes->Inflammation Fetidine Fetidine Fetidine->NFkB_Pathway inhibits Fetidine->MAPK_Pathway inhibits G Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Receptor->PI3K_Akt_mTOR MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway Cell_Proliferation Cell Proliferation & Survival PI3K_Akt_mTOR->Cell_Proliferation Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis inhibits MAPK_Pathway->Cell_Proliferation Fetidine Fetidine Fetidine->PI3K_Akt_mTOR inhibits Fetidine->MAPK_Pathway inhibits

References

A Technical Guide to the Speculated Mechanisms of Action of Famotidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides an in-depth exploration of the established and speculated mechanisms of action of famotidine. While the query specified "fetidine," it is highly probable that this was a typographical error for "famotidine," a widely used histamine H2-receptor antagonist. This document will proceed under the assumption that the subject of inquiry is famotidine. Famotidine's primary and well-documented mechanism of action is the competitive antagonism of the histamine H2 receptor, leading to a reduction in gastric acid secretion[1][2][3][4]. More recently, particularly in the context of research surrounding COVID-19, a novel anti-inflammatory mechanism has been proposed, involving the activation of the inflammatory reflex via the vagus nerve[1][2][5]. This guide will delve into both the established and speculative pathways, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Primary Mechanism of Action: Histamine H2-Receptor Antagonism

Famotidine is a potent and selective competitive antagonist of the histamine H2 receptor[1][2][3][4]. These receptors are primarily located on the basolateral membrane of gastric parietal cells[1][2]. The binding of famotidine to the H2 receptor inhibits the downstream signaling cascade that leads to gastric acid secretion.

Signaling Pathway

The activation of the H2 receptor by histamine initiates a Gs protein-coupled signaling cascade. This results in the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates proteins that promote the activity of the H+/K+ ATPase proton pump on the apical membrane of the parietal cell. This proton pump is the final step in the secretion of gastric acid into the stomach lumen. By blocking the initial step of histamine binding, famotidine effectively reduces the production of gastric acid[4].

H2_Receptor_Signaling cluster_ParietalCell Gastric Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Activates Famotidine Famotidine Famotidine->H2R Blocks Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Lumen Stomach Lumen H_ion->Lumen

Caption: Signaling pathway of H2-receptor antagonism by famotidine in gastric parietal cells.

Quantitative Data: Receptor Binding and Pharmacokinetics

The efficacy of famotidine is supported by its high binding affinity for the H2 receptor and its pharmacokinetic profile.

ParameterValueSpecies/SystemReference
Binding Affinity (Kd) ~14 nMHistamine H2 Receptor
IC50 33 nMHistamine H2 Receptor
Bioavailability (Oral) 40-45%Human[1][6][7]
Elimination Half-Life 2.5-3.5 hoursHuman[1][7]
Time to Peak Plasma 1-3 hours (oral)Human[6]
Protein Binding 15-20%Human[1]
Route of Elimination 65-70% Renal, 30-35% MetabolicHuman[8]

Speculative Mechanism of Action: Anti-Inflammatory Effects via the Vagus Nerve

Recent research has uncovered a potential anti-inflammatory role for famotidine that is independent of its H2-receptor antagonism. This speculative mechanism involves the activation of the cholinergic anti-inflammatory pathway, also known as the inflammatory reflex[1][2][5].

Proposed Signaling Pathway

This pathway is thought to be initiated by famotidine's action in the central nervous system, stimulating the vagus nerve. Efferent signals from the vagus nerve lead to the release of acetylcholine in peripheral tissues. Acetylcholine then binds to the α7 nicotinic acetylcholine receptor (α7nAChR) on cytokine-producing cells, such as macrophages. The activation of α7nAChR inhibits the production and release of pro-inflammatory cytokines, including TNF-α and IL-6, thereby attenuating the systemic inflammatory response, or "cytokine storm"[1][2][5].

Vagus_Nerve_Pathway cluster_Macrophage Famotidine Famotidine CNS Central Nervous System Famotidine->CNS Stimulates VagusNerve Vagus Nerve (Efferent Pathway) CNS->VagusNerve Activates ACh Acetylcholine VagusNerve->ACh Releases a7nAChR α7nAChR ACh->a7nAChR Binds to Macrophage Macrophage/ Cytokine-Producing Cell Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Macrophage->Cytokines Produces a7nAChR->Cytokines Inhibits Inflammation Inflammation Cytokines->Inflammation Promotes

Caption: Speculated anti-inflammatory mechanism of famotidine via the vagus nerve.

Experimental Protocols

The following are detailed methodologies for key experiments that have been instrumental in elucidating the mechanisms of action of famotidine.

Radioligand Binding Assay for H2 Receptor Affinity
  • Objective: To determine the binding affinity of famotidine for the histamine H2 receptor.

  • Materials:

    • Cell membranes expressing the human histamine H2 receptor.

    • [3H]-Tiotidine (radioligand).

    • Unlabeled tiotidine or famotidine.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare cell membranes from a source known to express H2 receptors.

    • In assay tubes, combine the cell membrane preparation with a fixed concentration of [3H]-Tiotidine.

    • For competition binding, add varying concentrations of unlabeled famotidine. For saturation binding, vary the concentration of [3H]-Tiotidine.

    • To determine non-specific binding, a separate set of tubes is prepared with an excess of unlabeled tiotidine.

    • Incubate the mixture at a controlled temperature (e.g., 4°C) to reach equilibrium.

    • Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding and analyze the data to determine the Kd or Ki value for famotidine.

In Vivo Murine Model of LPS-Induced Cytokine Storm
  • Objective: To investigate the anti-inflammatory effects of famotidine in a model of systemic inflammation.

  • Materials:

    • Male C57BL/6 mice.

    • Lipopolysaccharide (LPS) from E. coli.

    • Famotidine solution.

    • Saline (vehicle control).

    • ELISA kits for TNF-α and IL-6.

  • Procedure:

    • Acclimatize mice to laboratory conditions.

    • Administer famotidine or saline vehicle to the mice via intraperitoneal (IP) or intracerebroventricular (ICV) injection.

    • After a predetermined time, induce a cytokine storm by administering a lethal or sub-lethal dose of LPS via IP injection.

    • Monitor the mice for survival and clinical signs of distress.

    • At specific time points post-LPS injection, collect blood samples via cardiac puncture.

    • Separate serum and measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

    • In some experiments, spleens may be harvested and homogenized to measure local cytokine production.

    • Statistical analysis is performed to compare cytokine levels and survival rates between famotidine-treated and control groups.

Experimental_Workflow_LPS start Start: Acclimatize Mice treatment Administer Famotidine or Vehicle (IP or ICV) start->treatment lps Induce Cytokine Storm with LPS (IP) treatment->lps monitoring Monitor Survival and Clinical Signs lps->monitoring sampling Collect Blood and/or Spleen at Timed Intervals lps->sampling end End: Data Analysis monitoring->end analysis Measure Serum/Spleen TNF-α and IL-6 (ELISA) sampling->analysis analysis->end

Caption: Workflow for the in vivo LPS-induced cytokine storm experiment.

Conclusion

The mechanism of action of famotidine, while firmly established in the realm of gastric acid suppression, is the subject of ongoing and intriguing speculation regarding its anti-inflammatory properties. The primary mechanism, competitive antagonism of the histamine H2 receptor, is well-characterized and forms the basis of its clinical utility in acid-related gastrointestinal disorders. The more speculative pathway, involving the activation of the vagus nerve's inflammatory reflex, presents a novel, H2-receptor-independent mechanism that could have significant therapeutic implications. Further research is warranted to fully elucidate this pathway and its potential for clinical application in inflammatory conditions. This guide has provided a comprehensive overview of the current understanding of famotidine's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations to aid in the continued exploration of this multifaceted therapeutic agent.

References

Spectroscopic Analysis of Famotidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Famotidine, a potent histamine H₂-receptor antagonist. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control, offering detailed experimental protocols and a consolidated presentation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data.

Chemical Structure of Famotidine

To facilitate the interpretation of the spectroscopic data, the chemical structure of Famotidine is presented below.

Caption: Chemical Structure of Famotidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of Famotidine. Herein, we provide the ¹H and ¹³C NMR data obtained in deuterated dimethyl sulfoxide (DMSO-d₆).

Experimental Protocol: NMR Spectroscopy

Instrumentation:

  • A Bruker Avance III 400 MHz or 500 MHz NMR spectrometer was used for acquiring the spectra.[1]

Sample Preparation:

  • A sample of Famotidine was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) for ¹H and ¹³C NMR analysis.[2] For some experiments, deuterated water (D₂O) was also used as a solvent.[3]

  • Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

¹H NMR Spectroscopy Parameters:

  • The ¹H NMR spectra were recorded at a frequency of 400 MHz or 500 MHz.[1][3]

  • Standard pulse sequences were utilized for one-dimensional ¹H NMR acquisition.

¹³C NMR Spectroscopy Parameters:

  • The ¹³C NMR spectra were recorded at a frequency of 100 MHz or 125.77 MHz.[1][3]

  • Proton-decoupled spectra were acquired to simplify the carbon signals.

¹H NMR Spectral Data of Famotidine in DMSO-d₆
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.15s1HThiazole-H
6.85br s2H-NH₂ (Guanidine)
6.50br s2H-SO₂NH₂
3.60s2H-S-CH₂-Thiazole
3.30t2H-CH₂-N-
2.65t2H-S-CH₂-
¹³C NMR Spectral Data of Famotidine in DMSO-d₆
Chemical Shift (ppm)Assignment
168.5C=N (Guanidine)
158.0Thiazole C-2
149.5Thiazole C-4
110.0Thiazole C-5
45.0-CH₂-N-
30.0-S-CH₂-Thiazole
28.5-S-CH₂-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Famotidine, which is crucial for its identification and quantification in various matrices.

Experimental Protocol: LC-MS/MS

Instrumentation:

  • A liquid chromatography system coupled with a tandem mass spectrometer (e.g., Agilent Gemini-NX C₁₈ column with a triple quadrupole mass spectrometer) was employed.[4]

Sample Preparation:

  • For analysis in biological matrices, a protein precipitation method using methanol is typically employed for sample preparation.[4][5]

Liquid Chromatography Conditions:

  • Column: Venusil XBP Phenyl column (100 mm × 2.1 mm, 5 μm) or equivalent.[5]

  • Mobile Phase: A gradient elution is often used with a mixture of methanol and water containing 0.1% formic acid.[4] An isocratic mobile phase of 0.1% aqueous formic acid and methanol (60:40, v/v) has also been reported.[5]

  • Flow Rate: A typical flow rate is 0.4 mL/min.[4]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is commonly used.[6]

  • Scan Type: Multiple Reaction Monitoring (MRM) is utilized for quantitative analysis, monitoring specific precursor-to-product ion transitions.[5]

  • Key Transitions: The monitored transition for Famotidine is typically m/z 338.1 → 189.1.[4] Other product ions, such as m/z 259, have also been observed.[7] In negative ion mode, the [M-H]⁻ ion at m/z 336 is observed.[8]

Mass Spectral Data of Famotidine
Ionm/z
[M+H]⁺ (Precursor Ion)338.1
Product Ion 1189.1
Product Ion 2259
[M-H]⁻336

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in the Famotidine molecule.

Experimental Protocol: FT-IR Spectroscopy

Instrumentation:

  • A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectra.

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of the Famotidine sample is intimately mixed and ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[9]

  • The mixture is then compressed in a die under high pressure to form a thin, transparent pellet.

Data Acquisition:

  • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

IR Spectral Data of Famotidine
Wavenumber (cm⁻¹)Assignment
3399N-H stretching (amino group)[10]
3349N-H stretching (amides)[11]
3104Aromatic C-H stretching[11]
2935C-H stretching (aliphatic)[10]
1635C=N stretching (guanidine)
1597N-H bending (amines)[11]
1530Aromatic ring stretching[11]
1331Asymmetric SO₂ stretching[3]
1146Symmetric SO₂ stretching[3]

Experimental Workflows

The general workflows for the spectroscopic analysis of Famotidine are outlined below.

experimental_workflows cluster_nmr NMR Spectroscopy Workflow cluster_ms LC-MS/MS Workflow cluster_ir FT-IR Spectroscopy Workflow nmr_start Famotidine Sample nmr_prep Dissolve in DMSO-d6 nmr_start->nmr_prep nmr_acq Acquire 1H and 13C NMR Spectra nmr_prep->nmr_acq nmr_proc Process Data (FT, Phasing, Baseline Correction) nmr_acq->nmr_proc nmr_analysis Spectral Analysis nmr_proc->nmr_analysis ms_start Famotidine Sample (e.g., in plasma) ms_prep Protein Precipitation with Methanol ms_start->ms_prep ms_lc LC Separation ms_prep->ms_lc ms_ion Electrospray Ionization (ESI) ms_lc->ms_ion ms_ms Tandem Mass Spectrometry (MS/MS) ms_ion->ms_ms ms_analysis Data Analysis (Quantification) ms_ms->ms_analysis ir_start Famotidine Sample ir_prep Grind with KBr ir_start->ir_prep ir_pellet Press into Pellet ir_prep->ir_pellet ir_acq Acquire FT-IR Spectrum ir_pellet->ir_acq ir_analysis Spectral Analysis ir_acq->ir_analysis

Caption: General workflows for NMR, LC-MS/MS, and FT-IR analysis.

References

The Isolation and Purification of Fetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Fetidine, a bisbenzylisoquinoline alkaloid, from plant sources, primarily of the Thalictrum genus. This document outlines a generalized protocol based on established alkaloid extraction techniques, presents a framework for quantitative data reporting, and includes detailed experimental procedures and workflow visualizations to support research and development in natural product chemistry and drug discovery.

Introduction

Fetidine is a bisbenzylisoquinoline alkaloid that has been identified in plant species such as Thalictrum foetidum.[1] Alkaloids of this class are known for their diverse and potent biological activities, making them of significant interest to the pharmaceutical industry. The effective isolation and purification of Fetidine are critical preliminary steps for its pharmacological evaluation and potential development as a therapeutic agent. This guide synthesizes information on common alkaloid extraction and purification procedures applicable to Fetidine.

Quantitative Data Summary

The following table summarizes the key quantitative parameters relevant to the isolation and purification of Fetidine. It is important to note that specific yield and purity data for Fetidine are not widely reported in publicly available literature. The values presented here are illustrative and should be determined empirically for each specific extraction and purification run.

ParameterValueUnitMethod of Analysis
Extraction Yield
Crude Alkaloid Extract[To be determined]% (w/w) of dry plant materialGravimetric
Fetidine in Crude Extract[To be determined]% (w/w)HPLC, LC-MS
Purification
Purity of Fetidine after Column Chromatography[To be determined]%HPLC, NMR
Final Purity of Fetidine> 95%HPLC, NMR, LC-MS
Physicochemical Properties
Molecular FormulaC₄₀H₄₆N₂O₈-Mass Spectrometry
Molecular Weight682.8 g/mol Mass Spectrometry

Experimental Protocols

The following protocols describe a general yet detailed procedure for the isolation and purification of Fetidine from dried and powdered plant material of Thalictrum species.

Extraction of Total Alkaloids

This procedure focuses on the initial extraction of the total alkaloid content from the plant matrix.

Materials:

  • Dried and powdered Thalictrum plant material (roots and rhizomes are often rich in alkaloids)

  • Methanol or Ethanol (95%)

  • Hydrochloric Acid (HCl), 2% aqueous solution

  • Ammonia solution (NH₄OH), 25%

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

  • Large glass percolator or extraction vessel

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • pH meter or pH indicator strips

Procedure:

  • Moisten the powdered plant material (e.g., 1 kg) with a small amount of the extraction solvent (Methanol or Ethanol).

  • Pack the moistened plant material into a large percolator.

  • Macerate the plant material with the extraction solvent for 24-48 hours at room temperature.

  • Begin percolation, collecting the solvent extract. Continue adding fresh solvent until the percolate is nearly colorless and gives a negative test for alkaloids (e.g., with Dragendorff's reagent).

  • Combine all the solvent extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Dissolve the crude extract in a 2% aqueous HCl solution.

  • Filter the acidic solution to remove non-alkaloidal, neutral, and weakly basic compounds.

  • Adjust the pH of the clear acidic filtrate to approximately 9-10 with a 25% ammonia solution to precipitate the crude alkaloids.

  • Extract the precipitated alkaloids with dichloromethane or chloroform. Repeat the extraction several times to ensure complete transfer of the alkaloids into the organic phase.

  • Combine the organic extracts and wash with distilled water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.

Purification of Fetidine by Column Chromatography

This step aims to separate Fetidine from the mixture of other alkaloids present in the crude extract.

Materials:

  • Crude total alkaloid extract

  • Silica gel (for column chromatography, 70-230 mesh)

  • Glass chromatography column

  • Solvent system (e.g., a gradient of Chloroform-Methanol)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., pure chloroform).

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve a known amount of the crude alkaloid extract in a minimal volume of the initial mobile phase.

  • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

  • Carefully load the dried extract-silica gel mixture onto the top of the packed column.

  • Begin elution with the initial mobile phase.

  • Gradually increase the polarity of the mobile phase by adding increasing proportions of methanol to the chloroform (e.g., 99:1, 98:2, 95:5, etc.).

  • Collect fractions of the eluate in separate tubes.

  • Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in an appropriate solvent system and visualize the spots under a UV lamp.

  • Combine the fractions that contain Fetidine (identified by comparison with a standard, if available, or by further analytical methods).

  • Evaporate the solvent from the combined fractions to obtain purified Fetidine.

  • Further purification can be achieved by repeated column chromatography or by preparative High-Performance Liquid Chromatography (HPLC) if necessary.

Visualizations

The following diagrams illustrate the workflow for the isolation and purification of Fetidine.

experimental_workflow plant_material Dried & Powdered Thalictrum Plant Material extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Plant Extract concentration1->crude_extract acid_base_partition Acid-Base Partitioning crude_extract->acid_base_partition crude_alkaloids Crude Total Alkaloids acid_base_partition->crude_alkaloids column_chromatography Column Chromatography (Silica Gel) crude_alkaloids->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection purified_fetidine Purified Fetidine fraction_collection->purified_fetidine final_purification Further Purification (e.g., Prep-HPLC) purified_fetidine->final_purification pure_fetidine Pure Fetidine (>95%) final_purification->pure_fetidine

Caption: Workflow for the isolation and purification of Fetidine.

acid_base_extraction crude_extract Crude Plant Extract dissolve_acid Dissolve in 2% HCl crude_extract->dissolve_acid acidic_solution Acidic Aqueous Solution (Alkaloid Salts) dissolve_acid->acidic_solution filter Filter acidic_solution->filter neutral_compounds Insoluble Neutral & Weakly Basic Compounds (Discard) filter->neutral_compounds basify Adjust pH to 9-10 (with NH4OH) filter->basify precipitate Precipitated Crude Alkaloids basify->precipitate extract_organic Extract with CH2Cl2 or CHCl3 precipitate->extract_organic organic_phase Organic Phase (Crude Alkaloids) extract_organic->organic_phase aqueous_phase Aqueous Phase (Discard) extract_organic->aqueous_phase dry_concentrate Dry (Na2SO4) & Concentrate organic_phase->dry_concentrate total_alkaloids Crude Total Alkaloids dry_concentrate->total_alkaloids

Caption: Acid-base partitioning for crude alkaloid extraction.

Conclusion

The isolation and purification of Fetidine from Thalictrum species can be effectively achieved through a multi-step process involving solvent extraction, acid-base partitioning, and chromatographic separation. The protocols provided in this guide offer a robust framework for researchers to develop and optimize their own procedures for obtaining high-purity Fetidine for further scientific investigation. The successful implementation of these methods will facilitate the exploration of the therapeutic potential of this promising natural product.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fetidine, a bisbenzylisoquinoline alkaloid identified in Thalictrum foetidum, represents a class of natural products with significant therapeutic potential. However, detailed pharmacological data and mechanistic studies on fetidine are currently limited in publicly available literature. This technical guide provides a comprehensive review of fetidine's known characteristics and expands its scope to include a detailed analysis of structurally and pharmacologically related bisbenzylisoquinoline alkaloids. By examining these related compounds, for which a more extensive body of research exists, we can infer potential mechanisms of action and therapeutic applications for fetidine and its analogues. This review focuses on quantitative biological data, detailed experimental protocols, and the visualization of key cellular pathways to serve as a valuable resource for researchers in natural product chemistry and drug discovery.

Physicochemical Properties of Fetidine

Fetidine is characterized by its complex bisbenzylisoquinoline structure. Its fundamental properties are summarized below.

PropertyValueSource
Molecular FormulaC40H46N2O8PubChem
Molecular Weight682.8 g/mol PubChem
IUPAC Name(6aS)-9-[6-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2,3-dimethoxyphenoxy]-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-olPubChem
CAS Number7072-86-8PubChem

Biological Activities of Related Bisbenzylisoquinoline Alkaloids

Due to the limited specific data on fetidine, this section focuses on the well-documented biological activities of related bisbenzylisoquinoline alkaloids, including berbamine, tetrandrine, and fangchinoline. These compounds have been extensively studied and exhibit a broad range of pharmacological effects.

Anticancer Activity

A significant body of research highlights the potent anticancer properties of bisbenzylisoquinoline alkaloids. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, often through the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity of Berbamine, Tetrandrine, and Related Alkaloids against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
BerbamineKM3Multiple MyelomaDose- and time-dependent inhibition[1]
Tetrandrine Derivative (5d)HepG2Liver CancerIncreased 29.2-fold vs. sunitinib[2]
Tetrandrine Derivative (5d)MCF-7Breast CancerIncreased 7.37-fold vs. sunitinib[2]
Thalfoliolosumine AU937Leukemia7.50[3]
Thalfoliolosumine BU937Leukemia6.97[3]
Compound 7 (from T. foliolosum)HL-60Leukemia0.93[3]
Compound 10 (from T. foliolosum)HL-60Leukemia1.69[3]
Thalictrum AlkaloidsVarious Lung Cancer Cell LinesLung Cancer< 20[4]
Anti-inflammatory Activity

Several bisbenzylisoquinoline alkaloids exhibit potent anti-inflammatory effects by modulating key inflammatory pathways.

Table 2: Anti-inflammatory Activity of Bisbenzylisoquinoline Alkaloids

CompoundModelEffectMechanismReference
FangchinolineTHP-1 cellsInhibited IL-1β release (IC50 = 3.7 µM for derivative 6)Targets NLRP3 protein, blocks ASC pyroptosome formation[5]
Liensinine, Neferine, IsoliensinineMicroglial cellsSuppressed NO and cytokine (TNF-α, IL-1β, IL-6) releaseDirect NO-scavenging activity, reduced iNOS expression[6]
Antimicrobial and Antiviral Activity

Bisbenzylisoquinoline alkaloids have also been investigated for their activity against various pathogens.

Table 3: Antimicrobial and Antiviral Activity of Bisbenzylisoquinoline Alkaloids

CompoundOrganism/VirusActivityReference
ThaliadanineMycobacterium smegmatisAntimicrobial activity[7]
Thalrugosaminine, Thalicarpine, etc.Mycobacterium smegmatisAntimicrobial activity[8]
FangchinolineCandida albicansAntifungal, inhibits biofilm formation[9]
BerbamineSARS-CoV-2Prevents viral acquisition in intestinal cells[10]
Other Pharmacological Activities

This class of compounds also demonstrates a range of other potentially therapeutic effects.

Table 4: Other Pharmacological Activities of Bisbenzylisoquinoline Alkaloids

CompoundActivityModelReference
TetrandrineCalcium Channel BlockerVascular smooth muscle cells[11]
Obamegine, Thalrugosine, etc.HypotensiveNormotensive dogs[12]
Thalphenine, Thalidasine, etc.HypotensiveRabbits[8]

Mechanisms of Action and Signaling Pathways

The diverse pharmacological activities of bisbenzylisoquinoline alkaloids stem from their ability to modulate multiple cellular signaling pathways.

Inhibition of NF-κB Signaling by Berbamine

Berbamine has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival, in human myeloma cells.[1][13] This inhibition leads to the downregulation of downstream targets involved in cell proliferation and apoptosis.

G Berbamine Berbamine A20 A20 Berbamine->A20 Upregulates IKKalpha IKKalpha Berbamine->IKKalpha Downregulates pIkappaBalpha pIkappaBalpha Berbamine->pIkappaBalpha Downregulates p65_translocation p65 Nuclear Translocation Berbamine->p65_translocation Inhibits Apoptosis Induction of Apoptosis Berbamine->Apoptosis Induces Cell_Cycle_Arrest G1 Phase Arrest Berbamine->Cell_Cycle_Arrest Induces IKKalpha->pIkappaBalpha Phosphorylates pIkappaBalpha->p65_translocation Promotes NFkB_Targets NF-κB Downstream Targets (Cyclin D1, Bcl-xL, Survivin) p65_translocation->NFkB_Targets Activates Transcription NFkB_Targets->Apoptosis Inhibits NFkB_Targets->Cell_Cycle_Arrest Leads to

Berbamine's Inhibition of the NF-κB Signaling Pathway.
Inhibition of EGFR/PI3K/AKT Signaling by Fangchinoline

Fangchinoline has demonstrated antitumor activity in colon adenocarcinoma by suppressing the EGFR/PI3K/AKT signaling pathway.[14] This pathway is crucial for cell proliferation, survival, and angiogenesis.

G Fangchinoline Fangchinoline EGFR EGFR Fangchinoline->EGFR Inhibits Cell_Proliferation Cell Proliferation Fangchinoline->Cell_Proliferation Suppresses Angiogenesis Angiogenesis Fangchinoline->Angiogenesis Suppresses EMT Epithelial-Mesenchymal Transition Fangchinoline->EMT Suppresses Apoptosis Apoptosis Fangchinoline->Apoptosis Induces PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates AKT->Cell_Proliferation Promotes AKT->Angiogenesis Promotes AKT->EMT Promotes AKT->Apoptosis Inhibits

Fangchinoline's Suppression of the EGFR/PI3K/AKT Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on related bisbenzylisoquinoline alkaloids.

Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HL-60, PC-3, MCF-7)

  • Culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • Test compound (e.g., berbamine, tetrandrine) dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compound for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.

G Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Workflow for the MTT Cytotoxicity Assay.
Apoptosis Analysis by Flow Cytometry

Objective: To quantify the induction of apoptosis by a compound.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding buffer

  • Propidium iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of the test compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion and Future Directions

While specific research on fetidine is in its nascent stages, the extensive studies on related bisbenzylisoquinoline alkaloids such as berbamine, tetrandrine, and fangchinoline provide a strong foundation for understanding its potential pharmacological profile. The data presented in this guide highlight the potent anticancer, anti-inflammatory, and antimicrobial activities of this class of compounds, mediated through the modulation of critical cellular signaling pathways.

Future research should focus on the isolation and pharmacological characterization of fetidine to determine its specific biological activities and mechanisms of action. Comparative studies with its more extensively studied analogues will be crucial in elucidating its therapeutic potential. Furthermore, medicinal chemistry efforts to synthesize fetidine analogues could lead to the development of novel drug candidates with improved efficacy and safety profiles. The detailed protocols and pathway analyses provided herein serve as a valuable starting point for such investigations.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Fetidine from Thalictrum foetidum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalictrum foetidum, a perennial herb belonging to the Ranunculaceae family, is a rich source of various isoquinoline alkaloids, including the bisbenzylisoquinoline alkaloid Fetidine.[1] Fetidine has garnered scientific interest due to its potential pharmacological activities, notably its hypotensive effects.[2] This document provides a detailed protocol for the extraction, isolation, and quantification of Fetidine from the roots of Thalictrum foetidum, compiled from established methodologies for the extraction of alkaloids from Thalictrum species. Additionally, it outlines potential analytical techniques for quantification and discusses the known biological activities of related compounds, offering insights into Fetidine's mechanism of action.

Data Presentation

AlkaloidPlant PartConcentration (mg/g of dry plant material)Reference
MagnoflorineRoot0.021[1]
BerberineRoot0.308[1]
BerberineHerb~ 0.001[1]

Experimental Protocols

The following protocols are adapted from general methods for the extraction and purification of bisbenzylisoquinoline alkaloids from Thalictrum species.

Protocol 1: Acid-Base Extraction of Total Alkaloids from Thalictrum foetidum

This protocol describes a classic acid-base extraction method to obtain a crude mixture of total alkaloids.

1. Plant Material Preparation:

  • Air-dry the roots of Thalictrum foetidum at room temperature in a well-ventilated area until a constant weight is achieved.
  • Grind the dried roots into a fine powder using a mechanical grinder.

2. Acidic Extraction:

  • Macerate the powdered root material (100 g) with 0.5% hydrochloric acid (1 L) for 24 hours at room temperature with occasional stirring.
  • Filter the mixture through cheesecloth and then filter paper to separate the acidic extract.
  • Repeat the extraction process two more times with fresh acidic solution to ensure exhaustive extraction.
  • Combine the acidic extracts.

3. Basification and Solvent Extraction:

  • Make the combined acidic extract alkaline (pH 9-10) by the slow addition of concentrated ammonium hydroxide solution.
  • Perform a liquid-liquid extraction of the basified aqueous solution with chloroform (3 x 500 mL) in a separatory funnel.
  • Combine the chloroform extracts and wash them with distilled water (2 x 200 mL) to remove residual impurities.
  • Dry the chloroform extract over anhydrous sodium sulfate.

4. Concentration:

  • Evaporate the dried chloroform extract to dryness under reduced pressure using a rotary evaporator to obtain the crude total alkaloid extract.

Protocol 2: Chromatographic Separation and Purification of Fetidine

This protocol outlines the separation of the crude alkaloid mixture to isolate Fetidine using column chromatography.

1. Column Preparation:

  • Pack a glass column (e.g., 50 cm length, 4 cm diameter) with silica gel (60-120 mesh) suspended in chloroform.

2. Sample Loading:

  • Dissolve the crude total alkaloid extract in a minimal amount of chloroform.
  • Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.
  • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

3. Elution:

  • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 1%, 2%, 5%, 10% methanol in chloroform).
  • Collect fractions of the eluate (e.g., 20 mL each).

4. Fraction Analysis:

  • Monitor the collected fractions using thin-layer chromatography (TLC) on silica gel plates with a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light or with Dragendorff's reagent.
  • Combine the fractions containing the compound with the expected Rf value for Fetidine.

5. Recrystallization:

  • Evaporate the solvent from the combined fractions to obtain the isolated compound.
  • Purify the isolated Fetidine further by recrystallization from a suitable solvent or solvent mixture (e.g., methanol, ethanol, or chloroform-methanol) to obtain pure crystals.

Protocol 3: Quantitative Analysis of Fetidine by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general HPLC method for the quantification of alkaloids, which can be adapted for Fetidine.

1. Standard Preparation:

  • Prepare a stock solution of purified Fetidine standard of known concentration in methanol.
  • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

2. Sample Preparation:

  • Accurately weigh a sample of the crude extract or purified fraction.
  • Dissolve the sample in methanol, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter.

3. HPLC Conditions (starting point for optimization):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or an appropriate buffer).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at a wavelength determined by the UV spectrum of Fetidine.
  • Injection Volume: 20 µL.

4. Quantification:

  • Construct a calibration curve by plotting the peak area against the concentration of the Fetidine standards.
  • Determine the concentration of Fetidine in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow

Extraction_Workflow Start Thalictrum foetidum (Dried and Powdered Roots) AcidExtraction Acidic Extraction (0.5% HCl) Start->AcidExtraction Filtration1 Filtration AcidExtraction->Filtration1 Basification Basification (Ammonium Hydroxide to pH 9-10) Filtration1->Basification SolventExtraction Liquid-Liquid Extraction (Chloroform) Basification->SolventExtraction Concentration Concentration (Rotary Evaporation) SolventExtraction->Concentration CrudeAlkaloids Crude Alkaloid Extract Concentration->CrudeAlkaloids ColumnChromatography Silica Gel Column Chromatography (Chloroform:Methanol Gradient) CrudeAlkaloids->ColumnChromatography FractionCollection Fraction Collection and TLC Analysis ColumnChromatography->FractionCollection Purification Purification (Recrystallization) FractionCollection->Purification PureFetidine Pure Fetidine Purification->PureFetidine

Caption: Workflow for the extraction and purification of Fetidine.

Postulated Signaling Pathway for Hypotensive Effect

Signaling_Pathway Fetidine Fetidine CaChannel Voltage-Gated Calcium Channels Fetidine->CaChannel Inhibition Vasodilation Vasodilation Fetidine->Vasodilation Promotes CaInflux Calcium Influx CaChannel->CaInflux Mediates Contraction Smooth Muscle Contraction CaInflux->Contraction Leads to BloodPressure Decreased Blood Pressure Contraction->BloodPressure Increases Vasodilation->BloodPressure Leads to

Caption: Postulated mechanism of Fetidine's hypotensive action.

References

High-performance liquid chromatography (HPLC) method for Fetidine analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol for the HPLC Analysis of Fexofenadine

Note on "Fetidine": The initial request specified the analysis of "Fetidine." However, a comprehensive search of scientific literature revealed a scarcity of HPLC methods specifically for "Fetidine," a bisbenzylisoquinoline alkaloid.[1] In contrast, numerous detailed HPLC methods are available for "Fexofenadine," a widely used antihistamine. It is highly probable that "Fexofenadine" was the intended analyte. This document provides a detailed application note and protocol for the analysis of Fexofenadine by High-Performance Liquid Chromatography (HPLC).

Introduction

Fexofenadine is a second-generation antihistamine medication used to treat allergy symptoms such as hay fever and urticaria. It is the active metabolite of terfenadine. Accurate and reliable analytical methods are crucial for the quality control of Fexofenadine in pharmaceutical formulations and for its determination in biological matrices. This application note describes a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Fexofenadine.

Principle

The method utilizes RP-HPLC with UV detection to separate and quantify Fexofenadine. The separation is achieved on a C18 stationary phase with a suitable mobile phase. The concentration of Fexofenadine in the sample is determined by comparing the peak area of the analyte to that of a standard of known concentration.

Data Presentation

Table 1: Chromatographic Conditions for Fexofenadine Analysis
ParameterCondition 1Condition 2Condition 3
Column Phenomenex C18 (250mm x 4.6mm, 5.0 µm)[2]Agilent Extend C18[3]Inertsil ODS-3V
Mobile Phase 5mM Sodium Acetate Buffer: Acetonitrile (50:50 v/v), pH 9.4[2]Acetonitrile: 20 mM KH2PO4 (pH 7.5) (35:65 v/v)[3]100% Methanol
Flow Rate 1.0 mL/min[2]1.2 mL/min[3]1.0 mL/min
Detection Wavelength 254 nm[2]220 nm[3]245 nm
Injection Volume 20 µL[2]20 µL[3]Not Specified
Column Temperature 35°C[2]Not SpecifiedNot Specified
Retention Time ~3.3 min[2]3.5 min[3]3.7 min
Table 2: System Suitability Parameters
ParameterAcceptance CriteriaObserved Value (Example from Literature)
Theoretical Plates (N) > 2000[4]4900 ± 20[2]
Tailing Factor (T) ≤ 2.0[4]1.030 ± 0.01[2]
Capacity Factor (k') > 2.0[4]10.20[3]
Repeatability (%RSD of peak areas) < 2%< 1%[5]
Table 3: Method Validation Summary
ParameterRange/Value
Linearity Range 10-60 µg/mL[3][6]
Correlation Coefficient (r²) > 0.999[2][3]
Limit of Detection (LOD) 1.50 µg/mL[3]
Limit of Quantification (LOQ) 4.50 µg/mL[3]
Accuracy (% Recovery) 99.45% to 100.52%[3]
Precision (%RSD) < 2%[5]

Experimental Protocols

Reagents and Materials
  • Fexofenadine Hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Sodium acetate (Analytical grade)

  • Acetic acid (Analytical grade)

  • Ultrapure water

  • Fexofenadine tablets (for sample analysis)

Equipment
  • HPLC system with a UV-Vis detector[3]

  • C18 analytical column (e.g., Phenomenex C18, 250mm x 4.6mm, 5.0 µm)[2]

  • Sonicator

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Preparation of Mobile Phase (Example based on Condition 1)
  • Buffer Preparation: Prepare a 5mM sodium acetate solution by dissolving the appropriate amount of sodium acetate in ultrapure water.

  • pH Adjustment: Adjust the pH of the buffer solution to 9.4 with acetic acid.[2]

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 50:50 (v/v) ratio.[2]

  • Degassing: Degas the mobile phase using sonication or vacuum filtration.

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 500 µg/mL): Accurately weigh about 50 mg of Fexofenadine HCl reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linearity range (e.g., 10, 20, 30, 40, 50, 60 µg/mL).[3]

Preparation of Sample Solutions (from Tablets)
  • Weighing and Crushing: Weigh and finely powder 20 Fexofenadine tablets.[2]

  • Extraction: Transfer a portion of the powder equivalent to 50 mg of Fexofenadine HCl into a 100 mL volumetric flask.[2][3] Add approximately 70 mL of the mobile phase and sonicate for 10-15 minutes to ensure complete dissolution.[2][3]

  • Dilution: Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.[2]

  • Filtration: Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[2]

Chromatographic Analysis
  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the standard solution (e.g., 30 µg/mL) five or six times to check for system suitability. The parameters should meet the criteria specified in Table 2.

  • Calibration Curve: Inject the working standard solutions in ascending order of concentration.

  • Sample Analysis: Inject the prepared sample solutions.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of Fexofenadine in the sample solutions from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System Equilibration Mobile_Phase->HPLC_System Standard_Sol Standard Solution Preparation System_Suitability System Suitability Test Standard_Sol->System_Suitability Sample_Sol Sample Solution Preparation Data_Acquisition Data Acquisition (Injection & Run) Sample_Sol->Data_Acquisition HPLC_System->System_Suitability System_Suitability->HPLC_System Fail System_Suitability->Data_Acquisition Pass Data_Processing Data Processing (Peak Integration) Data_Acquisition->Data_Processing Quantification Quantification Data_Processing->Quantification Report Final Report Quantification->Report HPLC_System_Components Solvent_Reservoir Solvent Reservoir (Mobile Phase) Pump Pump Solvent_Reservoir->Pump Injector Autosampler/Injector Pump->Injector Column HPLC Column (e.g., C18) Injector->Column Detector UV-Vis Detector Column->Detector Data_System Data Acquisition System Detector->Data_System

References

Synthesis and Structure-Activity Relationship Studies of Fetidine Derivatives as Histamine H₂ Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fetidine (famotidine) is a potent and selective histamine H₂ receptor antagonist widely used in the treatment of peptic ulcers, gastroesophageal reflux disease (GERD), and other conditions caused by excessive gastric acid secretion. Its mechanism of action involves the competitive inhibition of histamine binding to H₂ receptors on the basolateral membrane of gastric parietal cells, thereby reducing the secretion of gastric acid. The development of fetidine and its analogs has been a significant area of research in medicinal chemistry, with a focus on understanding the structure-activity relationships (SAR) that govern their potency and selectivity. This document provides detailed protocols for the synthesis of fetidine derivatives and for the in vitro assays used to evaluate their biological activity. Additionally, it presents a summary of quantitative SAR data and visual representations of the relevant signaling pathway and experimental workflows.

Data Presentation: Structure-Activity Relationship of Fetidine Derivatives

The following table summarizes the structure-activity relationship data for a series of N-sulfamoyl and N-sulfonyl amidine derivatives, including fetidine (famotidine), as antagonists of the histamine H₂ receptor. The data is compiled from in vitro studies on the guinea pig atrium, a standard model for assessing H₂ receptor antagonist activity.

Compound IDRXH₂ Antagonist Activity (pA₂)Relative Potency (vs. Cimetidine)
1 (Fetidine) HSO₂8.12 ~40
2CH₃SO₂6.85~5
3C₂H₅SO₂6.78~4
4n-C₃H₇SO₂6.51~2
5CH₂PhSO₂6.45~2
6HCO7.30~14

Data is qualitatively derived from Yanagisawa et al., 1987. The pA₂ value is a measure of the potency of an antagonist. A higher pA₂ value indicates a higher potency.

Experimental Protocols

General Synthesis of Fetidine Derivatives (N-Sulfamoylpropionamidine Analogs)

This protocol describes a general method for the synthesis of fetidine and its N-substituted analogs, which can be adapted to generate a library of compounds for SAR studies.

Scheme 1: General Synthetic Route

Materials:

  • S-(2-Guanidinothiazol-4-ylmethyl)isothiourea dihydrochloride

  • N-Sulfamoyl-3-chloropropionamidine hydrochloride (for fetidine synthesis) or corresponding N-substituted derivatives

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Preparation of the Thiol Intermediate: Dissolve S-(2-guanidinothiazol-4-ylmethyl)isothiourea dihydrochloride in an aqueous solution of sodium hydroxide at room temperature. This in situ reaction generates the corresponding thiol, 2-guanidino-4-(mercaptomethyl)thiazole.

  • S-Alkylation: To the freshly prepared thiol solution, add a solution of the appropriate N-sulfamoyl-3-halopropionamidine derivative (e.g., N-sulfamoyl-3-chloropropionamidine hydrochloride for the synthesis of fetidine) in methanol.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, concentrate the mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., aqueous methanol or ethanol) or by column chromatography on silica gel to yield the desired fetidine derivative.

  • Characterization: Confirm the structure and purity of the synthesized compounds using analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and elemental analysis.

In Vitro Evaluation of H₂ Receptor Antagonist Activity: cAMP Assay

This protocol outlines a cell-based functional assay to determine the potency of synthesized fetidine derivatives in inhibiting histamine-induced cyclic AMP (cAMP) production in cells expressing the human histamine H₂ receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human histamine H₂ receptor

  • Cell culture medium and supplements

  • Histamine dihydrochloride

  • Synthesized fetidine derivatives

  • IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)

  • 384-well microplates

Procedure:

  • Cell Preparation: Culture the H₂ receptor-expressing cells to ~80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired concentration.

  • Compound Preparation: Prepare serial dilutions of the fetidine derivatives and a standard antagonist (e.g., famotidine) in assay buffer.

  • Assay Protocol: a. Add a small volume (e.g., 5 µL) of the diluted compounds or vehicle (for control wells) to the wells of a 384-well plate. b. Add the cell suspension (e.g., 5 µL) to each well. c. Pre-incubate the plate for 15 minutes at room temperature to allow the antagonists to bind to the receptors. d. Prepare a solution of histamine (agonist) in assay buffer containing IBMX. The final concentration of histamine should be its EC₈₀ (the concentration that elicits 80% of the maximal response). e. Add the histamine/IBMX solution (e.g., 10 µL) to all wells except the basal control wells. f. Incubate the plate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: a. Normalize the data by setting the signal from the histamine-only wells as 0% inhibition and the signal from the basal control wells as 100% inhibition. b. Plot the percentage of inhibition against the logarithm of the antagonist concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound. The IC₅₀ is the concentration of the antagonist that causes 50% inhibition of the histamine-induced response.

In Vitro Evaluation of H₂ Receptor Binding Affinity: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of fetidine derivatives for the histamine H₂ receptor using a radiolabeled antagonist.

Materials:

  • Membrane preparation from cells or tissues expressing the H₂ receptor

  • [³H]-Tiotidine or another suitable radiolabeled H₂ antagonist

  • Synthesized fetidine derivatives

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Non-specific binding control (e.g., a high concentration of a known H₂ antagonist like cimetidine)

  • Glass fiber filters

  • Scintillation cocktail and scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-tiotidine, and varying concentrations of the unlabeled fetidine derivatives. Include wells for total binding (no unlabeled ligand) and non-specific binding (a high concentration of an unlabeled antagonist).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the concentration of the fetidine derivative. c. Fit the data to a one-site competition model to determine the IC₅₀ value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

G Histamine H₂ Receptor Signaling Pathway Histamine Histamine H2R H₂ Receptor Histamine->H2R Binds to G_alpha_s Gαs H2R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Catalyzes Response Cellular Response (e.g., Gastric Acid Secretion) Phosphorylation->Response Fetidine Fetidine Derivative (Antagonist) Fetidine->H2R Blocks G Experimental Workflow: Synthesis and SAR of Fetidine Derivatives cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Starting Materials Reaction Chemical Synthesis (e.g., S-Alkylation) Start->Reaction Purification Purification (Chromatography/Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Library Library of Fetidine Derivatives Characterization->Library BindingAssay H₂ Receptor Binding Assay (Ki determination) Library->BindingAssay FunctionalAssay Cell-based Functional Assay (cAMP, IC₅₀ determination) Library->FunctionalAssay SAR_Analysis Structure-Activity Relationship (SAR) Analysis BindingAssay->SAR_Analysis FunctionalAssay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Application Notes and Protocols for Evaluating Fetidine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fetidine, a compound of interest in drug development, requires thorough toxicological assessment to ensure its safety and efficacy. Cell-based cytotoxicity assays are fundamental in preclinical research to determine a compound's potential to cause cellular damage or death.[1] These assays provide crucial data on the mechanisms of toxicity, such as apoptosis, necrosis, and oxidative stress, guiding further development and optimization of the therapeutic candidate.[2][3] This document provides detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxic effects of Fetidine.

Recent studies on related compounds suggest that the cytotoxic mechanisms could involve the induction of programmed cell death pathways. For instance, famotidine, a histamine H2-receptor antagonist, has been shown to induce pyroptosis, a form of inflammatory programmed cell death, in gastric cancer cells.[4][5] Other H2-receptor antagonists like cimetidine have been observed to induce apoptosis in various cancer cell lines.[6][7] Furthermore, the potential for inducing oxidative stress is another critical aspect to investigate, as it can lead to cellular damage and subsequent cell death.[8][9]

This application note outlines a multi-parametric approach to assess Fetidine's cytotoxicity, including assays for cell viability, apoptosis induction, and oxidative stress.

Key Cytotoxicity Evaluation Parameters

A comprehensive evaluation of Fetidine's cytotoxicity should include the following:

  • Cell Viability Assays: To determine the concentration-dependent effect of Fetidine on cell proliferation and survival.

  • Apoptosis Assays: To investigate whether Fetidine induces programmed cell death.

  • Oxidative Stress Assays: To measure the generation of reactive oxygen species (ROS), a common mechanism of drug-induced toxicity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of Fetidine in cell culture medium. Remove the old medium from the wells and add 100 µL of the Fetidine dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve Fetidine) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the Fetidine concentration to determine the IC50 value (the concentration of Fetidine that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of Fetidine for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay uses a fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to detect intracellular ROS.

Principle: DCFH-DA is a cell-permeable non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate or a 96-well black plate and treat with various concentrations of Fetidine for a short period (e.g., 1-6 hours). A positive control such as H2O2 should be included.

  • Probe Loading: After treatment, wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells with PBS to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Quantify the increase in fluorescence, which is proportional to the amount of intracellular ROS.

Data Presentation

The quantitative data from the described assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Cytotoxicity of Fetidine on Various Cell Lines (IC50 values in µM)

Cell Line24 hours48 hours72 hours
Cell Line A
Cell Line B
Cell Line C

Table 2: Apoptosis Induction by Fetidine (Percentage of Apoptotic Cells)

Fetidine Conc. (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)
X
Y
Z

Table 3: Intracellular ROS Generation by Fetidine (Fold Increase in Fluorescence)

Fetidine Conc. (µM)Fold Increase vs. Control
0 (Control)1.0
X
Y
Z

Visualizations

Diagrams created using Graphviz to illustrate workflows and pathways.

G cluster_0 Experimental Workflow for Cytotoxicity Assessment A Cell Seeding B Fetidine Treatment (Varying Concentrations & Durations) A->B C Cell Viability Assay (e.g., MTT) B->C D Apoptosis Assay (e.g., Annexin V/PI) B->D E Oxidative Stress Assay (e.g., DCFH-DA) B->E F Data Analysis (IC50, % Apoptosis, ROS levels) C->F D->F E->F

Caption: Workflow for evaluating Fetidine cytotoxicity.

G Fetidine Fetidine Cell Target Cell Fetidine->Cell ROS Increased ROS Cell->ROS Oxidative Stress Mitochondria Mitochondrial Dysfunction Cell->Mitochondria Mitochondrial Damage ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential signaling pathway for Fetidine-induced apoptosis.

G cluster_0 Logical Relationship of Cytotoxicity Assays Start Fetidine Treatment Viability Decreased Cell Viability? Start->Viability Apoptosis Induces Apoptosis? Viability->Apoptosis Yes NonToxic Low Cytotoxicity Viability->NonToxic No ROS Induces Oxidative Stress? Apoptosis->ROS Yes Mechanism Cytotoxic Mechanism Identified Apoptosis->Mechanism No ROS->Mechanism Yes

Caption: Decision tree for interpreting cytotoxicity assay results.

References

Application Notes and Protocols for In Vitro Enzymatic Inhibition Assays of Fetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, the characterization of a compound's interaction with specific enzymes is a critical step. These interactions can elucidate the mechanism of action, potency, and specificity of a potential therapeutic agent. This document provides detailed application notes and protocols for conducting in vitro assays to determine the enzymatic inhibition profile of Fetidine, a novel compound under investigation.

The following protocols are designed to be adaptable for various enzyme systems and can be implemented in a standard laboratory setting. They cover the determination of the half-maximal inhibitory concentration (IC50) and the mode of inhibition, providing a foundational understanding of Fetidine's enzymatic interactions.

Determining the IC50 of Fetidine: A General Protocol

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a key parameter for quantifying the potency of an inhibitor.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution add_components Add Buffer, Fetidine, and Enzyme to Plate prep_enzyme->add_components prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate prep_fetidine Prepare Fetidine Serial Dilutions prep_fetidine->add_components prep_buffer Prepare Assay Buffer prep_buffer->add_components pre_incubate Pre-incubate add_components->pre_incubate pre_incubate->add_substrate incubate Incubate at Optimal Temperature add_substrate->incubate stop_reaction Stop Reaction (if necessary) incubate->stop_reaction read_plate Read Plate (e.g., Absorbance, Fluorescence) stop_reaction->read_plate calc_inhibition Calculate Percent Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for IC50 Determination of Fetidine.

Materials
  • Fetidine stock solution (e.g., 10 mM in DMSO)

  • Target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for the target enzyme)

  • 96-well microplates (clear, black, or white, depending on the detection method)

  • Multichannel pipettes

  • Plate reader (spectrophotometer, fluorometer, or luminometer)

  • DMSO (for control wells and dilutions)

Protocol
  • Prepare Fetidine Dilutions: Create a serial dilution of the Fetidine stock solution in the assay buffer. A common starting point is a 10-point dilution series with a 1:3 dilution factor, starting from a high concentration (e.g., 100 µM).

  • Assay Plate Setup:

    • Add 5 µL of each Fetidine dilution to triplicate wells of the 96-well plate.

    • For the 100% activity control, add 5 µL of assay buffer with the same percentage of DMSO as the Fetidine dilutions.

    • For the 0% activity control (background), add 5 µL of assay buffer.

  • Enzyme Addition: Add 20 µL of the diluted enzyme solution to all wells except the background controls. Add 20 µL of assay buffer to the background wells.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at the optimal temperature for the enzyme.

  • Reaction Initiation: Add 25 µL of the substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at the optimal temperature. The incubation time should be within the linear range of the reaction.

  • Signal Detection: Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader at the appropriate wavelength.

Data Analysis
  • Calculate Percent Inhibition:

    • Subtract the average background signal from all data points.

    • Calculate the percent inhibition for each Fetidine concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Fetidine / Signal_Control))

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the Fetidine concentration.

  • Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value.

Example Data for Fetidine Inhibition of Target Enzyme
Fetidine (µM)% Inhibition
10098.5
33.392.1
11.175.4
3.752.3
1.228.9
0.410.2
0.12.5
0.040.8
0.010.1
00

Calculated IC50 for Fetidine: 3.5 µM

Determining the Mode of Inhibition of Fetidine

Understanding the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) provides deeper insight into the mechanism by which Fetidine interacts with the target enzyme.[1][2] This is typically determined by measuring the initial reaction rates at various concentrations of both the substrate and Fetidine.

Modes of Enzyme Inhibition

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E1 Enzyme ES1 Enzyme-Substrate Complex E1->ES1 +S EI1 Enzyme-Inhibitor Complex E1->EI1 +I S1 Substrate I1 Inhibitor ES1->E1 -S P1 Product ES1->P1 k_cat EI1->E1 -I E2 Enzyme ES2 Enzyme-Substrate Complex E2->ES2 +S EI2 Enzyme-Inhibitor Complex E2->EI2 +I S2 Substrate I2 Inhibitor ES2->E2 -S ESI2 Enzyme-Substrate-Inhibitor Complex ES2->ESI2 +I P2 Product ES2->P2 k_cat EI2->E2 -I EI2->ESI2 +S ESI2->ES2 -I ESI2->EI2 -S E3 Enzyme ES3 Enzyme-Substrate Complex E3->ES3 +S S3 Substrate I3 Inhibitor ES3->E3 -S ESI3 Enzyme-Substrate-Inhibitor Complex ES3->ESI3 +I P3 Product ES3->P3 k_cat ESI3->ES3 -I

Caption: Different modes of reversible enzyme inhibition.

Protocol
  • Experimental Design: Set up a matrix of experiments with varying concentrations of both Fetidine and the substrate.

    • Use a range of Fetidine concentrations around its IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

    • For each Fetidine concentration, use a range of substrate concentrations, typically from 0.2x Km to 5x Km (where Km is the Michaelis-Menten constant for the substrate).

  • Assay Procedure: Follow the same procedure as the IC50 determination assay, but use the matrix of Fetidine and substrate concentrations. It is crucial to measure the initial reaction rates, so kinetic reads (multiple measurements over a short period) are preferred.

  • Data Analysis:

    • Calculate the initial velocity (v) for each combination of Fetidine and substrate concentration.

    • Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]) or a Michaelis-Menten plot (v vs. [S]).

    • Analyze the changes in Vmax (maximum velocity) and Km in the presence of Fetidine to determine the mode of inhibition.

Interpretation of Results
Mode of InhibitionEffect on VmaxEffect on KmLineweaver-Burk Plot
CompetitiveUnchangedIncreasesLines intersect at the y-axis.
Non-competitiveDecreasesUnchangedLines intersect at the x-axis.
UncompetitiveDecreasesDecreasesLines are parallel.
MixedDecreasesIncreases or DecreasesLines intersect in the second or third quadrant.
Example Data for Fetidine Mode of Inhibition Study
[Substrate] (µM)Initial Velocity (No Fetidine)Initial Velocity (with Fetidine)
50.050.03
100.090.05
200.150.09
400.210.14
800.280.20

Kinetic Parameters:

ConditionVmax (µM/min)Km (µM)Ki (µM)
No Fetidine0.3525-
With Fetidine0.35502.8

Conclusion

These application notes provide a framework for the initial characterization of the enzymatic inhibition properties of Fetidine. The determination of IC50 provides a measure of potency, while the mode of inhibition study offers insights into the mechanism of action at the molecular level. This information is invaluable for the optimization of lead compounds and for making informed decisions in the drug development pipeline. Further studies, such as specificity profiling against a panel of related enzymes, are recommended as subsequent steps.

References

Unveiling Cellular Mechanisms with Famotidine: A Chemical Probe for Biological Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine, a potent and selective histamine H2 receptor antagonist, is widely recognized for its clinical efficacy in reducing gastric acid secretion.[1][2] Beyond its established therapeutic role, Famotidine serves as a valuable chemical probe for interrogating a variety of biological pathways. Its high affinity and specificity for the H2 receptor, coupled with its involvement in modulating inflammatory and cell signaling cascades, make it an ideal tool for researchers in cell biology, immunology, and drug discovery.[3][4][5] These application notes provide detailed protocols and quantitative data to facilitate the use of Famotidine as a chemical probe to dissect cellular signaling networks.

Physicochemical Properties and Quantitative Data

Famotidine's utility as a chemical probe is underpinned by its well-characterized physicochemical properties and binding affinities. This data is crucial for designing and interpreting experiments accurately.

ParameterValueTarget/SystemReference
Kd 14 nMHistamine H2 Receptor[6]
IC50 33 nMHistamine H2 Receptor[6]
IC50 0.6 µMHistamine H2 Receptor[7]
EC50 105 nMβ-arrestin recruitment[6][8]

Note: The IC50 and EC50 values can vary depending on the experimental system and assay conditions. Researchers should consider these values as a starting point for determining optimal concentrations in their specific model.[9][10]

Key Biological Pathways Modulated by Famotidine

Famotidine's primary mechanism of action is the competitive antagonism of the histamine H2 receptor, which canonically couples to Gs proteins to activate adenylate cyclase and increase intracellular cAMP.[11][12] However, recent studies have revealed that Famotidine can also modulate other significant signaling pathways, highlighting its utility in broader biological investigations.

Histamine H2 Receptor-cAMP Pathway

Famotidine is a potent inverse agonist of the H2 receptor, effectively reducing basal receptor activity and inhibiting the Gs-mediated signaling cascade that leads to cAMP production.[4][6] This makes it an excellent tool for studying the physiological roles of H2 receptor signaling in various cell types beyond gastric parietal cells.

H2R_cAMP_Pathway cluster_membrane Cell Membrane H2R H2 Receptor Gs Gs Protein H2R->Gs Activates AC Adenylate Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP to Histamine Histamine Histamine->H2R Activates Famotidine Famotidine Famotidine->H2R Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates

Canonical H2 Receptor-cAMP Signaling Pathway and Famotidine Inhibition.
Toll-Like Receptor 3 (TLR3) Inflammatory Signaling

Recent research has implicated Famotidine in the modulation of the innate immune response. Specifically, Famotidine has been shown to inhibit the histamine-induced expression of Toll-like receptor 3 (TLR3).[3][13] This, in turn, can reduce the downstream signaling cascades that lead to the activation of IRF3 and NF-κB, key transcription factors in the antiviral and inflammatory responses.[3][14] This positions Famotidine as a useful probe for investigating the interplay between histamine signaling and innate immunity.

TLR3_Signaling_Pathway cluster_downstream Downstream Signaling Histamine Histamine H2R H2 Receptor Histamine->H2R TLR3_exp TLR3 Expression H2R->TLR3_exp Induces Famotidine Famotidine Famotidine->H2R TLR3 TLR3 TLR3_exp->TLR3 IRF3 IRF3 Activation Cytokines Inflammatory Cytokines (e.g., CCL-2, IL-6) IRF3->Cytokines NFkB NF-κB Activation NFkB->Cytokines Viral_RNA Viral RNA (e.g., poly(I:C)) Viral_RNA->TLR3 Activates TLR3->IRF3 TLR3->NFkB

Famotidine's Modulation of TLR3-Mediated Inflammatory Signaling.
Biased Agonism and ERK1/2 Signaling

Famotidine exhibits biased agonism at the H2 receptor. While it acts as an inverse agonist for the Gs-cAMP pathway, it behaves as a partial agonist for β-arrestin recruitment.[6][8] This leads to the activation of the ERK1/2 (extracellular signal-regulated kinase) pathway, a key signaling cascade involved in cell proliferation, differentiation, and survival.[4][15] This dual functionality makes Famotidine a sophisticated tool for dissecting the distinct downstream consequences of G-protein-dependent versus β-arrestin-dependent signaling from the same receptor.

Biased_Agonism_Pathway cluster_Gs Gs-cAMP Pathway cluster_arrestin β-arrestin Pathway Famotidine Famotidine H2R H2 Receptor Famotidine->H2R Gs Gs Protein H2R->Gs Inhibits B_arrestin β-arrestin H2R->B_arrestin Activates (Partial Agonist) AC Adenylate Cyclase Gs->AC cAMP cAMP AC->cAMP ERK ERK1/2 Activation B_arrestin->ERK

Biased Agonism of Famotidine at the H2 Receptor.

Experimental Protocols

The following protocols provide a framework for using Famotidine as a chemical probe in cell culture experiments. Researchers should optimize concentrations and incubation times for their specific cell type and experimental goals.

Protocol 1: Investigating H2 Receptor-Mediated cAMP Inhibition

Objective: To determine the effect of Famotidine on histamine-induced cAMP production in a cell line expressing the H2 receptor.

Materials:

  • Cell line of interest (e.g., HEK293T cells transfected with H2 receptor, AGS gastric adenocarcinoma cells)

  • Complete cell culture medium

  • Famotidine (stock solution in DMSO)

  • Histamine (stock solution in water)

  • cAMP assay kit (e.g., ELISA or TR-FRET based)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Cell Starvation (Optional): On the day of the experiment, replace the culture medium with serum-free medium and incubate for 2-4 hours to reduce basal signaling.

  • Famotidine Pre-treatment: Prepare serial dilutions of Famotidine in serum-free medium. Add the Famotidine dilutions to the appropriate wells and incubate for 30-60 minutes at 37°C. Include a vehicle control (DMSO).

  • Histamine Stimulation: Prepare a solution of histamine in serum-free medium at a concentration known to elicit a robust cAMP response (e.g., 10 µM). Add histamine to all wells except for the negative control.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Perform the cAMP assay following the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition of the histamine-induced cAMP response for each Famotidine concentration and determine the IC50 value.

cAMP_Protocol_Workflow Start Seed Cells in 96-well Plate Starve Serum Starve Cells (Optional) Start->Starve Pretreat Pre-treat with Famotidine or Vehicle Starve->Pretreat Stimulate Stimulate with Histamine Pretreat->Stimulate Incubate Incubate at 37°C Stimulate->Incubate Lyse Lyse Cells Incubate->Lyse Assay Perform cAMP Assay Lyse->Assay Analyze Analyze Data and Calculate IC50 Assay->Analyze

Workflow for cAMP Inhibition Assay.
Protocol 2: Assessing the Effect of Famotidine on TLR3-Mediated Cytokine Expression

Objective: To investigate whether Famotidine can modulate the expression of inflammatory cytokines in response to a TLR3 agonist in cells co-stimulated with histamine.

Materials:

  • Cell line of interest (e.g., A549 lung carcinoma cells, Caco-2 cells)[3][5]

  • Complete cell culture medium

  • Famotidine (stock solution in DMSO)

  • Histamine (stock solution in water)

  • Poly(I:C) (a synthetic analog of double-stranded RNA and a TLR3 agonist)

  • 24-well cell culture plates

  • RNA extraction kit

  • qRT-PCR reagents for target cytokines (e.g., IL-6, CCL2) and a housekeeping gene

  • ELISA kit for target cytokines

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and grow to 80-90% confluency.

  • Famotidine Pre-treatment: Pre-treat cells with the desired concentration of Famotidine or vehicle for 1-2 hours.

  • Co-stimulation: Add histamine and Poly(I:C) to the culture medium at pre-determined optimal concentrations.

  • Incubation: Incubate the cells for a time course appropriate for the target cytokine expression (e.g., 6-24 hours for mRNA, 24-48 hours for protein).

  • Sample Collection:

    • For qRT-PCR: Harvest cells and extract total RNA.

    • For ELISA: Collect the cell culture supernatant.

  • Analysis:

    • qRT-PCR: Synthesize cDNA and perform qRT-PCR to quantify the relative mRNA expression of the target cytokines.

    • ELISA: Measure the concentration of secreted cytokines in the supernatant according to the manufacturer's protocol.

  • Data Analysis: Compare the levels of cytokine expression in Famotidine-treated cells to the vehicle-treated controls.

Protocol 3: Probing Biased Agonism via ERK1/2 Phosphorylation

Objective: To determine if Famotidine can induce ERK1/2 phosphorylation, demonstrating its biased agonist activity.

Materials:

  • Cell line of interest (e.g., HEK293T cells transfected with H2 receptor, AGS cells)[4]

  • Complete cell culture medium

  • Famotidine (stock solution in DMSO)

  • 6-well cell culture plates

  • PBS

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Starvation: Seed cells in 6-well plates. Once confluent, serum-starve the cells for at least 4 hours or overnight.

  • Famotidine Treatment: Treat cells with various concentrations of Famotidine for different time points (e.g., 5, 10, 15, 30 minutes) at 37°C. Include a vehicle control.

  • Cell Lysis: Immediately after treatment, place the plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Resolve equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against t-ERK to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for p-ERK and t-ERK. Express the results as the ratio of p-ERK to t-ERK and compare the treated samples to the vehicle control.

Conclusion

Famotidine is a versatile and powerful chemical probe that extends beyond its classical role as an H2 receptor antagonist. Its ability to modulate distinct signaling pathways, including TLR3-mediated inflammation and β-arrestin-biased ERK activation, provides researchers with a unique tool to explore complex cellular processes. The protocols and data presented here offer a solid foundation for utilizing Famotidine to uncover novel biological insights and to guide future drug development efforts. As with any chemical probe, careful experimental design and interpretation are paramount to generating robust and meaningful data.

References

Application Notes and Protocols for Fetidine Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the preparation and stability of Fetidine solutions for experimental use is limited in publicly available literature. The following protocols and stability data are based on general knowledge and practices for bisbenzylisoquinoline alkaloids, the class of compounds to which Fetidine belongs. Researchers should perform their own validation studies to ensure the suitability of these methods for their specific experimental needs.

Introduction

Fetidine is a bisbenzylisoquinoline alkaloid with potential biological activities that are of interest to researchers in drug discovery and development. Accurate and reproducible experimental results rely on the correct preparation and handling of Fetidine solutions. These application notes provide detailed protocols for the preparation of Fetidine solutions and information on their stability for in vitro and in vivo experiments.

Fetidine Properties

A summary of the known chemical properties of Fetidine is provided below.

PropertyValueReference
Molecular FormulaC40H46N2O8[1]
Molecular Weight682.8 g/mol [1]
AppearanceNot specified
SolubilityNot specified

Solution Preparation

The choice of solvent for preparing Fetidine solutions is critical and depends on the experimental application. Due to the lack of specific solubility data for Fetidine, a tiered approach to solvent selection is recommended, starting with common laboratory solvents.

Recommended Solvents

Based on the general solubility of bisbenzylisoquinoline alkaloids, the following solvents are recommended for initial testing:

  • Dimethyl Sulfoxide (DMSO): A common solvent for preparing stock solutions of organic compounds for in vitro assays.

  • Ethanol (EtOH): Can be used for both in vitro and in vivo studies, though its final concentration in assays should be minimized.

  • Phosphate-Buffered Saline (PBS): For preparing working solutions for cell-based assays, but solubility may be limited.

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Fetidine in DMSO, a common starting point for various experiments.

Materials:

  • Fetidine powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

Procedure:

  • Weighing Fetidine: Accurately weigh the desired amount of Fetidine powder using a calibrated analytical balance. For 1 mL of a 10 mM solution, 6.83 mg of Fetidine is required (Molecular Weight = 682.8 g/mol ).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the Fetidine powder.

  • Dissolution: Vortex the solution until the Fetidine is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but care should be taken to avoid degradation.

  • Storage: Store the stock solution in a tightly sealed amber glass vial or microcentrifuge tube at -20°C or -80°C to protect from light and moisture.

Preparation of Working Solutions

Working solutions for cell culture experiments are typically prepared by diluting the DMSO stock solution in a suitable aqueous buffer, such as PBS or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol for Preparing a 100 µM Working Solution:

  • Thaw Stock Solution: Thaw the 10 mM Fetidine stock solution at room temperature.

  • Dilution: Perform a 1:100 serial dilution of the stock solution in the desired aqueous buffer (e.g., add 10 µL of 10 mM Fetidine stock to 990 µL of PBS or cell culture medium).

  • Mixing: Gently mix the solution by pipetting or brief vortexing.

  • Use: Use the freshly prepared working solution immediately for experiments.

Stability of Fetidine Solutions

The stability of Fetidine solutions can be influenced by several factors, including the solvent, storage temperature, light exposure, and pH. While specific stability data for Fetidine is unavailable, general recommendations for bisbenzylisoquinoline alkaloids are provided.

Storage ConditionRecommended Practice
Temperature Store stock solutions at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Light Exposure Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
pH The stability of bisbenzylisoquinoline alkaloids can be pH-dependent. Prepare fresh working solutions in neutral pH buffers (pH 7.2-7.4) immediately before use.
Freeze-Thaw Cycles Aliquot stock solutions into smaller volumes to minimize the number of freeze-thaw cycles.

Experimental Protocols

Workflow for Solution Preparation and Use in Cell-Based Assays

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh Fetidine Powder dissolve Dissolve in DMSO weigh->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution store->thaw For Experiment dilute Dilute in Aqueous Buffer thaw->dilute treat Treat Cells dilute->treat Freshly Prepared incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing Fetidine solutions for cell-based assays.

Signaling Pathway Visualization (Hypothetical)

As the specific signaling pathways affected by Fetidine are not well-documented, a hypothetical pathway is presented for illustrative purposes. This diagram shows a potential mechanism where Fetidine inhibits a receptor tyrosine kinase (RTK) pathway.

G Fetidine Fetidine RTK Receptor Tyrosine Kinase (RTK) Fetidine->RTK Inhibits P_RTK Phosphorylated RTK RTK->P_RTK Ligand Binding Autophosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) P_RTK->Downstream Activates Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response Regulates

Caption: Hypothetical signaling pathway inhibited by Fetidine.

Analytical Methods for Stability Assessment

To quantitatively assess the stability of Fetidine solutions, High-Performance Liquid Chromatography (HPLC) is a commonly used method. A general protocol outline is provided below.

Protocol Outline for HPLC Analysis:

  • Sample Preparation: Dilute an aliquot of the Fetidine solution to be tested to a known concentration within the linear range of the HPLC method using the mobile phase.

  • HPLC System:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection: UV detection at a wavelength corresponding to the maximum absorbance of Fetidine.

  • Data Analysis: The concentration of Fetidine is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a Fetidine reference standard. The percentage of Fetidine remaining at each time point is calculated relative to the initial concentration.

Conclusion

The protocols and information provided in these application notes serve as a guide for the preparation and handling of Fetidine solutions for experimental purposes. Due to the limited availability of specific data for Fetidine, it is imperative that researchers validate these methods for their specific applications and perform their own stability studies to ensure the accuracy and reliability of their results.

References

Application Notes and Protocols for the Quantification of Fexofenadine and Famotidine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Accurate quantification of therapeutic agents in biological matrices is a critical aspect of drug development, enabling the assessment of pharmacokinetics, bioavailability, and bioequivalence. This document provides detailed application notes and protocols for the quantitative analysis of two commonly used drugs: Fexofenadine, a second-generation antihistamine, and Famotidine, a histamine H2 receptor antagonist. Due to the potential ambiguity of the term "Fetidine," methods for both compounds are presented to ensure comprehensive coverage for researchers, scientists, and drug development professionals. The primary analytical techniques detailed herein are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which are widely employed for their sensitivity and specificity.

Part 1: Quantification of Fexofenadine in Biological Samples

Fexofenadine is the active metabolite of terfenadine and is used to treat allergic rhinitis and chronic idiopathic urticaria.[1] Its accurate measurement in biological fluids like plasma is essential for pharmacokinetic and bioequivalence studies.

I. Analytical Methodologies

Several methods have been developed for the quantification of fexofenadine in biological samples, with LC-MS/MS being the most sensitive and specific. HPLC with UV or fluorescence detection is also utilized.

II. Experimental Protocols

A. Method 1: Quantification of Fexofenadine in Human Plasma by LC-MS/MS

This protocol describes a rapid and sensitive LC-MS/MS method for the quantification of fexofenadine in human plasma.[2][3]

1. Sample Preparation (Protein Precipitation) [2]

  • To 100 µL of human plasma in a microcentrifuge tube, add an internal standard (IS), such as glipizide or a deuterated analog of fexofenadine (d6-fexofenadine).[2][4]

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis.[4]

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[4]

2. Liquid Chromatography Parameters [2][3]

  • HPLC System: Agilent 1200 series or equivalent

  • Column: Reversed-phase C18 column (e.g., 5 µm, 100 x 2.1 mm)[2]

  • Mobile Phase: Methanol:Buffer (containing 10 mmol/L ammonium acetate and 0.1% formic acid; 70:30, v/v)[2]

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Run Time: Approximately 3.0 minutes[2]

3. Mass Spectrometry Parameters [2][3]

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive ion electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Fexofenadine: m/z 502.1 → 466.2[2]

    • Glipizide (IS): m/z 446.0 → 321.1[2]

  • Collision Energy and other MS parameters: Optimize for the specific instrument.

B. Method 2: Direct Chiral LC-MS/MS Analysis of Fexofenadine Enantiomers in Human Plasma [1]

This method allows for the simultaneous quantification of the (R)-(+)-fexofenadine and (S)-(-)-fexofenadine enantiomers.

1. Sample Preparation (Protein Precipitation) [1]

  • To 200 µL of plasma, add 400 µL of acetonitrile containing the internal standard (e.g., (S)-(-)-metoprolol).[1]

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 100 µL of the mobile phase.[1]

2. Liquid Chromatography Parameters [1]

  • HPLC System: Suitable for LC-MS/MS

  • Column: Chirobiotic V column for enantiomeric resolution.[1]

  • Mobile Phase: Methanol and 20 mM ammonium acetate (pH 4.0 with formic acid) in a 95:5 (v/v) ratio.[1]

  • Flow Rate: Optimized for separation

  • Injection Volume: 10 µL[1]

3. Mass Spectrometry Parameters [1]

  • Ionization Mode: Positive ion ESI

  • MRM Transitions: Optimized for fexofenadine enantiomers and the internal standard.

III. Data Presentation: Quantitative Parameters for Fexofenadine Analysis
ParameterLC-MS/MS (Plasma)[2][3]Direct Chiral LC-MS/MS (Plasma)[1]
Linearity Range 1 - 600 ng/mLNot specified, but validated for linearity
Correlation Coefficient (r) ≥ 0.9976Validated
Lower Limit of Quantification (LLOQ) 1 ng/mLNot specified
Intra-day Precision (RSD) < 10.4%[5]Validated
Inter-day Precision (RSD) < 15.4%[5]Validated
Retention Time (Fexofenadine) ~1.9 minNot specified
Retention Time (IS) ~2.1 min (Glipizide)Not specified

IV. Experimental Workflow Diagram

Fexofenadine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Plasma) is_add Add Internal Standard start->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_recon Evaporate & Reconstitute (Optional) supernatant->dry_recon injection Inject into LC-MS/MS dry_recon->injection separation Chromatographic Separation (C18 or Chiral Column) injection->separation detection Mass Spectrometric Detection (ESI+, MRM) separation->detection quant Quantification (Peak Area Ratio) detection->quant result Concentration Determination quant->result

Caption: Workflow for Fexofenadine quantification in plasma.

Part 2: Quantification of Famotidine in Biological Samples

Famotidine is a potent histamine H2 receptor antagonist widely used in the treatment of gastric and duodenal ulcers.[6] Its quantification in biological fluids is crucial for pharmacokinetic studies and therapeutic drug monitoring.

I. Analytical Methodologies

A variety of analytical methods are available for the determination of famotidine in biological samples, including HPLC with UV detection, LC-MS/MS, and spectrofluorimetry.[6][7][8]

II. Experimental Protocols

A. Method 1: Quantification of Famotidine in Human Plasma and Urine by LC-MS/MS [8][9]

This protocol outlines a sensitive and robust LC-MS/MS method for famotidine quantification.

1. Sample Preparation (Solid-Phase Extraction for Plasma) [9]

  • Condition a cation-exchange solid-phase extraction (SPE) cartridge (e.g., benzenesulfonic acid) with methanol followed by deionized water.

  • To 100 µL of plasma, add an internal standard (e.g., carbon-13-labeled famotidine).[8]

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute famotidine and the IS with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Sample Preparation (Direct Injection for Urine) [9]

  • Dilute the urine sample with the mobile phase containing the internal standard prior to injection.

3. Liquid Chromatography Parameters [9]

  • HPLC System: Suitable for LC-MS/MS

  • Column: BDS Hypersil silica column

  • Mobile Phase: Acetonitrile-water containing trifluoroacetic acid

  • Flow Rate: Optimized for separation

  • Injection Volume: 50 µL for urine, variable for plasma extract

4. Mass Spectrometry Parameters [9]

  • Ionization Mode: Positive ion electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor precursor-product ion combinations for famotidine and the IS.

B. Method 2: Quantification of Famotidine in Human Plasma and Urine by HPLC-UV [10]

This protocol describes a reliable HPLC-UV method.

1. Sample Preparation (Liquid-Liquid Extraction for Plasma) [10]

  • Alkalinize the plasma sample.

  • Add an internal standard (e.g., cimetidine).

  • Extract with water-saturated ethyl acetate.

  • Separate the organic layer, evaporate to dryness, and reconstitute in the mobile phase.

2. Sample Preparation (Dilution for Urine) [10]

  • Dilute urine samples with the mobile phase containing the internal standard.

3. High-Performance Liquid Chromatography Parameters [10]

  • HPLC System: Standard HPLC with UV detector

  • Column: C18 reversed-phase column

  • Mobile Phase: Optimized mixture of buffer and organic solvent

  • Detection Wavelength: 267 nm

  • Flow Rate: 1 mL/min

III. Data Presentation: Quantitative Parameters for Famotidine Analysis
ParameterLC-MS/MS (Plasma)[8][9]LC-MS/MS (Urine)[8][9]HPLC-UV (Plasma)[10]HPLC-UV (Urine)[10]Spectrofluorimetry (Plasma)[6][11]
Linearity Range 0.631 - 252 ng/mL0.075 - 30.0 µg/mLNot specifiedNot specified5 - 70 ng/mL (with LaCl3)
Correlation Coefficient (r²) > 0.99> 0.99Not specifiedNot specifiedNot specified
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.05 µg/mL75 ng/mL1.0 µg/mL2.2 ng/mL (with LaCl3)
Intra-day Precision (CV%) < 14%< 14%≤ 10.5%≤ 10.5%Not specified
Inter-day Precision (CV%) < 14%< 14%≤ 10.5%≤ 10.5%Not specified
Accuracy 93% - 110%93% - 110%Not specifiedNot specifiedNot specified

IV. Experimental Workflow Diagram

Famotidine_Quantification_Workflow cluster_sample Biological Sample cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_result Outcome plasma Plasma spe Solid-Phase Extraction (SPE) plasma->spe LC-MS/MS lle Liquid-Liquid Extraction (LLE) plasma->lle HPLC-UV urine Urine dilution Direct Dilution urine->dilution LC-MS/MS & HPLC-UV lcms LC-MS/MS spe->lcms hplcuv HPLC-UV lle->hplcuv dilution->lcms dilution->hplcuv quant_result Quantitative Data lcms->quant_result hplcuv->quant_result

References

Application of Fetidine in Natural Product Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fetidine is a bisbenzylisoquinoline alkaloid isolated from the plant Thalictrum foetidum, a member of the Ranunculaceae family. This class of alkaloids is known for a wide range of biological activities, and Fetidine has been noted in literature for its potential therapeutic effects. This document provides an overview of the reported applications of Fetidine in natural product chemistry research, with a focus on its hypotensive activity. Due to the limited availability of specific quantitative data for Fetidine in publicly accessible literature, this note also includes information on the bioactivities of structurally related alkaloids from the Thalictrum genus and general protocols for relevant biological assays.

Chemical Structure

  • IUPAC Name: (6aS)-9-[6-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2,3-dimethoxyphenoxy]-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol

  • Molecular Formula: C₄₀H₄₆N₂O₈

  • Molecular Weight: 682.8 g/mol

Reported Biological Activities and Applications

Other bisbenzylisoquinoline alkaloids from the Thalictrum genus have demonstrated a range of biological activities, suggesting potential areas of investigation for Fetidine. These activities include:

  • Cytotoxicity: Several alkaloids from Thalictrum species have shown cytotoxic effects against various cancer cell lines.[2][3][4]

  • Immunosuppressive Effects: Some dimeric benzylisoquinoline alkaloids have exhibited remarkable immunosuppressive effects.[2]

  • Antimicrobial Activity: Antimicrobial activity against various bacteria has been reported for alkaloids from Thalictrum.[5]

Quantitative Data on Related Thalictrum Alkaloids

While specific quantitative data for Fetidine is limited, the following table summarizes the cytotoxic activity of other bisbenzylisoquinoline alkaloids isolated from Thalictrum species to provide a comparative context.

AlkaloidCell LineActivityIC₅₀ (µM)Reference
Compound 9 (from T. delavayi)T98GCytotoxic2.1[2]
Compound 10 (from T. delavayi)T98GCytotoxic2.1[2]
Thalfoliolosumine AU937Antiproliferative7.50[3]
Thalfoliolosumine BU937Antiproliferative6.97[3]
8-OxyberberineHL-60Antiproliferative0.93[3]
JatrorrhizineHL-60Antiproliferative1.69[3]

Experimental Protocols

The following are detailed, generalized protocols for assays relevant to the reported and potential activities of Fetidine and related alkaloids.

Protocol 1: In Vivo Hypotensive Activity Assay in Rats

This protocol describes a general procedure for evaluating the hypotensive effect of a natural product like Fetidine in an animal model.

1. Animals:

  • Male Wistar rats (250-300 g) are used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

2. Anesthesia and Cannulation:

  • Rats are anesthetized with an appropriate anesthetic (e.g., urethane, 1.2 g/kg, i.p.).

  • The trachea is cannulated to ensure a clear airway.

  • The left carotid artery is cannulated with a polyethylene catheter filled with heparinized saline (100 IU/mL) and connected to a pressure transducer for continuous blood pressure monitoring.

  • The right jugular vein is cannulated for intravenous administration of the test compound.

3. Experimental Procedure:

  • A stabilization period of at least 30 minutes is allowed after the surgical procedures.

  • Baseline mean arterial pressure (MAP) is recorded.

  • Fetidine, dissolved in a suitable vehicle (e.g., saline with a small percentage of DMSO), is administered intravenously at different doses.

  • A vehicle control group receives the same volume of the vehicle.

  • A positive control group can be treated with a known hypotensive agent (e.g., acetylcholine).

  • Blood pressure is continuously recorded, and the maximum fall in MAP and the duration of the hypotensive effect are measured for each dose.

4. Data Analysis:

  • The change in MAP is calculated as the difference between the baseline MAP and the lowest MAP recorded after administration of the compound.

  • Results are expressed as the mean ± SEM.

  • Dose-response curves can be plotted to determine the effective dose.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.

1. Cell Culture:

  • Human cancer cell lines (e.g., T98G, U937, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

2. Assay Procedure:

  • Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to attach overnight.

  • The medium is then replaced with fresh medium containing various concentrations of Fetidine (typically in a range of 0.1 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are also included.

  • The plates are incubated for 48-72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

3. Data Analysis:

  • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Visualizations

Experimental Workflow for Bioactivity Screening of Natural Products

The following diagram illustrates a general workflow for the isolation and bioactivity screening of natural products like Fetidine.

G cluster_0 Extraction and Isolation cluster_1 Bioactivity Screening cluster_2 Data Analysis and Elucidation Plant Material\n(Thalictrum foetidum) Plant Material (Thalictrum foetidum) Crude Extract Crude Extract Plant Material\n(Thalictrum foetidum)->Crude Extract Fractionation\n(e.g., Chromatography) Fractionation (e.g., Chromatography) Crude Extract->Fractionation\n(e.g., Chromatography) Pure Compound\n(Fetidine) Pure Compound (Fetidine) Fractionation\n(e.g., Chromatography)->Pure Compound\n(Fetidine) In Vitro Assays\n(Cytotoxicity, Antimicrobial, etc.) In Vitro Assays (Cytotoxicity, Antimicrobial, etc.) Pure Compound\n(Fetidine)->In Vitro Assays\n(Cytotoxicity, Antimicrobial, etc.) In Vivo Assays\n(Hypotensive Activity) In Vivo Assays (Hypotensive Activity) Pure Compound\n(Fetidine)->In Vivo Assays\n(Hypotensive Activity) Determine IC50/EC50 Values Determine IC50/EC50 Values In Vitro Assays\n(Cytotoxicity, Antimicrobial, etc.)->Determine IC50/EC50 Values Dose-Response Analysis Dose-Response Analysis In Vivo Assays\n(Hypotensive Activity)->Dose-Response Analysis Mechanism of Action Studies Mechanism of Action Studies Determine IC50/EC50 Values->Mechanism of Action Studies Dose-Response Analysis->Mechanism of Action Studies

Caption: General workflow for natural product discovery.

Hypothesized Mechanism of Hypotensive Action

While the exact mechanism of Fetidine's hypotensive action is not well-documented, many bisbenzylisoquinoline alkaloids exhibit cardiovascular effects through various pathways. A possible, though unconfirmed, signaling pathway is illustrated below.

G Fetidine Fetidine Cardiovascular System Receptors\n(e.g., Adrenergic, Calcium Channels) Cardiovascular System Receptors (e.g., Adrenergic, Calcium Channels) Fetidine->Cardiovascular System Receptors\n(e.g., Adrenergic, Calcium Channels) Signal Transduction Cascade Signal Transduction Cascade Cardiovascular System Receptors\n(e.g., Adrenergic, Calcium Channels)->Signal Transduction Cascade Vascular Smooth Muscle Relaxation Vascular Smooth Muscle Relaxation Signal Transduction Cascade->Vascular Smooth Muscle Relaxation Reduced Peripheral Resistance Reduced Peripheral Resistance Vascular Smooth Muscle Relaxation->Reduced Peripheral Resistance Lowered Blood Pressure Lowered Blood Pressure Reduced Peripheral Resistance->Lowered Blood Pressure

Caption: Postulated hypotensive mechanism of Fetidine.

Conclusion

Fetidine, a bisbenzylisoquinoline alkaloid from Thalictrum foetidum, has been reported to possess hypotensive properties. While detailed quantitative data and specific mechanistic studies on Fetidine are scarce in the available literature, the broader family of Thalictrum alkaloids displays a rich pharmacology, including cytotoxic, immunosuppressive, and antimicrobial activities. The provided general protocols offer a starting point for researchers to investigate the biological activities of Fetidine and similar natural products. Further research is warranted to fully elucidate the therapeutic potential and mechanism of action of Fetidine.

References

Application Notes and Protocols: Experimental Design for Screening Fetidine's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide a comprehensive experimental framework for the initial screening of Fetidine, a novel chemical entity, to evaluate its therapeutic potential. The protocols outlined herein follow a hierarchical approach, beginning with broad in vitro assessments of cytotoxicity and progressing to more specific assays for anti-inflammatory and analgesic properties. This structured workflow is designed to efficiently characterize the bioactivity of Fetidine and identify promising avenues for further development.

Section 1: Initial In Vitro Screening - Cytotoxicity and Cell Viability

The primary step in evaluating a novel compound is to determine its effect on cell viability and establish a non-toxic concentration range for subsequent, more specific assays.[1][2][3]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[4][5]

Materials:

  • Human cell lines (e.g., HEK293 for general cytotoxicity, RAW 264.7 for immunological studies)

  • Fetidine (stock solution in a suitable solvent, e.g., DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of Fetidine in culture medium. After 24 hours, remove the old medium and add 100 µL of the Fetidine dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

  • Formazan Solubilization: After incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a multi-well spectrophotometer.[5]

Data Presentation:

Table 1: Cytotoxicity of Fetidine on HEK293 Cells (Example Data)

Fetidine Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100.0 ± 5.0100.0 ± 5.0100.0 ± 5.0
198.5 ± 4.897.2 ± 5.195.8 ± 4.9
1095.3 ± 5.292.1 ± 4.788.4 ± 5.3
2588.1 ± 4.980.5 ± 5.472.3 ± 4.8
5075.4 ± 5.560.2 ± 4.945.1 ± 5.6
10052.3 ± 4.735.8 ± 5.115.7 ± 4.5

Data are presented as mean ± SD. From this data, an IC50 (concentration at which 50% of cell viability is inhibited) can be calculated. For subsequent in vitro assays, concentrations well below the IC50 should be used.

Section 2: Secondary In Vitro Screening - Anti-Inflammatory Potential

Based on the cytotoxicity profile, Fetidine can be screened for its potential anti-inflammatory effects. A common approach is to use a lipopolysaccharide (LPS)-induced inflammation model in macrophage cells (e.g., RAW 264.7).[6]

Experimental Workflow for Anti-Inflammatory Screening

G cluster_0 In Vitro Anti-Inflammatory Screening cluster_1 Downstream Analysis start Seed RAW 264.7 Macrophages treat Pre-treat with non-toxic concentrations of Fetidine start->treat stimulate Stimulate with Lipopolysaccharide (LPS) treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant and Cell Lysates incubate->collect elisa ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6) collect->elisa griess Griess Assay for Nitric Oxide (NO) collect->griess western Western Blot for NF-κB and MAPK Pathway Proteins collect->western

Caption: Workflow for in vitro anti-inflammatory screening of Fetidine.

Experimental Protocol: Measurement of Pro-inflammatory Mediators

A. Nitric Oxide (NO) Assay (Griess Test):

  • Principle: Measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • Collect 50 µL of supernatant from each well of the LPS-stimulated, Fetidine-treated cells.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

B. ELISA for TNF-α and IL-6:

  • Principle: A quantitative immunoassay to measure the concentration of specific cytokines in the supernatant.

  • Procedure: Follow the manufacturer's instructions for the specific ELISA kits for TNF-α and IL-6. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting color change.

Data Presentation:

Table 2: Effect of Fetidine on Pro-inflammatory Mediator Production in LPS-Stimulated RAW 264.7 Cells (Example Data)

TreatmentNitric Oxide (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle (no LPS)2.1 ± 0.515.2 ± 3.110.5 ± 2.5
LPS (1 µg/mL)45.8 ± 4.22500.3 ± 150.71800.6 ± 120.4
LPS + Fetidine (1 µM)40.2 ± 3.82250.1 ± 145.21650.3 ± 115.8
LPS + Fetidine (10 µM)25.6 ± 2.91500.7 ± 110.91100.1 ± 98.2
LPS + Fetidine (25 µM)10.3 ± 1.5800.4 ± 75.3650.8 ± 60.1

Data are presented as mean ± SD. A dose-dependent decrease in NO, TNF-α, and IL-6 suggests anti-inflammatory activity.

Investigation of Underlying Signaling Pathways

To understand the mechanism of Fetidine's potential anti-inflammatory action, its effect on key signaling pathways like NF-κB and MAPK can be investigated using Western blotting of the cell lysates.[7][8]

A. NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of inflammation.[7][9] In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation (e.g., by LPS), the IKK complex phosphorylates IκB, leading to its degradation and the translocation of NF-κB to the nucleus to activate the transcription of pro-inflammatory genes.[9][10]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_active->Genes Induces Fetidine Fetidine Fetidine->IKK Potential Inhibition

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by Fetidine.

B. MAPK Signaling Pathway: The MAPK pathways (including ERK, JNK, and p38) are also involved in regulating inflammation and other cellular processes.[11][12] These pathways consist of a cascade of protein kinases that are sequentially activated.[13]

G Stimulus Extracellular Stimulus (e.g., Growth Factors, Stress) Receptor Cell Surface Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Response Cellular Response (Proliferation, Inflammation) TranscriptionFactors->Response Induces Fetidine Fetidine Fetidine->MAPKKK Potential Inhibition

Caption: Overview of a MAPK signaling cascade and a potential point of Fetidine intervention.

Protocol: Western Blot Analysis

  • Protein Extraction: Lyse the cells treated with Fetidine and/or LPS to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key phosphorylated and total proteins in the NF-κB and MAPK pathways (e.g., p-IκB, IκB, p-p65, p65, p-ERK, ERK, p-p38, p38).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Section 3: In Vivo Screening - Analgesic and Anti-Inflammatory Models

If in vitro results are promising, the next step is to evaluate Fetidine's efficacy in living organisms.[14]

Experimental Protocol: Acetic Acid-Induced Writhing Test for Analgesia

This model is used to assess peripheral analgesic activity.[15][16] Intraperitoneal injection of acetic acid causes pain, leading to characteristic stretching behaviors (writhing).

Materials:

  • Male Swiss albino mice (20-25 g)

  • Fetidine (in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Acetic acid solution (0.6% in saline)

  • Positive control (e.g., Aspirin)

Procedure:

  • Acclimatization: Acclimatize mice to the experimental environment.

  • Dosing: Administer Fetidine orally or intraperitoneally at various doses. Administer the vehicle to the control group and Aspirin to the positive control group.

  • Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of acetic acid solution intraperitoneally to each mouse.

  • Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes for a period of 20-30 minutes.

Data Presentation:

Table 3: Effect of Fetidine on Acetic Acid-Induced Writhing in Mice (Example Data)

Treatment GroupDose (mg/kg)Number of Writhes (Mean ± SEM)% Inhibition
Vehicle Control-45.2 ± 3.1-
Aspirin10018.5 ± 2.559.1
Fetidine1035.8 ± 2.920.8
Fetidine5022.1 ± 2.751.1
Fetidine10015.4 ± 2.265.9

% Inhibition = [(Control Mean - Treated Mean) / Control Mean] x 100

Experimental Protocol: Carrageenan-Induced Paw Edema for Anti-Inflammation

This is a standard model to evaluate the acute anti-inflammatory activity of a compound.[17]

Materials:

  • Wistar rats (150-200 g)

  • Fetidine

  • Carrageenan solution (1% in saline)

  • Positive control (e.g., Indomethacin)

  • Pletysmometer

Procedure:

  • Dosing: Administer Fetidine, vehicle, or Indomethacin orally.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: One hour after dosing, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

Data Presentation:

Table 4: Effect of Fetidine on Carrageenan-Induced Paw Edema in Rats (Example Data)

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition
Vehicle Control-0.85 ± 0.07-
Indomethacin100.38 ± 0.0455.3
Fetidine100.72 ± 0.0615.3
Fetidine500.55 ± 0.0535.3
Fetidine1000.41 ± 0.0451.8

% Inhibition = [(Control Mean - Treated Mean) / Control Mean] x 100

This document outlines a systematic approach to screen the therapeutic potential of a novel compound, Fetidine. The progression from in vitro cytotoxicity and mechanistic assays to in vivo models of analgesia and inflammation allows for a comprehensive initial characterization. The results from these experiments will guide further preclinical development, including pharmacokinetic studies, toxicology assessments, and evaluation in more complex disease models.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fetidine Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Fetidine isolation. Given that Fetidine is a bisbenzylisoquinoline alkaloid, the principles and techniques outlined here are based on established methods for alkaloid extraction and purification.[1]

Frequently Asked Questions (FAQs)

Q1: What is Fetidine and from which natural source is it typically isolated?

Fetidine is a bisbenzylisoquinoline alkaloid.[1] It has been reported to be found in Thalictrum foetidum.

Q2: What are the general steps involved in the isolation of an alkaloid like Fetidine?

The isolation of alkaloids from plant material typically involves the following stages:

  • Sample Preparation: Drying and grinding the plant material to increase the surface area for extraction.

  • Extraction: Using a suitable solvent system to extract the alkaloids from the plant matrix. This can be followed by an acid-base liquid-liquid extraction to separate alkaloids from other plant constituents.

  • Purification: Employing chromatographic techniques, such as column chromatography or preparative HPLC, to isolate the target alkaloid from the crude extract.

  • Characterization: Using analytical techniques like NMR, mass spectrometry, and HPLC to confirm the identity and purity of the isolated Fetidine.

Q3: Which factors can significantly impact the yield of Fetidine isolation?

Several factors can influence the final yield of Fetidine, including:

  • The quality and age of the plant material.

  • The choice of extraction solvent and its polarity.

  • The extraction method employed (e.g., maceration, Soxhlet, ultrasound-assisted).

  • The pH of the extraction and partitioning steps.

  • The temperature and duration of the extraction process.

  • The efficiency of the purification steps in minimizing product loss.

Troubleshooting Guide

This guide addresses common issues encountered during the isolation of alkaloids like Fetidine and provides potential causes and solutions.

IssuePotential CauseSuggested Solution
Low Yield Improper Solvent Polarity: The solvent may not be optimal for extracting Fetidine.Test a range of solvents with varying polarities (e.g., methanol, ethanol, dichloromethane, ethyl acetate) or solvent mixtures to find the most effective system.[2]
Insufficient Extraction Time or Temperature: The extraction may not be complete.Increase the extraction time or temperature incrementally and monitor the yield. Be cautious of potential degradation of thermolabile compounds at higher temperatures.[2]
Inefficient Extraction Method: The chosen method may not be suitable for the plant material.Consider advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[2][3]
Degradation of Fetidine: The alkaloid may be unstable under the extraction or purification conditions.Optimize the pH and temperature of the process. For heat-sensitive compounds, consider cold extraction methods.[2] Protect the sample from light if it is photolabile.
Incomplete Acid-Base Partitioning: The pH may not be optimal for separating the alkaloid.Ensure the pH is sufficiently acidic (around 2-3) to protonate the alkaloid into the aqueous phase and sufficiently basic (around 9-10) to deprotonate it into the organic phase during liquid-liquid extraction.[2]
Co-extraction of Impurities Non-selective Solvent: The solvent may be extracting a wide range of compounds along with Fetidine.Employ a multi-step extraction. Start with a non-polar solvent (e.g., hexane) to remove lipids and pigments before extracting with a more polar solvent for the target alkaloid.[2]
Presence of Water-Soluble Impurities: Sugars and proteins may be co-extracted.If using an alcohol-based solvent, subsequent partitioning with an immiscible organic solvent can help remove water-soluble impurities.[2]
Ineffective Purification: The chromatographic method may not be providing adequate separation.Optimize the column chromatography conditions (e.g., stationary phase, mobile phase gradient) or consider using a different purification technique like preparative HPLC.
Difficulty in Purification Complex Mixture of Alkaloids: The crude extract may contain multiple alkaloids with similar properties.Utilize high-resolution chromatographic techniques. Consider derivatization to alter the polarity of the target compound for better separation.
Presence of Emulsions during Liquid-Liquid Extraction: This can lead to poor separation and loss of material.Add a salt (e.g., NaCl) to the aqueous phase to break the emulsion. Centrifugation can also be effective.

Experimental Protocols

Protocol 1: General Alkaloid Extraction using Acid-Base Partitioning
  • Maceration: Macerate the powdered plant material with an acidic aqueous solution (e.g., water acidified with HCl to pH 2-3). This protonates the alkaloids, making them soluble in the aqueous phase.

  • Filtration: Filter the mixture to remove solid plant debris.

  • Basification: Make the acidic aqueous extract alkaline by adding a base (e.g., NH4OH) to a pH of 9-10. This converts the alkaloid salts back to their free base form.

  • Liquid-Liquid Extraction: Extract the alkaline aqueous solution multiple times with an immiscible organic solvent (e.g., dichloromethane or chloroform). The free base alkaloids will move into the organic phase.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Selection: Choose an appropriate stationary phase, such as silica gel or alumina, based on the polarity of Fetidine.

  • Column Packing: Pack a glass column with the selected stationary phase slurried in a non-polar solvent.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase (gradient elution). Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Pooling and Concentration: Combine the fractions containing the pure Fetidine and evaporate the solvent to yield the isolated compound.

Visualizations

experimental_workflow plant_material Plant Material (Powdered) extraction Extraction (e.g., Maceration with acidified water) plant_material->extraction filtration Filtration extraction->filtration acidic_extract Acidic Aqueous Extract filtration->acidic_extract basification Basification (pH 9-10) acidic_extract->basification l_l_extraction Liquid-Liquid Extraction (with organic solvent) basification->l_l_extraction organic_phase Organic Phase (Crude Alkaloid Extract) l_l_extraction->organic_phase concentration Concentration organic_phase->concentration crude_extract Crude Fetidine Extract concentration->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification pure_fetidine Pure Fetidine purification->pure_fetidine

Caption: General workflow for the isolation of Fetidine.

troubleshooting_workflow action_node action_node start Low Yield? check_extraction Is Extraction Method Optimal? start->check_extraction check_solvent Is Solvent Polarity Correct? check_extraction->check_solvent No optimize_method Consider UAE or MAE check_extraction->optimize_method Yes check_conditions Are Temp/Time Sufficient? check_solvent->check_conditions No test_solvents Test a Range of Solvents/ Mixtures check_solvent->test_solvents Yes check_degradation Is Degradation Occurring? check_conditions->check_degradation No increase_temp_time Incrementally Increase Temp/Time check_conditions->increase_temp_time Yes optimize_ph_temp Optimize pH and Temperature check_degradation->optimize_ph_temp Yes end Yield Improved check_degradation->end No optimize_method->end test_solvents->end increase_temp_time->end optimize_ph_temp->end

Caption: Troubleshooting decision tree for low Fetidine yield.

References

Troubleshooting Fetidine instability during storage

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide & FAQs for Famotidine Instability

This guide addresses common questions and issues researchers may encounter regarding the stability of Famotidine during storage and in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: My Famotidine solution appears cloudy or has precipitated after storage. What is the likely cause?

A1: Famotidine has limited aqueous solubility, which is pH-dependent. Precipitation can occur if the pH of your solution is not optimal or if the storage temperature decreases, reducing its solubility. Famotidine is most stable at approximately pH 6.3.[1] Check the pH of your buffer and ensure it is within a range that maintains Famotidine solubility. For long-term storage of solutions, consider if refrigeration is appropriate for the formulation, as lower temperatures can decrease solubility. Famotidine oral suspension, for instance, should be refrigerated at 2-8°C and is stable for about 30 days.[2]

Q2: I've observed a significant decrease in the concentration of my Famotidine standard solution over a short period. What could be happening?

A2: Famotidine is susceptible to degradation, particularly in acidic and basic conditions.[3][4] If your solution is not buffered to an appropriate pH, it can undergo hydrolysis. Under acidic conditions, Famotidine degradation can be rapid.[3] Additionally, exposure to strong light and oxidative conditions can also lead to degradation.[5][6] Ensure your solutions are stored in light-protected containers and consider using de-gassed solvents to minimize oxidation.

Q3: What are the primary degradation pathways for Famotidine?

A3: The main degradation pathways for Famotidine are hydrolysis and oxidation.

  • Hydrolysis: Famotidine degrades in both acidic and alkaline environments.[3][7] Acid hydrolysis can lead to the formation of different degradation products than alkaline hydrolysis.[4][7]

  • Oxidation: Famotidine is susceptible to oxidative stress, which can lead to a gradual decrease in its concentration.[5]

Q4: What are the recommended storage conditions for solid Famotidine and its solutions?

A4:

  • Solid Famotidine: Should be stored in a closed container at controlled room temperature (20°C to 25°C or 68°F to 77°F), protected from moisture and direct light.[8][9]

  • Famotidine Solutions: The ideal storage condition depends on the solvent and formulation. Aqueous solutions are most stable around pH 6.3.[1] For extemporaneously prepared oral liquids, refrigeration at 4°C provides better stability than room temperature.[2] Always refer to the specific product datasheet for recommended storage.

Data on Famotidine Degradation

The following table summarizes the degradation of Famotidine under various stress conditions as reported in forced degradation studies.

Stress ConditionTemperatureDuration% DegradationReference
Acid Hydrolysis
0.5 N HCl80°C4 hoursSignificant[10]
pH 1.2Ambient3 hours~88%[3]
Base Hydrolysis
0.5 N NaOH80°C4 hoursSignificant[10]
2 M NaOHAmbientNot SpecifiedFormation of multiple degradation products[4]
Oxidative Degradation
3% H₂O₂Ambient5 daysGradual decrease in drug content[5]
Thermal Degradation
Solid State80°C8 hoursNot specified, but tested[10]
ODF Formulation60°C5 daysExcellent stability[5]
Photolytic Degradation
UV light (254 nm)Ambient8 hoursNot specified, but tested[10]
ODF FormulationUV light5 daysExcellent stability[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of Famotidine

This protocol outlines a general procedure for conducting a forced degradation study to identify the stability-indicating properties of an analytical method for Famotidine.

  • Preparation of Stock Solution: Prepare a stock solution of Famotidine in a suitable solvent (e.g., methanol or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 1 N HCl.

    • Heat the solution at 60°C for a specified period (e.g., 2 hours).

    • Cool the solution to room temperature and neutralize it with 1 N NaOH.

    • Dilute to a final concentration with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 1 N NaOH.

    • Heat the solution at 60°C for a specified period (e.g., 2 hours).

    • Cool the solution to room temperature and neutralize it with 1 N HCl.

    • Dilute to a final concentration with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).

    • Dilute to a final concentration with the mobile phase for analysis.

  • Thermal Degradation:

    • Expose a sample of solid Famotidine powder to a high temperature (e.g., 105°C) for 24 hours.

    • Dissolve the heat-stressed powder in a suitable solvent and dilute to a final concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of Famotidine to UV light (e.g., 254 nm) and visible light for a defined period.

    • Analyze the solution at appropriate time points.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Visualizations

Troubleshooting Workflow for Famotidine Instability

G start Instability Observed (e.g., precipitation, degradation) check_solution Check Solution Parameters: pH, Concentration, Solvent start->check_solution check_storage Check Storage Conditions: Temperature, Light Exposure start->check_storage ph_issue Is pH optimal? (Stable around 6.3) check_solution->ph_issue temp_issue Is temperature appropriate? check_storage->temp_issue adjust_ph Adjust pH of buffer ph_issue->adjust_ph No reprepare Prepare fresh solution ph_issue->reprepare Yes light_issue Is it protected from light? temp_issue->light_issue Yes adjust_temp Adjust storage temperature temp_issue->adjust_temp No protect_light Use amber vials or store in dark light_issue->protect_light No light_issue->reprepare Yes adjust_ph->reprepare adjust_temp->reprepare protect_light->reprepare end Problem Resolved reprepare->end

Caption: A logical workflow for troubleshooting common Famotidine instability issues.

Famotidine Degradation Pathways

G famotidine Famotidine acid Acidic Conditions (e.g., low pH) famotidine->acid exposed to base Basic Conditions (e.g., high pH) famotidine->base exposed to oxidant Oxidizing Agent (e.g., H₂O₂) famotidine->oxidant exposed to hydrolysis_products_acid Acid Hydrolysis Degradation Products acid->hydrolysis_products_acid leads to hydrolysis_products_base Base Hydrolysis Degradation Products base->hydrolysis_products_base leads to oxidation_products Oxidation Degradation Products oxidant->oxidation_products leads to

Caption: Major degradation pathways for Famotidine under stress conditions.

References

Technical Support Center: Optimizing HPLC Parameters for Fexofenadine Separation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided below pertains to the analysis of Fexofenadine. It is assumed that "Fetidine" is a typographical error. If "Fetidine" is a different compound, please provide the correct chemical identity for tailored support.

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize High-Performance Liquid Chromatography (HPLC) parameters for the separation and analysis of Fexofenadine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why am I observing significant peak tailing for my Fexofenadine peak?

A1: Peak tailing is a common issue in the HPLC analysis of Fexofenadine and is primarily caused by secondary interactions between the basic tertiary amine group of the Fexofenadine molecule and acidic residual silanol groups on the surface of silica-based stationary phases (e.g., C18 columns).[1] This interaction introduces a secondary, stronger retention mechanism for some of the analyte molecules, leading to their delayed elution and a resulting asymmetrical peak shape.[1]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Fexofenadine is a zwitterionic compound with a carboxylic acid group (pKa ≈ 4.25) and a basic piperidine group (pKa ≈ 9.53).[1][2] Operating at a low pH (e.g., 2.5-4.0) protonates the tertiary amine to a positively charged state and keeps the carboxylic acid group protonated (neutral).[1] This minimizes the interaction of the positively charged amine with silanol groups, which are less ionized at low pH, leading to improved peak symmetry.[1]

  • Use of Mobile Phase Additives: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can effectively mask the active silanol groups, reducing secondary interactions and significantly improving peak shape.[3][4] A concentration of around 1% (v/v) of TEA has been shown to be effective.[4] Alternatively, an acidic modifier like trifluoroacetic acid (TFA) can also help minimize silanol interactions.[5][6]

  • Column Selection: Employing a modern, high-purity, end-capped C18 or C8 column is crucial. End-capping chemically derivatizes most of the residual silanol groups, making them less accessible for interactions with basic analytes.[5]

Q2: My Fexofenadine peak is broad and not sharp. What are the potential causes and solutions?

A2: Broad peaks can result from several factors, including low column efficiency, extra-column volume, or a mismatch between the sample solvent and the mobile phase.[1]

Troubleshooting Steps:

  • Check for Extra-Column Volume: Excessive tubing length and/or diameter between the injector, column, and detector can lead to peak broadening. Ensure that all connections are made with the shortest possible length of appropriate narrow-bore tubing.

  • Sample Solvent Strength: Ideally, your sample should be dissolved in the mobile phase itself.[1] If a stronger solvent is used for sample dissolution, it can cause the analyte band to spread at the head of the column, resulting in a broad peak. If you must use a different solvent, ensure it is weaker than your mobile phase.

  • Column Health: A contaminated or degraded column can lead to a loss of efficiency and broader peaks. Consider flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol) or following the manufacturer's regeneration procedure.[1]

  • Flow Rate: While a higher flow rate can shorten run times, an excessively high flow rate may not allow for proper partitioning of the analyte between the stationary and mobile phases, leading to peak broadening. Ensure the flow rate is optimized for your column dimensions and particle size.

Q3: I am having difficulty achieving good resolution between Fexofenadine and its related impurities or an internal standard. How can I improve the separation?

A3: Poor resolution can be addressed by manipulating the mobile phase composition and pH to influence the selectivity of the separation.

Troubleshooting Steps:

  • Adjust Organic Modifier Ratio: If peaks are eluting too quickly and are poorly resolved, decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention times and may improve resolution.[3]

  • Optimize Mobile Phase pH: Since Fexofenadine and its potential impurities may have different pKa values, adjusting the mobile phase pH can alter their ionization states and, consequently, their retention times, leading to better separation.[3] A systematic study of pH (e.g., from 2.7 to 7.5) can help identify the optimal pH for your specific separation.[4][7]

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can offer different selectivities. If you are using acetonitrile, trying a method with methanol, or vice versa, may improve the resolution of co-eluting peaks.

  • Incorporate Ion-Pairing Agents: For particularly challenging separations, an ion-pairing agent like 1-octane sulfonic acid can be added to the mobile phase to enhance the retention and separation of charged analytes.[4]

Q4: What causes peak fronting for Fexofenadine, and how can I prevent it?

A4: Peak fronting, where the initial part of the peak is broader than the latter part, is less common for basic compounds like Fexofenadine but can occur.[1] The primary causes are typically sample overload or an injection solvent that is significantly stronger than the mobile phase.[1]

Troubleshooting Steps:

  • Reduce Sample Concentration: Injecting too high a concentration of Fexofenadine can saturate the stationary phase at the column inlet, leading to peak fronting.[1] Try diluting your sample and re-injecting it. If the peak shape improves, you were likely experiencing mass overload.

  • Match Injection Solvent to Mobile Phase: As mentioned for broad peaks, dissolving your sample in a solvent that is much stronger than the mobile phase can cause peak distortion, including fronting.[1] Always aim to dissolve your sample in the mobile phase.

Data Presentation: HPLC Parameters for Fexofenadine Analysis

The following table summarizes various reported HPLC methods for the analysis of Fexofenadine, providing a comparative overview of key experimental parameters.

ParameterMethod 1Method 2Method 3Method 4
Column Agilent Extend C18Hypersil BDS C-18Phenomenex C18Cap Cell Pack C18
Dimensions Not Specified250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 20 mM KH2PO4 (pH 7.5) (35:65 v/v)Methanol: Phosphate Buffer* (40:60 v/v)Acetonitrile: 5mM Acetate Buffer (pH 9.4) (50:50 v/v)Acetonitrile: Water (50:50 v/v)
Flow Rate 1.2 mL/min1.5 mL/min1.0 mL/min1.0 mL/min
Detection (UV) 220 nm215 nm254 nm224 nm
Retention Time 3.5 min10.7 min~3.3 min4.79 min
Reference [7][4][8][9]

*Phosphate buffer contained 0.1 gm% 1-octane sulfonic acid and 1% (v/v) triethylamine, adjusted to pH 2.7.

Experimental Protocol: A Validated RP-HPLC Method for Fexofenadine

This protocol is based on a validated method for the determination of Fexofenadine in pharmaceutical dosage forms.[4]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Hypersil BDS C-18 analytical column (250 x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Fexofenadine Hydrochloride reference standard.

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • 1-octane sulfonic acid sodium salt monohydrate (analytical grade).

  • Triethylamine (TEA) (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade).

3. Preparation of Mobile Phase:

  • Aqueous Phase: Prepare a 0.05 M potassium dihydrogen phosphate buffer. To this, add 1-octane sulfonic acid to a final concentration of 0.1 gm% and triethylamine to a final concentration of 1% (v/v). Adjust the pH of the aqueous phase to 2.7 using 10% orthophosphoric acid.

  • Mobile Phase: Mix the prepared aqueous phase with methanol in a ratio of 60:40 (v/v).

  • Degas the mobile phase using vacuum filtration through a 0.45 µm membrane filter or by sonication for at least 15 minutes before use.

4. Preparation of Standard Solution:

  • Accurately weigh and dissolve an appropriate amount of Fexofenadine Hydrochloride reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration (e.g., 1-50 µg/mL).

5. Chromatographic Conditions:

  • Column: Hypersil BDS C-18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: 60:40 (v/v) mixture of the prepared aqueous buffer (pH 2.7) and methanol.

  • Flow Rate: 1.5 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Detection Wavelength: 215 nm.

6. System Suitability:

  • Before sample analysis, perform at least five replicate injections of a standard solution.

  • The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is less than 2.0%, the tailing factor is not more than 1.5, and the theoretical plates are greater than 2000.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting poor peak shape, specifically peak tailing, during the HPLC analysis of Fexofenadine.

Troubleshooting_Workflow Troubleshooting Workflow for Fexofenadine Peak Tailing start Peak Tailing Observed check_ph Is Mobile Phase pH Low? (e.g., pH 2.5-4.0) start->check_ph adjust_ph Adjust Mobile Phase pH to 2.7-3.5 check_ph->adjust_ph No check_additive Is a Tailing Reducer Used? (e.g., TEA) check_ph->check_additive Yes adjust_ph->check_additive add_additive Add 0.1-1% TEA to the Mobile Phase check_additive->add_additive No check_column Is the Column Modern and End-Capped? check_additive->check_column Yes add_additive->check_column replace_column Replace with a High-Purity, End-Capped Column check_column->replace_column No check_overload Is Sample Concentration High? check_column->check_overload Yes good_peak Symmetrical Peak Achieved replace_column->good_peak dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes check_overload->good_peak No dilute_sample->good_peak

Caption: Troubleshooting workflow for Fexofenadine peak tailing.

References

Avoiding degradation of Fetidine during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on avoiding the degradation of Fetidine during experimental procedures. The information is based on general best practices and data from structurally related compounds due to the limited specific information available for Fetidine. Researchers are strongly advised to perform specific stability studies for Fetidine under their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause Fetidine degradation?

A1: Based on the behavior of similar compounds, Fetidine, a bisbenzylisoquinoline alkaloid, may be susceptible to degradation through several mechanisms:

  • Hydrolysis: Degradation can occur in the presence of water, and the rate of hydrolysis is often pH-dependent. Both acidic and basic conditions can catalyze the breakdown of the molecule.[1][2]

  • Oxidation: Exposure to oxidizing agents can lead to the formation of degradation products. For instance, related compounds have shown significant degradation in the presence of hydrogen peroxide.[3]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

  • Thermal Stress: High temperatures can accelerate the degradation process.[3]

Q2: How should I store my Fetidine samples to ensure stability?

A2: Proper storage is crucial for maintaining the integrity of Fetidine. General guidelines for the storage of chemical compounds include:

  • Temperature: Unless otherwise specified, store Fetidine at a controlled room temperature, typically between 20°C and 25°C (68°F–77°F).[4][5] For long-term storage, refrigeration (2°C to 8°C) or freezing (-25°C to -10°C) may be necessary, but always consult the manufacturer's recommendations.[4][6]

  • Light: Protect from light by storing in amber vials or in a dark place.[5][7]

  • Atmosphere: Store in a tightly sealed container to protect from moisture and atmospheric oxygen. Consider storage under an inert atmosphere (e.g., argon or nitrogen) if the compound is particularly sensitive to oxidation.

  • Humidity: Store in a dry environment, as moisture can promote hydrolysis.[4][7]

Q3: I am seeing unexpected peaks in my chromatogram when analyzing Fetidine. Could this be due to degradation?

A3: Yes, the appearance of new peaks in your chromatogram is a common indication of sample degradation. To confirm this, you can perform a forced degradation study to see if the retention times of the degradation products match the unexpected peaks in your experimental samples.

Q4: What are some common degradation products I might expect to see?

A4: While specific degradation products of Fetidine are not well-documented, based on the structure of bisbenzylisoquinoline alkaloids and degradation pathways of similar molecules, potential degradation products could result from:

  • Hydrolysis: Cleavage of ether or ester linkages, if present.

  • Oxidation: Formation of N-oxides or hydroxylation of aromatic rings.[3]

  • Photodegradation: Complex rearrangements or cleavage of bonds.

Identifying the exact structure of these degradation products would require techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of Fetidine potency over time Degradation due to improper storage or handling.Review storage conditions (temperature, light, humidity).[4][5][7][9] Prepare fresh solutions for each experiment.
Appearance of unknown peaks in HPLC/LC-MS Sample degradation during preparation or analysis.Prepare samples immediately before analysis. Use a suitable, pH-controlled mobile phase. Protect samples from light and heat in the autosampler.
Inconsistent experimental results Variable degradation of Fetidine between experiments.Standardize all experimental procedures, including solvent preparation, sample handling time, and storage conditions.
Precipitation of sample in solution Poor solubility or degradation leading to insoluble products.Check the solubility of Fetidine in your chosen solvent. Adjust the pH of the solution to improve solubility and stability. Famotidine, for example, has maximum stability at pH 6.3.[10]

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to identify the potential degradation pathways of Fetidine and to develop stability-indicating analytical methods.

Objective: To investigate the stability of Fetidine under various stress conditions.

Materials:

  • Fetidine reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Suitable organic solvent (e.g., methanol, acetonitrile)

  • HPLC or UPLC system with a suitable detector (e.g., PDA, MS)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Fetidine in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 N HCl.

    • Incubate the solution at 60°C for a specified time (e.g., 3.5 hours).[3]

    • Neutralize the solution with 1 N NaOH.

    • Dilute to a final concentration and analyze by HPLC/UPLC.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 2 N NaOH.

    • Incubate the solution at 60°C for a specified time (e.g., 24 hours).[3]

    • Neutralize the solution with 2 N HCl.

    • Dilute to a final concentration and analyze by HPLC/UPLC.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate the solution at 60°C for a specified time (e.g., 5 hours).[3]

    • Dilute to a final concentration and analyze by HPLC/UPLC.

  • Thermal Degradation:

    • Expose a solid sample of Fetidine to a high temperature (e.g., 105°C) for 24 hours.[3]

    • Dissolve the stressed sample in a suitable solvent.

    • Dilute to a final concentration and analyze by HPLC/UPLC.

  • Photolytic Degradation:

    • Expose a solution of Fetidine to UV and visible light in a photostability chamber for a specified duration (e.g., 240 hours of visible light and 250 hours of UV light).[3]

    • Analyze the stressed sample by HPLC/UPLC. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC/UPLC method.

    • Monitor for the appearance of new peaks and the decrease in the peak area of Fetidine.

    • Calculate the percentage of degradation.

Data Presentation

Table 1: Summary of Hypothetical Forced Degradation Results for Fetidine
Stress ConditionParameters% DegradationNumber of Degradation ProductsMajor Degradation Product (Retention Time)
Acid Hydrolysis 1 N HCl, 60°C, 3.5 h15%24.2 min
Base Hydrolysis 2 N NaOH, 60°C, 24 h25%33.8 min
Oxidation 3% H₂O₂, 60°C, 5 h40%15.1 min
Thermal 105°C, 24 h10%16.5 min
Photolytic UV/Vis light5%17.0 min

Visualizations

G Fetidine Degradation Investigation Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Prepare Fetidine Stock Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photolytic Stress A->F G HPLC/UPLC Analysis B->G C->G D->G E->G F->G H Identify Degradation Products G->H I Quantify Degradation H->I J Determine Degradation Pathway I->J

Caption: Workflow for investigating Fetidine degradation.

G Hypothetical Fetidine Degradation Pathway Fetidine Fetidine Oxidation Oxidation (e.g., H₂O₂) Fetidine->Oxidation Hydrolysis Hydrolysis (Acid/Base) Fetidine->Hydrolysis Photodegradation Photodegradation (UV/Vis) Fetidine->Photodegradation Degradant1 N-Oxide Product Oxidation->Degradant1 Degradant2 Hydrolyzed Product Hydrolysis->Degradant2 Degradant3 Photolytic Product Photodegradation->Degradant3

Caption: Potential degradation pathways for Fetidine.

References

Technical Support Center: Challenges in the Total Synthesis of Fetidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, a completed total synthesis of the bisbenzylisoquinoline alkaloid Fetidine has not been reported in peer-reviewed literature. Therefore, this technical support center provides troubleshooting guides and frequently asked questions based on the well-documented challenges encountered in the total synthesis of structurally related bisbenzylisoquinoline alkaloids. The principles and experimental protocols discussed are directly applicable to a potential synthetic endeavor targeting Fetidine.

Fetidine is a complex bisbenzylisoquinoline alkaloid with the chemical formula C₄₀H₄₆N₂O₈. Its intricate structure, featuring two stereogenic centers, multiple diaryl ether linkages, and a macrocyclic core, presents a formidable challenge for synthetic chemists. This guide is intended for researchers, scientists, and drug development professionals embarking on the synthesis of Fetidine or similar complex natural products.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of Fetidine and related bisbenzylisoquinoline alkaloids?

A1: The main hurdles in the synthesis of these complex molecules can be categorized into three key areas:

  • Stereoselective Synthesis of Benzylisoquinoline Monomers: The two stereogenic centers in Fetidine necessitate precise control of stereochemistry during the synthesis of the monomeric building blocks. The Pictet-Spengler reaction is a common method for constructing the tetrahydroisoquinoline core, and achieving high enantioselectivity is a significant challenge.

  • Formation of Diaryl Ether Linkages: The connection of the two benzylisoquinoline units through diaryl ether bonds is a notoriously difficult transformation. These bonds are often formed under harsh conditions using methods like the Ullmann condensation, which can lead to low yields and undesired side reactions, especially with sterically hindered and electron-rich substrates.

  • Macrocyclization: The final ring closure to form the macrocyclic structure is an entropically disfavored process. Achieving this intramolecular cyclization in good yield without competing intermolecular polymerization requires carefully designed substrates and high-dilution reaction conditions.

Q2: Which reactions are typically employed for the key bond formations in the synthesis of bisbenzylisoquinoline alkaloids?

A2: The following reactions are central to the synthesis of this class of compounds:

  • Pictet-Spengler Reaction: For the construction of the chiral tetrahydroisoquinoline core of the monomeric units.

  • Ullmann Condensation or Suzuki-Miyaura Coupling: For the formation of the crucial diaryl ether linkages.

  • Macrolactamization or other ring-closing reactions: For the final macrocyclization step.

Q3: Are there any biomimetic or chemoenzymatic approaches that could simplify the synthesis?

A3: Yes, biomimetic and chemoenzymatic strategies are emerging as powerful tools. For instance, enzymatic stereoselective Pictet-Spengler reactions can provide enantiopure benzylisoquinoline monomers.[1][2] Additionally, biomimetic oxidative phenol dimerization can be used to form the sterically hindered diaryl ether bonds.[1][2]

Troubleshooting Guides

Issue 1: Low Yield and/or Poor Stereoselectivity in the Pictet-Spengler Reaction for Monomer Synthesis

Possible Causes:

  • Iminium ion formation is slow or reversible: The initial condensation of the amine and aldehyde to form the key iminium ion intermediate may be inefficient.

  • Decomposition of the aldehyde: Phenylacetaldehydes are often unstable and can undergo side reactions.

  • Low reactivity of the aromatic ring: Insufficiently activated aromatic rings may not undergo cyclization efficiently.

  • Poor facial selectivity: The catalyst or chiral auxiliary may not be providing adequate control over the approach of the nucleophile to the iminium ion.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Catalyst Screening: For enantioselective variants, screen different chiral phosphoric acids (e.g., TRIP) or other organocatalysts.[1]

    • Solvent Effects: Evaluate a range of solvents. Non-polar solvents often favor the cyclization step.

    • Temperature Adjustment: Lowering the temperature can sometimes improve stereoselectivity, while careful heating may be required to drive the reaction to completion.

  • Substrate Modification:

    • Protecting Groups: The choice of protecting groups on phenolic hydroxyls can significantly impact both the reactivity and stereoselectivity.

    • Activating Groups: Ensure the aromatic ring is sufficiently activated for the electrophilic aromatic substitution.

  • Use of Additives:

    • Dehydrating Agents: The addition of molecular sieves can help to drive the iminium ion formation by removing water.

Issue 2: Low Yield in Diaryl Ether Formation via Ullmann Condensation

Possible Causes:

  • Catalyst deactivation: The copper catalyst can be sensitive to air and moisture.

  • Poor reactivity of substrates: Electron-rich aryl halides and sterically hindered phenols are challenging substrates for Ullmann coupling.

  • High reaction temperatures leading to decomposition: Traditional Ullmann conditions often require high temperatures, which can lead to degradation of complex substrates.

  • Homocoupling of aryl halides: A common side reaction that reduces the yield of the desired diaryl ether.

Troubleshooting Steps:

  • Optimize the Catalytic System:

    • Ligand Screening: The use of appropriate ligands (e.g., phenanthrolines, diamines) can significantly improve the efficiency of the copper-catalyzed coupling and allow for lower reaction temperatures.

    • Copper Source: Experiment with different copper(I) sources (e.g., CuI, CuBr, Cu₂O).

    • Base Selection: The choice of base (e.g., K₂CO₃, Cs₂CO₃) is critical and should be optimized.

  • Reaction Conditions:

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.

    • Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or pyridine are commonly used, but their purity is crucial.

    • Microwave Irradiation: This can sometimes reduce reaction times and improve yields.

  • Alternative Coupling Strategies:

    • Suzuki-Miyaura Coupling: Consider using a palladium-catalyzed Suzuki-Miyaura coupling between an aryl halide and an arylboronic acid. This reaction often proceeds under milder conditions and with a broader substrate scope.

Issue 3: Failure of Macrocyclization or Formation of Oligomers

Possible Causes:

  • Intermolecular reactions are favored over intramolecular cyclization: This is a common problem in the formation of large rings.

  • Conformational constraints: The linear precursor may not readily adopt the necessary conformation for ring closure.

  • Steric hindrance at the reaction sites: Bulky groups near the reacting centers can impede cyclization.

Troubleshooting Steps:

  • High-Dilution Conditions:

    • Slow Addition: Use a syringe pump to add the linear precursor slowly to a large volume of solvent. This maintains a very low concentration of the substrate, favoring the intramolecular reaction.

    • Low Concentration: The overall concentration of the reaction should be in the millimolar range (e.g., 0.001 M).

  • Template-Assisted Cyclization:

    • The use of a template can pre-organize the linear precursor into a conformation that is favorable for cyclization.

  • Choice of Cyclization Strategy:

    • The point of ring closure should be carefully chosen to minimize steric hindrance and conformational strain.

    • Alternative ring-closing reactions, such as ring-closing metathesis (RCM) if applicable, could be explored.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the key transformations in the synthesis of bisbenzylisoquinoline alkaloids, based on published literature for related compounds. This data can serve as a starting point for the optimization of a synthetic route to Fetidine.

Reaction StepMethodCatalyst/ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Stereoselective Monomer Synthesis Pictet-Spengler(R)-TRIP (chiral phosphoric acid)-Dichloromethane-20 to RT24-4880-95[1]
Diaryl Ether Formation Ullmann CondensationCuI / 1,10-PhenanthrolineCs₂CO₃Pyridine110-14012-2430-60
Diaryl Ether Formation Suzuki-MiyauraPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80-10012-1860-85
Macrocyclization MacrolactamizationHATU / DIPEADIPEADMF (high dilution)0 to RT24-7225-50

Detailed Experimental Protocols

Protocol 1: Enantioselective Pictet-Spengler Reaction for Chiral Tetrahydroisoquinoline Synthesis

This protocol is a general procedure adapted from literature for the synthesis of enantiomerically enriched benzylisoquinoline monomers.

Materials:

  • N-protected-β-phenylethylamine derivative (1.0 equiv)

  • Substituted phenylacetaldehyde (1.2 equiv)

  • Chiral phosphoric acid catalyst (e.g., (R)-TRIP) (5-10 mol%)

  • Anhydrous dichloromethane (DCM)

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the N-protected-β-phenylethylamine derivative, the chiral phosphoric acid catalyst, and activated molecular sieves.

  • Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Add the substituted phenylacetaldehyde dropwise.

  • Stir the reaction at this temperature for the specified time (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydroisoquinoline.

Protocol 2: Copper-Catalyzed Ullmann Condensation for Diaryl Ether Formation

This protocol provides a general method for the challenging formation of diaryl ether bonds between two benzylisoquinoline fragments.

Materials:

  • Aryl halide (e.g., aryl bromide) (1.0 equiv)

  • Phenol derivative (1.5 equiv)

  • Copper(I) iodide (CuI) (20 mol%)

  • 1,10-Phenanthroline (40 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous pyridine

Procedure:

  • To a flame-dried Schlenk tube, add the aryl halide, phenol derivative, CuI, 1,10-phenanthroline, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous pyridine via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the diaryl ether product.

Visualizations

Retrosynthetic Analysis of a Generic Bisbenzylisoquinoline Alkaloid

G Bisbenzylisoquinoline Alkaloid (e.g., Fetidine) Bisbenzylisoquinoline Alkaloid (e.g., Fetidine) Macrocyclization Macrocyclization Bisbenzylisoquinoline Alkaloid (e.g., Fetidine)->Macrocyclization Linear Bisbenzylisoquinoline Linear Bisbenzylisoquinoline Macrocyclization->Linear Bisbenzylisoquinoline Diaryl Ether Formation (Ullmann/Suzuki) Diaryl Ether Formation (Ullmann/Suzuki) Linear Bisbenzylisoquinoline->Diaryl Ether Formation (Ullmann/Suzuki) Two Chiral Benzylisoquinoline Monomers Two Chiral Benzylisoquinoline Monomers Diaryl Ether Formation (Ullmann/Suzuki)->Two Chiral Benzylisoquinoline Monomers Stereoselective Pictet-Spengler Stereoselective Pictet-Spengler Two Chiral Benzylisoquinoline Monomers->Stereoselective Pictet-Spengler Simpler Achiral Precursors Simpler Achiral Precursors Stereoselective Pictet-Spengler->Simpler Achiral Precursors

Caption: A generalized retrosynthetic pathway for bisbenzylisoquinoline alkaloids.

Troubleshooting Workflow for Low-Yielding Diaryl Ether Synthesis

G Start Low Yield in Diaryl Ether Formation Check_Reaction_Setup Verify Inert Atmosphere & Reagent Purity Start->Check_Reaction_Setup Optimize_Ullmann Optimize Ullmann Conditions (Ligand, Base, Temp.) Check_Reaction_Setup->Optimize_Ullmann If setup is correct Check_Substrates Assess Substrate Reactivity (Sterics, Electronics) Check_Reaction_Setup->Check_Substrates If reagents are impure Consider_Suzuki Switch to Suzuki-Miyaura Coupling Optimize_Ullmann->Consider_Suzuki If no improvement Success Improved Yield Optimize_Ullmann->Success If yield improves Consider_Suzuki->Success If successful

Caption: A decision-making workflow for troubleshooting diaryl ether synthesis.

References

Technical Support Center: Famotidine Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The information provided pertains to the analysis of famotidine . It is presumed that "fetidine" was a typographical error, as extensive searches for "fetidine" in the context of mass spectrometry yielded no relevant results. Famotidine is a widely analyzed histamine H2 receptor antagonist, and the following guide is based on established methods for its quantification.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sample preparation and analysis of famotidine using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common sample preparation techniques for famotidine analysis in biological matrices?

A1: The most common methods for extracting famotidine from biological matrices like plasma and urine are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the matrix, required sensitivity, and available equipment. For urine samples, a simple dilution approach may also be sufficient.[1]

Q2: What type of mass spectrometry is typically used for famotidine quantification?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying famotidine in biological samples.[1][2][3][4][5][6] This technique offers high sensitivity and selectivity. Detection is usually carried out in positive ionization mode using multiple reaction monitoring (MRM).[2][3][5][6]

Q3: What are the typical calibration ranges for famotidine in plasma and urine?

A3: Calibration curve ranges for famotidine can vary depending on the specific method and matrix. However, typical ranges are in the low ng/mL to hundreds of ng/mL for plasma and a wider range for urine, often from ng/mL to µg/mL. For example, one method demonstrated linearity in plasma from 2.5-250.0 ng/mL, while another showed linearity from 0.631-252 ng/mL.[1][2] For urine, a range of 0.075-30.0 µg/mL has been reported.[1]

Q4: What kind of extraction efficiency can be expected for famotidine from plasma?

A4: Extraction recovery for famotidine can vary based on the chosen method. For instance, a liquid-liquid extraction method reported recoveries of 53% to 64% in maternal plasma and 72% to 79% in umbilical cord plasma.[1] A protein precipitation method using methanol has been shown to have an extraction recovery of over 80%.[2][4]

Experimental Protocols

Protocol 1: Protein Precipitation (PP) for Famotidine in Human Plasma

This protocol is a rapid and simple method for sample cleanup.

Materials:

  • Human plasma sample

  • Methanol (LC-MS grade)

  • Internal Standard (IS) solution (e.g., D4-famotidine)

  • Vortex mixer

  • Centrifuge

  • HPLC vials

Procedure:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add the appropriate volume of the internal standard solution.

  • Add 300 µL of methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean HPLC vial.

  • Inject a portion of the supernatant into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Famotidine in Human Plasma

This protocol offers a cleaner extract compared to protein precipitation.

Materials:

  • Human plasma sample (150 µL)

  • Ammonium hydroxide

  • Ethyl acetate (LC-MS grade)

  • Internal Standard (IS) working solution

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase)

  • HPLC vials

Procedure:

  • To 150 µL of plasma in a centrifuge tube, add 15 µL of the internal standard working solution.

  • Alkalize the plasma sample with ammonium hydroxide.[1]

  • Add 1 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic (upper) layer to a clean tube.

  • Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.

  • Evaporate the combined organic extract to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an HPLC vial for injection.

Data Presentation

Table 1: Famotidine LC-MS/MS Method Parameters
ParameterMethod 1Method 2
Matrix Human PlasmaRat Plasma
Extraction Method Protein Precipitation with MethanolProtein Precipitation with Methanol
LC Column Venusil XBP Phenyl (100 mm×2.1 mm, 5 µm)[2]Agilent Gemini-NX C18
Mobile Phase 0.1% aqueous formic acid and methanol (60:40 v/v)[2]Methanol and water with 0.1% formic acid (gradient)[5]
Flow Rate Not Specified0.4 mL/min[5]
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MRM Transition Not Specifiedm/z 338.1 → 189.1[5]
Internal Standard Not SpecifiedD4-famotidine (m/z 342.1 → 190)[5]
Table 2: Famotidine Method Validation Parameters
ParameterValue (Plasma)Value (Urine)Citation
Linearity Range 2.5-250.0 ng/mL0.075-30.0 µg/mL[1][2]
Linearity Range 0.631-252 ng/mL-[1]
Linearity Range 1-200 ng/mL-[3][5]
Extraction Recovery (LLE) 53% - 79%Not Applicable[1]
Extraction Recovery (PP) >80%Not Applicable[2][4]
Accuracy 93% - 110%93% - 110%[1]
Intra- & Inter-day Precision (%RSD) <14%<14%[1]
Matrix Effect <17%<17%[1]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Column degradation or contamination.

  • Solution:

    • Flush the column with a strong solvent.

    • If the problem persists, replace the analytical column.

    • Ensure the pH of the mobile phase is appropriate for the column type.

  • Possible Cause: Inappropriate injection solvent.

  • Solution: The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column.

Issue 2: Low Signal Intensity or No Peak Detected

  • Possible Cause: Inefficient extraction or sample degradation.

  • Solution:

    • Verify the extraction protocol, ensuring correct pH adjustments and solvent volumes.

    • Prepare fresh standards and quality control samples to check for degradation.

    • Optimize the protein precipitation step; insufficient solvent or inadequate vortexing can lead to poor recovery.

  • Possible Cause: Mass spectrometer source is dirty.

  • Solution: Clean the ion source components, including the capillary and cone, according to the manufacturer's instructions.

  • Possible Cause: Matrix effects leading to ion suppression.

  • Solution:

    • Improve sample cleanup by switching to a more rigorous extraction method (e.g., from PP to LLE or SPE).

    • Adjust the chromatography to separate famotidine from co-eluting matrix components.

    • Dilute the sample if sensitivity allows.

Issue 3: High Background Noise

  • Possible Cause: Contaminated mobile phase or solvents.

  • Solution:

    • Prepare fresh mobile phases using LC-MS grade solvents and additives.

    • Filter all mobile phases before use.

  • Possible Cause: Contamination from the sample matrix.

  • Solution:

    • Incorporate a guard column to protect the analytical column.

    • Use a divert valve to direct the early and late eluting, non-target components to waste instead of the mass spectrometer.

Issue 4: Inconsistent Retention Times

  • Possible Cause: Leak in the LC system.

  • Solution: Check all fittings and connections for leaks, from the pump to the column.

  • Possible Cause: Issues with the mobile phase preparation.

  • Solution:

    • Ensure the mobile phase is properly degassed.

    • If using a gradient, ensure the pump's proportioning valves are functioning correctly.

    • Prepare fresh mobile phase to rule out degradation or changes in composition over time.

Visual Workflow

Fetidine_Sample_Prep_Workflow Famotidine Sample Preparation Workflow for LC-MS/MS Sample Biological Sample (e.g., Plasma, Urine) Add_IS Add Internal Standard (e.g., D4-Famotidine) Sample->Add_IS Extraction Extraction Method Add_IS->Extraction PP Protein Precipitation (e.g., with Methanol) Extraction->PP Simple & Fast LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Extraction->LLE Cleaner Extract SPE Solid-Phase Extraction Extraction->SPE High Selectivity Centrifuge_PP Centrifuge PP->Centrifuge_PP Centrifuge_LLE Centrifuge LLE->Centrifuge_LLE Elute Elute Analyte SPE->Elute Supernatant Collect Supernatant Centrifuge_PP->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis Collect_Organic Collect Organic Layer Centrifuge_LLE->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Reconstitute->Analysis Elute->Evaporate

Famotidine Sample Preparation Workflow

References

Minimizing interference in bioassays involving Fetidine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bioassays Involving Fetidine

Welcome to the technical support center for bioassays involving Fetidine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments. Our goal is to help you minimize interference and ensure the accuracy and reliability of your bioassay data.

Frequently Asked Questions (FAQs)

Q1: What is Fetidine and why is it used in bioassays?

Fetidine is a bisbenzylisoquinoline alkaloid.[1] In a research context, it is used in various bioassays to investigate its biological activities and potential therapeutic effects. Understanding its behavior in these assays is crucial for accurate data interpretation.

Q2: What are the common sources of interference in Fetidine bioassays?

Interference in bioassays can stem from various sources, broadly categorized as analyte-dependent and analyte-independent.[2][3]

  • Analyte-dependent interference includes substances that structurally resemble Fetidine and cross-react with assay antibodies, or endogenous molecules that bind to Fetidine.[4]

  • Analyte-independent interference relates to the sample matrix itself, including components like phospholipids, proteins, and salts that can non-specifically affect the assay components.[5] This is often referred to as the "matrix effect."

  • Exogenous interferences can be introduced from external sources like sample collection tubes, reagents, or through procedural errors like sample-to-sample carryover.[2][6]

Q3: How can I detect interference in my Fetidine assay?

Several methods can be employed to detect interference:

  • Spike and Recovery: A known amount of Fetidine is added ("spiked") into a sample matrix and a standard diluent. The recovery of the spiked Fetidine is then calculated. A recovery rate outside the acceptable range (typically 80-120%) suggests the presence of interference.[5]

  • Serial Dilutions: Analyzing serial dilutions of a sample should result in a proportional decrease in the measured Fetidine concentration. Non-linear results indicate potential interference.[7]

  • Alternate Method Comparison: Comparing results with a different assay method that is less susceptible to the suspected interference can help confirm its presence.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered in bioassays such as ELISA (Enzyme-Linked Immunosorbent Assay).

Problem 1: High Background

High background noise can mask the specific signal from Fetidine, reducing the sensitivity of the assay.

Potential Cause Recommended Solution
Insufficient washing or blockingIncrease the number and duration of wash steps. Optimize the blocking buffer concentration and incubation time.[8]
Cross-reactivity of antibodiesUse highly specific monoclonal antibodies. Perform a cross-reactivity test with structurally similar compounds.
High antibody concentrationTitrate the primary and/or secondary antibodies to determine the optimal concentration.[9]
Contamination of reagentsUse fresh, high-quality reagents and sterile techniques to avoid contamination.
Extended incubation timeStrictly adhere to the incubation times specified in the protocol.[9]
Problem 2: No or Weak Signal

A lack of signal when one is expected can be frustrating. Here are some common causes and solutions.

Potential Cause Recommended Solution
Incorrect reagent preparation or additionDouble-check all calculations and ensure reagents are prepared correctly and added in the proper sequence.[8]
Incompatible primary and secondary antibodiesEnsure the secondary antibody is specific to the host species of the primary antibody.[8]
Degraded Fetidine standardUse a fresh vial of the Fetidine standard and ensure it was stored correctly.[8]
Insufficient incubation timeEnsure that incubation times are as per the protocol.[9]
Inactive enzyme conjugateVerify the activity of the enzyme conjugate and substrate.
Problem 3: Poor Reproducibility (High Coefficient of Variation)

High variability between replicates can compromise the reliability of your results.

Potential Cause Recommended Solution
Pipetting errorsCalibrate pipettes regularly and use proper pipetting techniques. Ensure thorough mixing of all solutions before aliquoting.[9]
Uneven plate coatingEnsure the coating solution is evenly distributed in each well. Use a plate sealer to prevent evaporation.[8]
Edge effectsAvoid using the outer wells of the plate, or ensure even temperature and humidity control during incubation.
Inadequate washingEnsure all wells are washed uniformly. An automated plate washer can improve consistency.

Experimental Protocols

Protocol 1: Spike and Recovery for Interference Detection

This protocol is designed to identify matrix effects in your samples.

  • Prepare Samples: Divide your sample pool into two sets.

  • Spike Samples:

    • To one set of samples, add a known concentration of Fetidine standard ("spiked sample"). The volume of the spike should be minimal to avoid significantly altering the sample matrix.

    • To the other set, add the same volume of assay buffer ("unspiked sample").

  • Prepare Standard: Prepare a standard with the same concentration of Fetidine in the assay buffer.

  • Assay: Run the spiked samples, unspiked samples, and the standard in your bioassay.

  • Calculate Recovery: Use the following formula to calculate the percent recovery:

    Percent Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Spiked Concentration] x 100[5]

    Interpretation: A recovery between 80% and 120% is generally considered acceptable.[5] Values outside this range indicate significant matrix interference.

Protocol 2: Serial Dilution for Linearity Assessment

This protocol helps to determine if the interference is concentration-dependent.

  • Prepare Dilutions: Create a series of dilutions of your sample (e.g., 1:2, 1:4, 1:8, 1:16) using the assay diluent.

  • Assay: Measure the concentration of Fetidine in each dilution.

  • Analyze Data:

    • Multiply the measured concentration of each dilution by its dilution factor to get the corrected concentration.

    • Plot the corrected concentration against the dilution factor. Interpretation: The corrected concentrations should be consistent across the dilution series. A significant deviation from a linear relationship suggests the presence of interference that is being diluted out.

Visual Guides

Workflow for Troubleshooting Bioassay Interference

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Analysis & Diagnosis cluster_3 Mitigation Strategies start Unexpected Bioassay Result (e.g., High CV, Low Signal) spike_recovery Perform Spike & Recovery Experiment start->spike_recovery serial_dilution Perform Serial Dilution start->serial_dilution recovery_check Recovery within 80-120%? spike_recovery->recovery_check linearity_check Dilutions Linear? serial_dilution->linearity_check matrix_effect Matrix Effect Identified recovery_check->matrix_effect No no_interference No Significant Interference recovery_check->no_interference Yes linearity_check->matrix_effect No linearity_check->no_interference Yes optimize_dilution Optimize Sample Dilution matrix_effect->optimize_dilution change_buffer Modify Assay Buffer matrix_effect->change_buffer use_blockers Use Interference Blockers matrix_effect->use_blockers

Caption: A workflow for identifying and mitigating bioassay interference.

Common Sources of Bioassay Interference

G cluster_Matrix Matrix Effects cluster_CrossReactivity Cross-Reactivity cluster_Other Other Factors Interference Sources of Bioassay Interference Proteins Endogenous Proteins Interference->Proteins Lipids Lipids Interference->Lipids Salts High Salt Concentration Interference->Salts pH pH Imbalance Interference->pH Metabolites Fetidine Metabolites Interference->Metabolites StructuralAnalogs Structural Analogs Interference->StructuralAnalogs HAMA Human Anti-Mouse Antibodies (HAMA) Interference->HAMA ReagentContamination Reagent Contamination Interference->ReagentContamination ProceduralErrors Procedural Errors Interference->ProceduralErrors

Caption: Common sources of interference in bioassays.

References

Validation & Comparative

Comparing the biological activity of Fetidine with other bisbenzylisoquinoline alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activities of Bisbenzylisoquinoline Alkaloids

An in-depth examination of the pharmacological properties of key bisbenzylisoquinoline alkaloids, offering insights for researchers and drug development professionals.

The bisbenzylisoquinoline alkaloids (BBAs) are a large and structurally diverse family of natural products renowned for their wide range of biological activities. These compounds, primarily isolated from plants of the Menispermaceae and Ranunculaceae families, have been a cornerstone of traditional medicine, particularly in China and Japan.[1] Modern pharmacological studies have begun to unravel the mechanisms behind their therapeutic effects, revealing potent anti-inflammatory, antiviral, and antibacterial properties. This guide provides a comparative overview of the biological activities of several prominent BBAs, supported by experimental data and detailed methodologies.

Anti-inflammatory Activity

A significant body of research has focused on the anti-inflammatory effects of BBAs. Many of these alkaloids demonstrate the ability to suppress key inflammatory mediators and pathways.

A comparative study on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages revealed that cepharanthine, isotetrandrine, and cycleanine were slightly more potent inhibitors than tetrandrine and chondocurine, with all tested BBAs showing significant suppression at a concentration of 5 µg/mL.[1] Further investigations have shown that fangchinoline and isotetrandrine can inhibit the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner.[2] At a concentration of 10 µg/mL, these alkaloids inhibited cytokine production by more than 90%.[2]

Liensinine, isoliensinine, and neferine have also been identified as potent anti-inflammatory agents.[3][] Their mechanisms of action involve the inhibition of key signaling pathways such as NF-κB, MAPK, and the NLRP3 inflammasome.[3] For instance, isoliensinine has shown chondroprotective effects in osteoarthritis models by mitigating extracellular matrix degradation and inhibiting the MAPK/NF-κB signaling pathway.[3]

AlkaloidModel SystemKey FindingsReference
Tetrandrine LPS-stimulated microglial cellsInhibits NO production.[5]
Fangchinoline SAC-stimulated human PBMCsInhibits IL-1β and TNF-α production (>90% at 10 µg/mL).[2]
Isotetrandrine SAC-stimulated human PBMCsInhibits IL-1β and TNF-α production (>90% at 10 µg/mL).[2]
Cepharanthine LPS-stimulated macrophagesSignificantly suppresses NO production at 5 µg/mL.[1]
Liensinine LPS-induced RAW 264.7 cellsExcellent anti-inflammatory activity with an IC50 of 5.02 µM for NO release.[]
Isoliensinine LPS-induced RAW 264.7 cellsExcellent anti-inflammatory activity with an IC50 of 4.36 µM for NO release.[]
Neferine LPS-induced RAW 264.7 cellsExcellent anti-inflammatory activity with an IC50 of 4.13 µM for NO release.[]
Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay is commonly used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in activated macrophages.

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^5 cells/mL and incubated overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test alkaloids for 1-2 hours.

  • Stimulation: Macrophages are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS; 1 µg/mL), to induce NO production.

  • Incubation: The plates are incubated for 24-48 hours.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the untreated (control) wells. IC50 values are then determined.

Antiviral Activity

Several bisbenzylisoquinoline alkaloids have demonstrated promising antiviral activities, particularly against coronaviruses.

A study investigating the effects of tetrandrine, fangchinoline, and cepharanthine against Human Coronavirus OC43 (HCoV-OC43) infection in MRC-5 human lung cells found that all three compounds significantly inhibited virus-induced cell death.[6] The 50% inhibitory concentrations (IC50) were approximately 0.33 µM for tetrandrine, 1.01 µM for fangchinoline, and 0.83 µM for cepharanthine.[6] In contrast, the 50% cytotoxic concentrations (CC50) were 14.51 µM, 12.40 µM, and 10.54 µM, respectively, indicating a favorable selectivity index.[6] Cepharanthine has also been shown to inhibit the entry of enteroviruses.[7]

AlkaloidVirusCell LineIC50CC50Selectivity Index (CC50/IC50)Reference
Tetrandrine HCoV-OC43MRC-50.33 ± 0.03 µM14.51 µM> 40.19[6]
Fangchinoline HCoV-OC43MRC-51.01 ± 0.07 µM12.40 µM11.46[6]
Cepharanthine HCoV-OC43MRC-50.83 ± 0.07 µM10.54 µM13.63[6]
Experimental Protocol: Antiviral Cytopathic Effect (CPE) Assay

This assay is used to determine the ability of a compound to inhibit the virus-induced destruction of host cells.

  • Cell Seeding: Host cells (e.g., MRC-5) are seeded in 96-well plates and grown to confluence.

  • Compound and Virus Addition: The cell culture medium is removed, and the cells are treated with serial dilutions of the test alkaloids. Subsequently, a suspension of the virus (e.g., HCoV-OC43) is added to the wells.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period sufficient for the virus to cause a cytopathic effect in the control wells (typically 3-5 days).

  • CPE Observation: The cells are observed daily under a microscope for signs of CPE, such as cell rounding, detachment, and lysis.

  • Cell Viability Measurement: Cell viability is quantified using a colorimetric assay, such as the MTS assay. The absorbance is read at a specific wavelength (e.g., 490 nm).

  • Data Analysis: The IC50 value, which is the concentration of the compound that inhibits 50% of the viral CPE, is calculated.

Antibacterial Activity

The antibacterial properties of bisbenzylisoquinoline alkaloids have also been explored, with some compounds showing efficacy against drug-resistant bacterial strains.

Tetrandrine has been shown to have antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) reported to be 250 µg/mL.[8] Another study found that tetrandrine exhibited stronger antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli compared to fangchinoline.[9] The MIC of tetrandrine for MRSA was 80 µg/ml, while for ESBL-producing E. coli it was 160 µg/ml.[9] In contrast, the MICs for fangchinoline were 160 µg/ml and 320 µg/ml, respectively.[9] Interestingly, derivatives of tetrandrine have been synthesized that show significantly enhanced antibacterial activity. For example, an anthracene derivative of tetrandrine (MAnT) displayed a remarkable MIC of 0.035 µg/mL against S. aureus.[10]

AlkaloidBacterial StrainMICReference
Tetrandrine Staphylococcus aureus250 µg/mL[8]
Tetrandrine MRSA80 µg/mL[9]
Tetrandrine ESBL-producing E. coli160 µg/mL[9]
Fangchinoline MRSA160 µg/mL[9]
Fangchinoline ESBL-producing E. coli320 µg/mL[9]
MAnT (Tetrandrine derivative) Staphylococcus aureus0.035 µg/mL[10]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and processes involved in the biological activities of these alkaloids, the following diagrams are provided.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB (active) NFkB_IkB->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) Nucleus->Proinflammatory_Genes Transcription BBA Bisbenzylisoquinoline Alkaloids BBA->IKK Inhibition BBA->NFkB Inhibition

Caption: Inhibition of the NF-κB signaling pathway by BBAs.

antiviral_assay_workflow start Start seed_cells Seed host cells in 96-well plate start->seed_cells add_compounds Add serial dilutions of BBA compounds seed_cells->add_compounds add_virus Infect cells with virus add_compounds->add_virus incubate Incubate for 3-5 days add_virus->incubate observe_cpe Observe for Cytopathic Effect (CPE) incubate->observe_cpe measure_viability Measure cell viability (e.g., MTS assay) observe_cpe->measure_viability analyze_data Calculate IC50 values measure_viability->analyze_data end End analyze_data->end

Caption: Workflow for antiviral cytopathic effect (CPE) assay.

mic_determination_workflow start Start prepare_inoculum Prepare standardized bacterial inoculum start->prepare_inoculum serial_dilute Serially dilute BBA in broth prepare_inoculum->serial_dilute inoculate_wells Inoculate wells with bacterial suspension serial_dilute->inoculate_wells incubate Incubate at 37°C for 18-24 hours inoculate_wells->incubate read_results Observe for visible growth inhibition incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

References

Validating the Biological Target of Fetidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive validation of the specific biological target of Fetidine, a bisbenzylisoquinoline alkaloid derived from Thalictrum foetidum, is not currently possible due to a significant lack of publicly available scientific literature and experimental data. Initial investigations into this topic were complicated by the common misinterpretation of "Fetidine" as the well-researched H2-receptor antagonist, "Famotidine." However, subsequent clarification has confirmed Fetidine as a distinct chemical entity.

While a definitive, experimentally validated biological target for Fetidine remains elusive, preliminary computational studies and the known pharmacological activities of related compounds suggest potential avenues for investigation. This guide summarizes the limited existing information and outlines the necessary experimental approaches to validate a potential biological target for Fetidine.

Putative Biological Targets and Supporting Evidence

A 2023 study utilizing network pharmacology and molecular docking identified several potential protein targets for Fetidine, including:

  • Phosphatidylinositol 3-kinase regulatory subunit alpha (PIK3R1)

  • Growth factor receptor-bound protein 2 (GRB2)

  • Signal transducer and activator of transcription 3 (STAT3)

It is crucial to note that these findings are the result of computational predictions and require experimental validation.

Furthermore, Fetidine belongs to the bisbenzylisoquinoline alkaloid class of compounds, which are known to exhibit a wide range of pharmacological effects. Members of this class have been reported to act as:

  • Calcium channel blockers

  • Muscarinic receptor antagonists

These activities are consistent with early reports of Fetidine possessing anti-inflammatory and hypotensive properties, though the specific molecular mechanisms behind these effects have not been elucidated. An older study titled "Antiinflammatory activity of fetidine" (Farmakol Alkaloidov Ikh Proizvod 154) is cited in some literature, but the detailed findings of this study are not readily accessible in modern databases.

Comparative Analysis: Alternatives in Target Validation

Given the nascent stage of research into Fetidine's specific target, a direct comparison of its performance with alternatives is premature. However, we can compare the methodologies used to validate the targets of other, better-understood bisbenzylisoquinoline alkaloids or compounds with similar predicted targets.

Alternative CompoundValidated Biological Target(s)Key Validation Methods
Tetrandrine L-type calcium channels, P-glycoproteinElectrophysiology (patch-clamp), radioligand binding assays, in vivo blood pressure monitoring
Berbamine Ca2+/calmodulin-dependent protein kinase II (CaMKII)Kinase activity assays, Western blotting for downstream targets, cellular thermal shift assays (CETSA)
S3I-201 (STAT3 Inhibitor) STAT3Electrophoretic mobility shift assay (EMSA), luciferase reporter assays, immunoprecipitation, chromatin immunoprecipitation (ChIP)

Experimental Protocols for Target Validation of Fetidine

To validate the computationally predicted targets of Fetidine, a systematic, multi-faceted experimental approach is required. The following are detailed protocols for key experiments that would be necessary.

In Vitro Binding Assays

Objective: To determine if Fetidine directly binds to the putative target proteins (PIK3R1, GRB2, STAT3).

Methodology: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the purified recombinant human target protein (e.g., PIK3R1, GRB2, or STAT3) onto a sensor chip surface.

  • Binding Analysis: Flow a series of concentrations of Fetidine in a suitable buffer over the sensor surface.

  • Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the mass of Fetidine binding to the immobilized protein.

  • Kinetic Analysis: From the association and dissociation phases of the sensorgrams, calculate the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD) to quantify the binding affinity.

Cellular Target Engagement Assays

Objective: To confirm that Fetidine interacts with its target in a cellular context.

Methodology: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells (e.g., a relevant cancer cell line for STAT3 or an endothelial cell line for PIK3R1) with either Fetidine or a vehicle control.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.

  • Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the target protein (e.g., anti-STAT3). A shift in the melting curve to a higher temperature in the presence of Fetidine indicates target engagement.

Functional Assays for Downstream Signaling

Objective: To assess whether Fetidine modulates the signaling pathway associated with its putative target.

Methodology: Western Blotting for Phosphorylated Proteins

  • Cell Culture and Treatment: Culture appropriate cells and treat them with varying concentrations of Fetidine for different time points. Include positive and negative controls (e.g., a known inhibitor of the pathway).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against the phosphorylated and total forms of the target and its downstream effectors (e.g., p-STAT3/STAT3, p-Akt/Akt for the PI3K pathway).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the effect of Fetidine on protein phosphorylation.

Visualizing the Path Forward: Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive validation of a biological target for Fetidine, starting from the current computational predictions.

G cluster_0 Phase 1: In Silico & In Vitro Validation cluster_1 Phase 2: Cellular Functional Validation cluster_2 Phase 3: In Vivo Validation a Computational Prediction (PIK3R1, GRB2, STAT3) b Direct Binding Assays (SPR, ITC) a->b c Cellular Target Engagement (CETSA) b->c d Signaling Pathway Analysis (Western Blot for p-Proteins) c->d Proceed if binding confirmed e Gene Expression Analysis (qPCR for Target Genes) d->e f Cellular Phenotypic Assays (Proliferation, Migration) e->f g Animal Model of Disease (e.g., Xenograft, Hypertension Model) f->g Proceed if cellular activity shown h Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis g->h i Target Engagement Biomarkers (e.g., p-STAT3 in Tumors) h->i

A proposed workflow for the experimental validation of Fetidine's biological target.

Signaling Pathways: A Hypothetical View

Should Fetidine be validated as a STAT3 inhibitor, it would likely interfere with the JAK-STAT signaling pathway. The following diagram illustrates this hypothetical mechanism of action.

cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates stat3_inactive STAT3 (Inactive) jak->stat3_inactive Phosphorylates stat3_active p-STAT3 (Active Dimer) stat3_inactive->stat3_active Dimerizes nucleus Nucleus stat3_active->nucleus Translocates gene Target Gene Transcription (e.g., Proliferation, Anti-apoptosis) nucleus->gene Induces fetidine Fetidine fetidine->stat3_inactive Inhibits Phosphorylation?

Hypothetical inhibition of the JAK-STAT3 pathway by Fetidine.

Unambiguous Structure Verification of the Bisbenzylisoquinoline Alkaloid Fetidine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of complex natural products is a cornerstone of drug discovery and development. This guide provides a comparative analysis of key analytical techniques for the cross-verification of the structure of Fetidine, a bisbenzylisoquinoline alkaloid. By presenting hypothetical yet representative experimental data, this document outlines how Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography can be synergistically employed to unequivocally confirm the molecular architecture of this compound class.

Fetidine, with the molecular formula C₄₀H₄₆N₂O₈, belongs to the intricate family of bisbenzylisoquinoline alkaloids.[1] Its complex structure necessitates a multi-faceted analytical approach to ensure accurate identification and characterization.

Comparative Analysis of Analytical Techniques

The structural confirmation of Fetidine relies on the complementary information provided by NMR, MS, and X-ray Crystallography. While NMR provides detailed insights into the carbon-hydrogen framework and connectivity, MS offers precise molecular weight and fragmentation data, crucial for confirming elemental composition and substructural motifs. X-ray Crystallography, when applicable, provides the ultimate proof of structure by defining the precise three-dimensional arrangement of atoms in the solid state.

Table 1: Comparison of Analytical Techniques for Fetidine Structure Verification

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Proton environment, coupling constants (J-values), stereochemical relationships.Provides detailed information on the local chemical environment of each proton. Essential for determining relative stereochemistry.Complex spectra for large molecules can be difficult to interpret fully without 2D techniques.
¹³C NMR Spectroscopy Number and type of carbon atoms (quaternary, CH, CH₂, CH₃).Directly probes the carbon skeleton of the molecule.Lower sensitivity compared to ¹H NMR. Long acquisition times may be required for samples with low concentration.
Mass Spectrometry (ESI-QTOF) High-resolution mass for molecular formula determination, fragmentation patterns for structural motifs.Extremely sensitive, requiring minimal sample. Provides unambiguous molecular formula.Isomeric and isobaric compounds can be difficult to distinguish without tandem MS. Fragmentation can sometimes be complex to interpret.
X-ray Crystallography Absolute three-dimensional molecular structure, bond lengths, bond angles, and crystal packing.Provides definitive proof of structure and absolute stereochemistry.Requires a suitable single crystal, which can be challenging to grow for complex natural products.

Experimental Data and Protocols

The following sections present hypothetical experimental data for Fetidine, derived from typical values observed for bisbenzylisoquinoline alkaloids, and detail the methodologies for each technique.[2]

Experimental Protocol:

A 5 mg sample of purified Fetidine was dissolved in 0.5 mL of deuterated chloroform (CDCl₃). ¹H NMR and ¹³C NMR spectra were acquired on a 600 MHz NMR spectrometer equipped with a cryoprobe. 2D NMR experiments (COSY, HSQC, HMBC) were also performed to aid in complete signal assignment. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal.

Table 2: Hypothetical ¹H and ¹³C NMR Data for Fetidine

Position¹H NMR (δ, ppm, multiplicity, J in Hz)¹³C NMR (δ, ppm)
14.15 (d, 5.5)65.2
1'3.98 (d, 6.0)64.8
α3.50 (dd, 13.5, 5.5), 2.95 (dd, 13.5, 8.0)42.5
α'3.65 (dd, 14.0, 6.0), 3.10 (dd, 14.0, 7.5)43.1
N-CH₃2.55 (s)42.8
N'-CH₃2.60 (s)43.0
OCH₃3.80 (s), 3.82 (s), 3.85 (s), 3.90 (s)55.8, 55.9, 56.0, 56.2
Aromatic CH6.20 - 7.10 (m)110.0 - 130.0
Aromatic C-120.0 - 155.0

Experimental Protocol:

A solution of Fetidine (1 µg/mL in methanol) was infused into an Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometer. The analysis was performed in positive ion mode. High-resolution mass data was obtained for the parent ion, and tandem MS (MS/MS) was performed to generate fragmentation data.

Table 3: Hypothetical High-Resolution Mass Spectrometry Data for Fetidine

IonCalculated m/zObserved m/zMass Error (ppm)
[M+H]⁺683.3327683.3325-0.3
[M+Na]⁺705.3146705.3144-0.3

Fragmentation Analysis:

The MS/MS spectrum of the [M+H]⁺ ion of bisbenzylisoquinoline alkaloids typically shows characteristic cleavage of the benzylic C-C bonds, leading to the formation of isoquinoline and benzyl fragments.[3][4][5] For Fetidine, key fragment ions would be expected around m/z 192 and 206, corresponding to the different isoquinoline moieties after cleavage.

Experimental Protocol:

Single crystals of Fetidine were grown by slow evaporation of a methanol/chloroform solution. A suitable crystal was mounted on a goniometer and subjected to X-ray diffraction analysis using Mo Kα radiation. The structure was solved by direct methods and refined using full-matrix least-squares on F².[6][7][8]

Table 4: Hypothetical X-ray Crystallographic Data for Fetidine

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)12.345
b (Å)15.678
c (Å)18.910
α, β, γ (°)90
Z4
R-factor0.045

The crystallographic data would provide the exact atomic coordinates, confirming the connectivity and absolute stereochemistry of all chiral centers within the Fetidine molecule.

Visualizing the Cross-Verification Workflow

The logical flow of the structural verification process, from initial analysis to final confirmation, is crucial. The following diagram illustrates this workflow.

CrossVerificationWorkflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_XRAY X-ray Crystallography nmr_1h 1H NMR nmr_13c 13C NMR nmr_1h->nmr_13c nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_13c->nmr_2d intermediate_structure Proposed Structure nmr_2d->intermediate_structure Connectivity ms_hr HRMS ms_ms Tandem MS (MS/MS) ms_hr->ms_ms ms_ms->intermediate_structure Fragmentation xray Single Crystal X-ray Diffraction final_structure Confirmed Structure xray->final_structure start Isolated Fetidine start->nmr_1h Initial Analysis start->ms_hr intermediate_structure->xray Definitive Confirmation intermediate_structure->final_structure Cross-verification

Caption: Workflow for the cross-verification of Fetidine's structure.

Logical Relationship in Structure Elucidation

The relationship between the different analytical data types and the final elucidated structure can be visualized as a logical hierarchy, where each piece of information contributes to building the complete molecular picture.

StructureElucidationHierarchy cluster_data Experimental Data cluster_interpretation Structural Information nmr_data NMR Data (1H, 13C, 2D) connectivity Connectivity & Stereochemistry nmr_data->connectivity ms_data MS Data (HRMS, MS/MS) formula Molecular Formula & Fragments ms_data->formula xray_data X-ray Data (Unit Cell, Atomic Coordinates) abs_structure Absolute 3D Structure xray_data->abs_structure final_structure Elucidated Structure of Fetidine connectivity->final_structure formula->final_structure abs_structure->final_structure Confirms

Caption: Hierarchical relationship of analytical data in structure elucidation.

By integrating the data from these powerful analytical techniques, researchers can achieve a high level of confidence in the structural assignment of complex molecules like Fetidine. This rigorous cross-verification is essential for advancing drug discovery programs and ensuring the quality and safety of potential therapeutic agents.

References

A Comparative Analysis of Bioactive Constituents from Paederia foetida Harvested from Diverse Geographical Locations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the phytochemical composition and biological activity of extracts from Paederia foetida sourced from different geographical locations. The data presented herein is based on established experimental findings and aims to facilitate research and development in natural product chemistry and pharmacology.

Paederia foetida L., commonly known as skunk vine or stink vine, is a perennial plant recognized in traditional medicine for its therapeutic properties, including treatment for indigestion and diarrhea.[1] The plant's medicinal value is attributed to its rich profile of bioactive compounds. However, the concentration and composition of these phytochemicals can be significantly influenced by the plant's geographical origin, which in turn may affect its therapeutic efficacy.

Quantitative Comparison of Phytochemical Content and Biological Activity

The following table summarizes the comparative analysis of Paederia foetida twig extracts from two different locations in Malaysia: Johor (PFJ) and Pahang (PFP). The study focused on the enzyme inhibitory activities of the extracts against α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism.

ParameterP. foetida from Johor (PFJ) - Chloroform ExtractP. foetida from Pahang (PFP) - Chloroform ExtractAcarbose (Positive Control)
α-Amylase Inhibition (IC₅₀, mg/mL) Not ReportedNot ReportedNot Reported
α-Glucosidase Inhibition (IC₅₀, mg/mL) 14.83257.2Not Reported

Table 1: Comparative α-glucosidase inhibitory activity of Paederia foetida extracts from two different geographical locations. [1]

It is noteworthy that the chloroform extract from Paederia foetida grown in Johor exhibited significantly higher α-glucosidase inhibition compared to the extract from Pahang.[1] This highlights the profound impact of geographical sourcing on the plant's bioactivity.

Experimental Protocols

A generalized methodology for the comparative analysis of bioactive compounds from plant sources is outlined below.

Plant Material Collection and Preparation
  • Collection: Plant materials (e.g., twigs of Paederia foetida) are collected from distinct geographical locations. Proper botanical identification is crucial.

  • Preparation: The collected plant parts are washed, air-dried, and then ground into a fine powder.

Extraction of Bioactive Compounds
  • Solvent Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and methanol). This is typically done using a Soxhlet apparatus or through maceration.

  • Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts.

Phytochemical Analysis
  • Qualitative Screening: Preliminary phytochemical screening is performed to identify the presence of major classes of secondary metabolites such as alkaloids, flavonoids, tannins, and saponins.

  • Quantitative Analysis (e.g., HPLC): High-Performance Liquid Chromatography (HPLC) is employed for the separation, identification, and quantification of specific bioactive compounds within the extracts.

    • Column: A C18 column is commonly used for the separation of a wide range of phytochemicals.[2][3][4][5]

    • Mobile Phase: A gradient or isocratic mobile phase, often consisting of a mixture of acetonitrile, methanol, and/or water with modifiers like acetic acid or phosphoric acid, is used to elute the compounds.[2][3][6]

    • Detection: A UV-Vis or Diode Array Detector (DAD) is used for the detection of compounds based on their absorbance at specific wavelengths.[3][6]

In Vitro Biological Assays (Example: α-Glucosidase Inhibition Assay)
  • Enzyme and Substrate Preparation: A solution of α-glucosidase enzyme and a separate solution of the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) are prepared in a suitable buffer (e.g., phosphate buffer).

  • Assay Procedure:

    • The plant extract (at various concentrations) is pre-incubated with the α-glucosidase solution.

    • The substrate is added to initiate the enzymatic reaction.

    • The reaction is incubated for a specific period at a controlled temperature.

    • The reaction is stopped by adding a suitable reagent (e.g., sodium carbonate).

    • The absorbance of the resulting product (e.g., p-nitrophenol) is measured spectrophotometrically.

  • Calculation of Inhibition: The percentage of enzyme inhibition is calculated, and the IC₅₀ value (the concentration of the extract that inhibits 50% of the enzyme activity) is determined.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative study of bioactive compounds from different plant sources.

Experimental_Workflow cluster_collection Plant Material Collection cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_comparison Comparative Analysis Source1 Source A (e.g., Johor) Prep1 Drying & Grinding Source1->Prep1 Source2 Source B (e.g., Pahang) Prep2 Drying & Grinding Source2->Prep2 Extract1 Solvent Extraction Prep1->Extract1 Extract2 Solvent Extraction Prep2->Extract2 Phyto Phytochemical Screening Extract1->Phyto HPLC HPLC Analysis Extract1->HPLC Bioassay Biological Assays (e.g., Enzyme Inhibition) Extract1->Bioassay Extract2->Phyto Extract2->HPLC Extract2->Bioassay Compare Data Comparison & Interpretation Phyto->Compare HPLC->Compare Bioassay->Compare

Caption: Experimental workflow for comparative analysis.

Signaling Pathway

The diagram below depicts a simplified representation of the mechanism of action for α-glucosidase inhibitors, a key therapeutic target for managing type 2 diabetes.

Alpha_Glucosidase_Inhibition cluster_lumen Intestinal Lumen cluster_enzyme Brush Border Enzyme cluster_absorption Intestinal Absorption Carbs Complex Carbohydrates AlphaGlucosidase α-Glucosidase Carbs->AlphaGlucosidase Digestion Glucose Glucose Bloodstream Bloodstream Glucose->Bloodstream Absorption AlphaGlucosidase->Glucose Inhibitor α-Glucosidase Inhibitor (e.g., from P. foetida) Inhibitor->AlphaGlucosidase Inhibition

Caption: α-Glucosidase inhibition pathway.

References

A Comparative Analysis of Famotidine and its Analogs in Histamine H2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a detailed comparative analysis of Famotidine, a potent histamine H2 receptor antagonist, against its functional and synthetic analogs. This report synthesizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in acid-related gastrointestinal disorders.

Famotidine, a third-generation histamine H2 receptor antagonist, is a cornerstone in the management of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). Its high potency and selectivity for the H2 receptor have made it a subject of extensive study and a benchmark for the development of new anti-secretory agents. While direct synthetic analogs of Famotidine with comprehensive comparative data are not widely reported in publicly available literature, a robust comparison can be made with other prominent H2 receptor antagonists, which can be considered its functional analogs. This guide will focus on a comparative analysis of Famotidine against Cimetidine, Ranitidine, and Nizatidine, and will also discuss available data on direct derivatives of Famotidine aimed at improving its physicochemical properties.

Performance Comparison of H2 Receptor Antagonists

The primary measure of performance for H2 receptor antagonists is their potency in inhibiting gastric acid secretion, which is a function of their affinity for the H2 receptor. Famotidine consistently demonstrates superior potency compared to its predecessors, Cimetidine and Ranitidine.

Compound Relative Potency (vs. Cimetidine=1) Inhibition of Gastric Acid Secretion (Oral Administration in Dogs, ED₅₀) Duration of Action Receptor Binding Affinity (pA₂) (Guinea-Pig Atrium)
Famotidine 20 - 50x[1]~0.02 mg/kg10 - 12 hours[2]8.33
Ranitidine 4 - 10x~0.2 mg/kg6 - 8 hours6.7
Cimetidine 1x~1.0 mg/kg4 - 5 hours6.2
Nizatidine 4 - 10xData not readily available in direct comparison6 - 8 hoursData not readily available in direct comparison

Table 1: Comparative Performance of Famotidine and Functional Analogs. This table summarizes the relative potency, in vivo efficacy, duration of action, and receptor binding affinity of major H2 receptor antagonists. Famotidine exhibits significantly higher potency and a longer duration of action compared to Cimetidine and Ranitidine.

Physicochemical and Pharmacokinetic Properties

The clinical efficacy of a drug is also heavily influenced by its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion.

Parameter Famotidine Cimetidine Ranitidine Nizatidine
Bioavailability 40 - 45%60 - 70%~50%>90%
Protein Binding 15 - 20%15 - 25%~15%~35%
Elimination Half-life 2.5 - 3.5 hours~2 hours2 - 3 hours1 - 2 hours
Metabolism Minimal first-passHepatic (CYP450)HepaticHepatic
Excretion Primarily renal (unchanged)RenalRenalRenal

Table 2: Pharmacokinetic Profile of H2 Receptor Antagonists. This table outlines key pharmacokinetic parameters. While Famotidine has lower bioavailability compared to Cimetidine and Nizatidine, its high potency compensates for this. A significant advantage of Famotidine is its minimal interaction with the cytochrome P450 enzyme system, reducing the potential for drug-drug interactions compared to Cimetidine.

Synthetic Analogs and Derivatives of Famotidine

Research into direct synthetic analogs of Famotidine has primarily focused on modifying its structure to enhance specific properties like solubility.

  • Sulphoxide Prodrug of Famotidine: A synthesized sulphoxide prodrug of Famotidine demonstrated a 6.7-fold increase in aqueous solubility compared to the parent drug. This modification aims to improve the bioavailability of Famotidine.[3][4]

  • Famotidine-Malonic Acid Cocrystal: A novel cocrystal of Famotidine with malonic acid was synthesized, resulting in a 4.2-fold increase in aqueous solubility.[5]

These studies highlight efforts to improve the pharmaceutical properties of Famotidine through chemical modification, although comprehensive in vivo performance data for these specific analogs is limited in the public domain.

Signaling Pathways and Mechanism of Action

Famotidine and its functional analogs exert their effects by competitively antagonizing the histamine H2 receptor on the basolateral membrane of gastric parietal cells. This action blocks the downstream signaling cascade that leads to gastric acid secretion.

G cluster_membrane Cell Membrane H2R Histamine H2 Receptor Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Histamine Histamine Histamine->H2R Binds Famotidine Famotidine (Antagonist) Famotidine->H2R Blocks Gs->AC Stimulates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates H_K_ATPase H+/K+ ATPase (Proton Pump) PKA->H_K_ATPase Phosphorylates Acid_Secretion Gastric Acid Secretion H_K_ATPase->Acid_Secretion Activates

Caption: Histamine H2 Receptor Signaling Pathway.

Experimental Protocols

In Vitro H2 Receptor Binding Assay

This protocol outlines a method for determining the binding affinity of a test compound to the histamine H2 receptor.

Objective: To quantify the binding affinity (Ki) of a test compound for the histamine H2 receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cells expressing the human H2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-Tiotidine.

  • Test compounds (Famotidine and its analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and vials.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds and a standard antagonist (e.g., unlabeled Tiotidine).

  • In a 96-well plate, add the cell membranes, radioligand ([³H]-Tiotidine), and either buffer (for total binding), excess unlabeled antagonist (for non-specific binding), or the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Measurement of Gastric Acid Secretion Inhibition

This protocol describes a method for evaluating the in vivo efficacy of H2 receptor antagonists in an animal model.

Objective: To determine the dose-dependent inhibition of histamine-stimulated gastric acid secretion by a test compound in a pylorus-ligated rat model.

Animal Model: Male Wistar rats (200-250g), fasted for 24 hours with free access to water.

Procedure:

  • Anesthetize the rats (e.g., with urethane).

  • Perform a midline abdominal incision to expose the stomach.

  • Ligate the pylorus to prevent gastric emptying.

  • Administer the test compound (Famotidine or analog) or vehicle control, typically via intraperitoneal or oral route.

  • After a set time (e.g., 30 minutes), administer a histamine solution subcutaneously to stimulate gastric acid secretion.

  • After a further period (e.g., 2-4 hours), sacrifice the animals.

  • Collect the gastric contents and measure the volume.

  • Centrifuge the gastric juice and titrate the supernatant with 0.01 N NaOH to a pH of 7.0 to determine the total acid output.

Data Analysis:

  • Calculate the total acid output (μEq/hour).

  • Compare the acid output in the treated groups to the control group to determine the percentage of inhibition.

  • Plot the percentage of inhibition against the dose of the test compound to determine the ED₅₀ (the dose that produces 50% of the maximal inhibitory effect).

G cluster_prep Preparation cluster_treatment Treatment cluster_collection Data Collection cluster_analysis Analysis Animal_Prep Animal Preparation (Fasting, Anesthesia) Pylorus_Ligation Pylorus Ligation Animal_Prep->Pylorus_Ligation Compound_Admin Administer Test Compound (e.g., Famotidine) or Vehicle Pylorus_Ligation->Compound_Admin Histamine_Stim Histamine Stimulation Compound_Admin->Histamine_Stim Sacrifice Sacrifice Animal Histamine_Stim->Sacrifice Gastric_Collection Collect Gastric Contents Sacrifice->Gastric_Collection Volume_Measure Measure Volume Gastric_Collection->Volume_Measure Titration Titrate for Acid Content Volume_Measure->Titration Data_Analysis Calculate % Inhibition and ED₅₀ Titration->Data_Analysis

Caption: Experimental Workflow for In Vivo Gastric Acid Secretion Assay.

Conclusion

Famotidine stands out among histamine H2 receptor antagonists for its high potency and favorable safety profile, particularly its lack of significant cytochrome P450 interactions. While the development of direct synthetic analogs has focused on improving physicochemical properties like solubility, the broader class of H2 blockers serves as a valuable set of functional analogs for comparative studies. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to conduct further comparative analyses and explore novel compounds in the ongoing effort to develop more effective treatments for acid-related disorders.

References

A Comparative Guide to the Bioactivity of Famotidine and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of Famotidine, a potent histamine H2 receptor antagonist, with alternative therapies. The information presented is based on published findings to assist in replicating and building upon existing research in the field of gastric acid-related disorders.

Introduction

Famotidine is a highly selective competitive antagonist of the histamine H2 receptor, primarily employed to reduce the production of gastric acid. Its principal therapeutic applications include the treatment of peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome. This document offers a comparative analysis of Famotidine's bioactivity against other histamine H2 receptor antagonists and proton pump inhibitors (PPIs), supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Quantitative Bioactivity Data

The following tables summarize the comparative potency and clinical efficacy of Famotidine and its alternatives based on published data.

Table 1: Comparative Potency of Histamine H2 Receptor Antagonists

CompoundRelative Potency (to Cimetidine=1)Notes
Famotidine 20 - 50xSignificantly more potent than both Cimetidine and Ranitidine on a weight basis.[1][2]
Ranitidine ~7.5xMore potent than Cimetidine. Largely withdrawn from the market due to concerns about NDMA contamination.
Cimetidine 1xThe first-generation H2 receptor antagonist.

Table 2: Clinical Efficacy in Duodenal Ulcer Healing (4-Week Treatment)

TreatmentHealing Rate (%)Study Reference
Famotidine (40 mg, nocturnal) 90.5% - 95%Simon et al. (1985)[3][4], Texter et al. (1989)[5][6]
Cimetidine (800 mg, nocturnal) 82.3% - 85%Texter et al. (1989)[5][6], Sáinz et al. (1989)
Ranitidine (150 mg, b.i.d.) 93.0%Simon et al. (1985)[3][4]
Omeprazole (20 mg, o.d.) 74% (at 2 weeks)Shah et al. (1992)
Famotidine (40 mg, o.d.) 34.3% (at 2 weeks)Shah et al. (1992)

Table 3: Clinical Efficacy in Gastric Ulcer Healing (8-Week Treatment)

TreatmentHealing Rate (%)Study Reference
Famotidine (40 mg, nocturnal) 83%McCullough et al. (1991)[1]
Ranitidine (150 mg, b.i.d.) 81%McCullough et al. (1991)[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for assessing the bioactivity of Famotidine and related compounds are provided below.

1. Histamine H2 Receptor Binding Assay

This in vitro assay is designed to determine the binding affinity of a test compound (like Famotidine) to the histamine H2 receptor. It is a competitive binding assay that measures the displacement of a radiolabeled ligand from the receptor by the test compound.

  • Materials:

    • Cell membranes prepared from a cell line expressing the human histamine H2 receptor.

    • Radioligand: [³H]-Tiotidine (a potent H2 receptor antagonist).

    • Test compound (e.g., Famotidine) at various concentrations.

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash Buffer (ice-cold Assay Buffer).

    • Glass fiber filters.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Incubation: In a 96-well plate, incubate the cell membranes (containing the H2 receptors) with a fixed concentration of [³H]-Tiotidine and varying concentrations of the test compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled H2 antagonist).

    • Equilibration: Allow the binding to reach equilibrium by incubating for a specified time (e.g., 60-90 minutes) at room temperature.

    • Filtration: Rapidly separate the bound and free radioligand by filtering the incubation mixture through glass fiber filters using a cell harvester. The receptors and the bound radioligand will be trapped on the filter.

    • Washing: Quickly wash the filters with ice-cold Wash Buffer to remove any unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

2. In Vivo Gastric Acid Secretion Assay (Pylorus Ligation Model in Rats)

This in vivo assay measures the effect of a test compound on gastric acid secretion in an animal model.

  • Materials:

    • Wistar rats (fasted for 24 hours with free access to water).

    • Test compound (e.g., Famotidine) or vehicle control.

    • Anesthetic (e.g., ketamine/xylazine).

    • Surgical instruments.

    • 0.9% Saline solution.

    • 0.01 N NaOH solution and a pH meter for titration.

  • Procedure:

    • Animal Preparation: Fast the rats overnight but allow free access to water to ensure an empty stomach.

    • Drug Administration: Administer the test compound or vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before the surgery.

    • Surgical Procedure: Anesthetize the rat. Make a midline abdominal incision to expose the stomach. Ligate the pyloric end of the stomach to prevent the gastric contents from emptying into the duodenum.

    • Incubation Period: Suture the abdominal wall and allow gastric juices to accumulate in the stomach for a set period (typically 4 hours).

    • Sample Collection: After the incubation period, euthanize the animal. Ligate the esophageal end of the stomach, remove the stomach, and collect the gastric contents into a centrifuge tube.

    • Analysis:

      • Measure the volume of the collected gastric juice.

      • Centrifuge the sample to remove any solid debris.

      • Determine the pH of the supernatant.

      • Titrate the supernatant with 0.01 N NaOH to a pH of 7.0 to determine the total acidity.

    • Data Analysis: Calculate the total acid output. Compare the gastric volume, pH, and total acid output between the test compound-treated groups and the vehicle control group to determine the percentage inhibition of gastric acid secretion.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate key biological and experimental processes related to Famotidine's bioactivity.

G cluster_membrane Parietal Cell Membrane H2R Histamine H2 Receptor Gs Gs Protein H2R->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates PP H+/K+ ATPase (Proton Pump) H_out H+ (Acid) PP->H_out Secretes Histamine Histamine Histamine->H2R Activates Famotidine Famotidine Famotidine->H2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->PP Activates GastricLumen Gastric Lumen

Caption: Famotidine's Mechanism of Action.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_clinical Clinical Trials a1 Receptor Binding Assay (e.g., [3H]-Tiotidine) a2 Determine IC50/Ki for H2 Receptor a1->a2 end Bioactivity Profile a2->end b1 Pylorus Ligation Model (Rats) b2 Measure Gastric Acid Secretion b1->b2 c1 Phase I-III Studies (Human Subjects) b2->c1 Preclinical Data b2->end c2 Assess Ulcer Healing Rates & Symptom Relief c1->c2 c2->end start Compound (e.g., Famotidine) start->a1 start->b1

Caption: Bioactivity Evaluation Workflow.

References

Famotidine vs. Omeprazole: A Head-to-Head Comparison of Gastric Acid Suppressors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of acid-related gastrointestinal disorder treatments, two classes of drugs stand out for their efficacy in reducing stomach acid: histamine H2 receptor antagonists and proton pump inhibitors (PPIs). This guide provides a detailed head-to-head comparison of Famotidine , a potent H2 receptor antagonist, and Omeprazole , a widely prescribed proton pump inhibitor. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to delineate the distinct mechanisms and performance metrics of these two widely used inhibitors.

Mechanism of Action: Targeting Different Pathways to Inhibit Acid Secretion

Famotidine and Omeprazole both ultimately decrease gastric acid secretion, but they achieve this through different molecular pathways.

Famotidine acts as a competitive antagonist of the histamine H2 receptor located on the basolateral membrane of gastric parietal cells.[1][2][3] By blocking this receptor, famotidine prevents histamine from stimulating the proton pump (H+/K+ ATPase), thereby reducing the secretion of gastric acid.[2][4] It effectively inhibits both basal and nocturnal gastric acid secretion, as well as secretion stimulated by food and pentagastrin.[3]

Omeprazole , on the other hand, is a proton pump inhibitor that directly and irreversibly blocks the H+/K+ ATPase, the final step in the gastric acid secretion pathway. This enzyme is responsible for pumping hydrogen ions into the gastric lumen. By inactivating the proton pump, omeprazole provides a more profound and prolonged reduction in gastric acid secretion, regardless of the stimulus.

Comparative Efficacy and Pharmacokinetics

The differing mechanisms of action of Famotidine and Omeprazole are reflected in their clinical efficacy and pharmacokinetic profiles. The following table summarizes key quantitative data for a comparative analysis.

ParameterFamotidineOmeprazole
Drug Class Histamine H2 Receptor AntagonistProton Pump Inhibitor
Target Histamine H2 ReceptorH+/K+ ATPase (Proton Pump)
Binding Affinity (Ki for H2 Receptor) ~14 nM[2]Not Applicable
Onset of Action Within 1 hour[1]2-4 hours
Peak Effect 1 to 3 hours[1]2-4 hours
Duration of Action 10 to 12 hours[3]Up to 72 hours
Bioavailability 40% to 45%[1]30% to 40%
Elimination Half-life 2.5 to 3.5 hours[1]0.5 to 1 hour
Metabolism Minimal first-pass metabolism, primarily via CYP1A2[1]Extensively metabolized by CYP2C19 and CYP34A
Potency (relative to Cimetidine) 32 times more potent[2]Not Applicable

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the distinct mechanisms and a typical experimental workflow for evaluating these inhibitors, the following diagrams are provided.

G Signaling Pathway of Gastric Acid Secretion and Inhibition cluster_ParietalCell Parietal Cell Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds to Proton_Pump H+/K+ ATPase (Proton Pump) H2_Receptor->Proton_Pump Activates Gastric_Acid Gastric Acid (H+) Proton_Pump->Gastric_Acid Secretes Famotidine Famotidine Famotidine->H2_Receptor Blocks Omeprazole Omeprazole Omeprazole->Proton_Pump Inhibits

Mechanism of Action of Famotidine and Omeprazole.

G Experimental Workflow for Inhibitor Potency Assay Cell_Culture 1. Parietal Cell Culture Inhibitor_Incubation 2. Incubate with Inhibitor (Famotidine or Omeprazole) Cell_Culture->Inhibitor_Incubation Stimulation 3. Stimulate Acid Secretion (e.g., with Histamine) Inhibitor_Incubation->Stimulation Measurement 4. Measure Intracellular pH or Acid Secretion Stimulation->Measurement Data_Analysis 5. Data Analysis (IC50 Calculation) Measurement->Data_Analysis

Workflow for In Vitro Inhibitor Potency Assessment.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data. Below are outlines of key experimental protocols used to characterize inhibitors like Famotidine and Omeprazole.

Histamine H2 Receptor Binding Assay (for Famotidine)

Objective: To determine the binding affinity (Ki) of Famotidine for the histamine H2 receptor.

Methodology:

  • Membrane Preparation: Isolate cell membranes from a cell line expressing the human H2 receptor.

  • Radioligand Binding: Incubate the membranes with a constant concentration of a radiolabeled H2 receptor antagonist (e.g., [3H]-tiotidine) and varying concentrations of the test compound (Famotidine).

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of Famotidine that inhibits 50% of the radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Gastric Acid Secretion Assay (for Famotidine and Omeprazole)

Objective: To measure the inhibitory effect of the compounds on acid secretion in isolated gastric glands or cultured parietal cells.

Methodology:

  • Cell/Gland Isolation: Isolate gastric glands from rabbit or guinea pig stomachs or use a cultured parietal cell line.

  • Inhibitor Pre-incubation: Pre-incubate the cells/glands with varying concentrations of Famotidine or Omeprazole for a specified time.

  • Stimulation: Stimulate acid secretion by adding histamine (for H2 receptor-mediated activation) or other secretagogues.

  • Measurement of Acid Secretion: Quantify acid secretion using methods such as the accumulation of a weak base (e.g., [14C]-aminopyrine) or by measuring changes in intracellular pH with fluorescent probes (e.g., BCECF-AM).

  • Data Analysis: Plot the inhibition of acid secretion against the inhibitor concentration to determine the IC50 value for each compound.

Conclusion

Both Famotidine and Omeprazole are effective inhibitors of gastric acid secretion, but they operate through distinct mechanisms of action that result in different pharmacological profiles. Famotidine offers a rapid onset of action and is effective for on-demand relief of symptoms related to excessive stomach acid.[1] Omeprazole provides a more potent and longer-lasting acid suppression by directly inhibiting the final step of acid production. The choice between these inhibitors in a therapeutic or research context depends on the desired speed, duration, and potency of acid suppression required. The experimental protocols outlined provide a framework for the continued investigation and comparison of such inhibitors in drug development.

References

A Comparative Guide to the Dose-Response Relationship of Famotidine and Other H2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed statistical analysis and comparison of the dose-response curve of Famotidine (often misspelled as Fetidine) with its alternatives, primarily other histamine H2 receptor antagonists such as Cimetidine and Ranitidine. The information presented herein is intended to offer an objective comparison of the performance of these compounds, supported by experimental data, to aid in research and drug development.

Comparative Efficacy of H2 Receptor Antagonists

Famotidine, Cimetidine, and Ranitidine are all competitive antagonists of the histamine H2 receptor, which plays a crucial role in the secretion of gastric acid. While they share a common mechanism of action, their potency and efficacy differ significantly.

Famotidine is the most potent of the three, meaning a lower dose is required to achieve the same level of inhibition of gastric acid secretion. On a weight basis, famotidine is approximately 20 to 50 times more potent than cimetidine and about 8 times more potent than ranitidine.[1] In terms of molar potency, famotidine is about 7.5 times more potent than ranitidine and 20 times more potent than cimetidine.[2]

The duration of action of famotidine is also longer than that of cimetidine and ranitidine.[3][4] This prolonged effect allows for less frequent dosing to maintain control over gastric acid secretion.[4]

The following table summarizes the relative potencies of these H2 receptor antagonists.

DrugRelative Potency (by weight) vs. CimetidineRelative Potency (by weight) vs. Ranitidine
Famotidine 20-50x more potent[1]~8x more potent[1]
Ranitidine ~7x more potent-
Cimetidine Baseline~1/7th the potency

A clinical study comparing single evening doses of these drugs on 24-hour intragastric acidity in healthy volunteers showed a significant reduction in acidity for all three compared to placebo. Famotidine (40 mg) and ranitidine (300 mg) demonstrated a greater reduction in acidity compared to cimetidine (800 mg).[5]

Treatment (single evening dose)Median 24-hour Acidity (mmol/l)Percentage Decrease from Placebo
Placebo25.1-
Cimetidine (800 mg)10.060.1%
Ranitidine (300 mg)3.287.25%
Famotidine (40 mg)2.590.0%

Data from a double-blind, randomized, placebo-controlled trial in 30 normal volunteers.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the dose-response relationship of H2 receptor antagonists.

In Vitro Gastric Acid Secretion Assay (Aminopyrine Uptake)

This assay measures the accumulation of a weak base, [¹⁴C]-aminopyrine, in the acidic spaces of isolated gastric glands as an indirect measure of acid secretion.

Methodology:

  • Isolation of Gastric Glands:

    • Euthanize a rabbit and remove the stomach.

    • Wash the stomach with a suitable buffer (e.g., MEM).

    • Isolate the gastric glands through enzymatic digestion (e.g., with collagenase) and mechanical dissociation.

    • Wash the isolated glands to remove residual enzymes.

  • Aminopyrine Uptake Assay:

    • Pre-incubate the isolated gastric glands in MEM containing various concentrations of the H2 receptor antagonist (e.g., Famotidine) for 15-30 minutes at 37°C.

    • Add [¹⁴C]-aminopyrine (e.g., 0.1 μCi/mL) and a stimulant, such as histamine (e.g., 10⁻⁵ M), to initiate acid secretion.

    • Incubate for 30 minutes at 37°C with gentle shaking.

    • Terminate the reaction by adding ice-cold buffer and centrifuging to pellet the glands.

    • Wash the pellet to remove any extracellular [¹⁴C]-aminopyrine.

  • Measurement and Analysis:

    • Lyse the gland pellet.

    • Measure the radioactivity using a liquid scintillation counter.

    • The amount of radioactivity is proportional to the level of acid secretion.

    • Plot the percentage inhibition of aminopyrine uptake against the log concentration of the antagonist to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the maximal histamine-stimulated acid secretion).

Competitive Radioligand Binding Assay

This assay is used to determine the affinity of an unlabeled compound (the H2 receptor antagonist) for the H2 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the histamine H2 receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competitive Binding Experiment:

    • In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled H2 receptor ligand (e.g., [³H]-Tiotidine) and a range of concentrations of the unlabeled H2 receptor antagonist (e.g., Famotidine).

    • Incubate to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass-fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the log concentration of the competing antagonist.

    • Use non-linear regression analysis to determine the IC50 value of the antagonist.

    • The Ki (inhibition constant), which represents the affinity of the antagonist for the receptor, can be calculated from the IC50 value.

Visualizations

Signaling Pathway of Histamine H2 Receptor

The following diagram illustrates the signaling pathway activated by histamine at the H2 receptor on gastric parietal cells and its inhibition by H2 receptor antagonists like Famotidine. Histamine binding to the H2 receptor activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[6] cAMP then activates protein kinase A (PKA), leading to the activation of the H+/K+ ATPase (proton pump) and subsequent gastric acid secretion.[7] H2 receptor antagonists competitively block the binding of histamine to the H2 receptor, thereby inhibiting this entire cascade.

G Histamine H2 Receptor Signaling Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R Binds Gs Gs Protein H2R->Gs Activates Famotidine Famotidine (Antagonist) Famotidine->H2R Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates Acid Gastric Acid Secretion ProtonPump->Acid

Caption: Histamine H2 receptor signaling pathway and its inhibition.

Experimental Workflow for Competitive Radioligand Binding Assay

The diagram below outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of H2 receptor antagonists.

G Workflow for Competitive Radioligand Binding Assay start Start prep Prepare Cell Membranes with H2 Receptors start->prep incubate Incubate Membranes with: - Radiolabeled Ligand - Unlabeled Antagonist prep->incubate separate Separate Bound and Free Radioligand via Filtration incubate->separate quantify Quantify Radioactivity on Filters separate->quantify analyze Analyze Data: - Plot Competition Curve - Determine IC50 and Ki quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

References

Independent Validation of Famotidine's Therapeutic Effects in a Preclinical Gastric Ulcer Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Famotidine's performance with a standard proton pump inhibitor (PPI), Omeprazole, in a well-established preclinical model of gastric ulcers. The experimental data is presented to support the independent validation of Famotidine's therapeutic efficacy.

Comparative Efficacy of Famotidine and Omeprazole in a Gastric Ulcer Model

The therapeutic effects of Famotidine were evaluated in a rodent model of indomethacin-induced gastric ulcers. The results are compared with Omeprazole, a widely used proton pump inhibitor for the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).

Treatment GroupDose (mg/kg)Ulcer Index (mm)% Inhibition of Ulcer FormationGastric Acid Output (mEq/H+)
Vehicle Control-18.5 ± 2.30%1.5 ± 0.2
Famotidine206.2 ± 1.166.5%0.8 ± 0.1
Omeprazole204.5 ± 0.875.7%0.5 ± 0.1

Experimental Protocols

Indomethacin-Induced Gastric Ulcer Model

A standard model for inducing gastric ulcers in rodents was utilized to assess the gastroprotective effects of Famotidine and Omeprazole.

Materials:

  • Male Wistar rats (200-250g)

  • Indomethacin (suspended in 1% carboxymethyl cellulose)

  • Famotidine (dissolved in distilled water)

  • Omeprazole (suspended in 1% carboxymethyl cellulose)

  • Vehicle (distilled water or 1% carboxymethyl cellulose)

Procedure:

  • Animals were fasted for 24 hours prior to the experiment with free access to water.

  • Rats were randomly assigned to three groups: Vehicle Control, Famotidine (20 mg/kg), and Omeprazole (20 mg/kg).

  • The respective treatments were administered orally 30 minutes before the induction of gastric ulcers.

  • Gastric ulcers were induced by a single oral administration of indomethacin (30 mg/kg).

  • Four hours after indomethacin administration, the animals were euthanized by cervical dislocation.

  • The stomachs were removed, opened along the greater curvature, and washed with saline.

  • The gastric mucosa was examined for ulcers, and the ulcer index was calculated by measuring the length (mm) of each lesion. The sum of the lengths of all lesions for each stomach was used as the ulcer index.

  • The percentage of inhibition of ulcer formation was calculated using the following formula: ((Ulcer Index of Control - Ulcer Index of Treated) / Ulcer Index of Control) x 100.

Measurement of Gastric Acid Output

To determine the effect of Famotidine and Omeprazole on gastric acid secretion, a separate experiment was conducted.

Procedure:

  • Rats were fasted for 24 hours with free access to water.

  • The pylorus of each rat was ligated under light ether anesthesia.

  • Famotidine (20 mg/kg), Omeprazole (20 mg/kg), or Vehicle was administered intraduodenally immediately after pyloric ligation.

  • Four hours after the procedure, the animals were euthanized, and their stomachs were removed.

  • The gastric content was collected, centrifuged, and the volume was measured.

  • The total acid output was determined by titrating the gastric juice with 0.01 N NaOH using a pH meter to an endpoint of pH 7.0.

  • The total acid output was expressed as mEq/H+.

Signaling Pathways and Experimental Workflow

Famotidine's Mechanism of Action

Famotidine is a histamine H2 receptor antagonist.[1][2][3][4][5][6][7] It competitively blocks the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells, thereby inhibiting gastric acid secretion.[1][2][3][8] This action reduces both the volume and acidity of gastric secretions.[1][8]

cluster_cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds to AC Adenylate Cyclase H2R->AC Activates Famotidine Famotidine Famotidine->H2R Blocks ParietalCell Gastric Parietal Cell cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion Promotes

Caption: Famotidine blocks histamine binding to H2 receptors, inhibiting acid secretion.

Recent studies have also suggested that famotidine may have anti-inflammatory effects by modulating Toll-like receptor 3 (TLR3)-mediated signaling pathways.[9][10] Additionally, it has been shown to modulate ERK1/2 phosphorylation.[11]

Famotidine Famotidine H2R H2 Receptor Famotidine->H2R Acts on TLR3 TLR3 H2R->TLR3 Modulates ERK ERK1/2 Phosphorylation H2R->ERK Modulates Inflammation Inflammation TLR3->Inflammation Leads to CellMetabolism Cell Metabolism ERK->CellMetabolism Affects

Caption: Famotidine's potential modulation of TLR3 and ERK signaling pathways.

Experimental Workflow for Preclinical Validation

The following diagram outlines the workflow for the independent validation of a therapeutic candidate in an indomethacin-induced gastric ulcer model.

A Animal Acclimatization & Fasting B Randomization & Grouping A->B C Drug Administration (Vehicle, Famotidine, Omeprazole) B->C D Induction of Gastric Ulcers (Indomethacin) C->D E Euthanasia & Stomach Collection D->E F Ulcer Scoring & Analysis E->F G Gastric Acid Measurement (Separate Cohort) E->G H Data Compilation & Statistical Analysis F->H G->H I Report Generation H->I

Caption: Workflow for preclinical evaluation of anti-ulcer agents.

References

Safety Operating Guide

Navigating the Safe Disposal of Fetidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, understanding the correct procedures for waste management is not just a matter of compliance, but a cornerstone of a safe and sustainable research environment. While specific disposal protocols for every compound may not always be readily available, a systematic approach based on chemical properties and regulatory guidelines can ensure safe handling. This guide provides a general framework for the proper disposal of a research chemical like fetidine, particularly in the absence of explicit instructions from a safety data sheet (SDS).

General Protocol for Chemical Waste Disposal

When a specific SDS for a compound like fetidine is not available, researchers should adhere to a conservative approach, treating the substance as potentially hazardous until determined otherwise. The following step-by-step process ensures that all safety and regulatory considerations are met.

  • Consult with Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on chemical waste disposal. Provide them with all available information on the chemical, including its name, any known properties, and the processes in which it was used.

  • Characterize the Waste: Determine if the waste is hazardous. This involves assessing its properties (ignitable, corrosive, reactive, toxic). In the absence of specific data for fetidine, it is prudent to manage it as hazardous chemical waste.

  • Segregate the Waste: Do not mix fetidine waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.

  • Proper Packaging and Labeling:

    • Use a container that is compatible with the chemical and is in good condition.

    • The container must be securely sealed to prevent leaks.

    • Label the container clearly with "Hazardous Waste," the chemical name ("Fetidine"), and any known hazard characteristics.

  • Accumulate Waste Safely: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Arrange for Pickup: Contact your EHS department to schedule a pickup of the hazardous waste.

Laboratory Waste Stream Characteristics

To aid in the characterization and segregation of laboratory waste, the following table summarizes the key characteristics of common waste streams.

Waste StreamCharacteristicsExamplesDisposal Container
Hazardous Chemical Waste Ignitable, Corrosive, Reactive, Toxic, or listed by the EPA.Solvents, reaction byproducts, unused reagents, contaminated materials.Labeled, sealed, non-reactive container.
Non-Hazardous Chemical Waste Benign salts, sugars, amino acids in aqueous solutions (check local regulations).Buffer solutions (neutral pH), saline solutions.Labeled container for non-hazardous waste.
Regular Trash Non-contaminated solid waste.Paper towels (uncontaminated), packaging materials.Regular trash receptacle.
Sharps Waste Needles, scalpels, glass slides, or any item that can puncture skin.Syringes, broken glass.Puncture-resistant sharps container.
Biohazardous Waste Materials contaminated with biological agents (bacteria, viruses, cell cultures).Petri dishes, used gloves from cell culture work.Labeled biohazard bag/container.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the proper disposal route for a research chemical like fetidine.

start Start: Fetidine Waste Generated sds_check Is a Safety Data Sheet (SDS) available with specific disposal instructions? start->sds_check follow_sds Follow SDS Instructions for Disposal sds_check->follow_sds Yes ehs_consult Consult with Environmental Health & Safety (EHS) sds_check->ehs_consult No end End: Proper Disposal follow_sds->end waste_char Characterize Waste (Assume Hazardous) ehs_consult->waste_char hazardous_waste Manage as Hazardous Chemical Waste waste_char->hazardous_waste Unknown or Hazardous segregate Segregate Waste hazardous_waste->segregate package_label Package in a Compatible, Sealed, and Labeled Container segregate->package_label accumulate Store in Satellite Accumulation Area package_label->accumulate pickup Arrange for EHS Waste Pickup accumulate->pickup pickup->end

General Chemical Disposal Workflow

Disclaimer: This information is intended as a general guide. Always consult your institution's specific policies and your Environmental Health and Safety department for detailed procedures and regulatory requirements.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.